molecular formula C23H33ClN4O4 B1675246 Lotrafiban Hydrochloride CAS No. 179599-82-7

Lotrafiban Hydrochloride

Cat. No.: B1675246
CAS No.: 179599-82-7
M. Wt: 465.0 g/mol
InChI Key: ZTHSAEXVSBEBHE-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Lotrafiban (has active moiety).

Properties

CAS No.

179599-82-7

Molecular Formula

C23H33ClN4O4

Molecular Weight

465.0 g/mol

IUPAC Name

2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C23H32N4O4.ClH/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15;/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29);1H/t20-;/m0./s1

InChI Key

ZTHSAEXVSBEBHE-BDQAORGHSA-N

Isomeric SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O.Cl

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl

Appearance

Solid powder

Other CAS No.

179599-82-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride
lotrafiban
lotrafiban hydrochloride
SB 214857
SB-214857
SB214857

Origin of Product

United States

Foundational & Exploratory

Lotrafiban Hydrochloride: A Technical Deep Dive into its Mechanism of Action as a GPIIb/IIIa Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotrafiban Hydrochloride is an orally bioavailable prodrug that undergoes in vivo conversion to its active metabolite, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation. By competitively inhibiting the binding of fibrinogen and von Willebrand factor to GPIIb/IIIa, Lotrafiban effectively blocks platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Platelets and the GPIIb/IIIa Receptor in Thrombosis

Platelets are key mediators of hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and aggregate to form a hemostatic plug. A crucial step in this process is the activation of the GPIIb/IIIa receptor, a member of the integrin family, on the platelet surface. Activation of this receptor leads to a conformational change, enabling it to bind with high affinity to ligands such as fibrinogen and von Willebrand factor, which bridge adjacent platelets, leading to aggregation and thrombus formation.[1][2] Consequently, antagonism of the GPIIb/IIIa receptor is a compelling therapeutic strategy for the prevention and treatment of arterial thrombosis in various cardiovascular diseases.[3][4]

Mechanism of Action of this compound

This compound is designed as a prodrug to enhance oral absorption. Following administration, it is rapidly converted by plasma and liver esterases into its active form.[3]

Molecular Target: The Glycoprotein IIb/IIIa Receptor

The active metabolite of Lotrafiban is a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence.[3] This RGD sequence is the recognition motif present in fibrinogen and other ligands that binds to the GPIIb/IIIa receptor.[5] By mimicking this sequence, the active form of Lotrafiban acts as a direct and competitive antagonist, reversibly binding to the GPIIb/IIIa receptor.[5] This binding prevents the interaction of endogenous ligands, thereby inhibiting the final common pathway of platelet aggregation, irrespective of the initial activating stimulus.[1][5]

Signaling Pathway

The inhibitory action of Lotrafiban occurs at the cell surface, directly interfering with the cross-linking of platelets. The downstream consequences of this inhibition prevent the intracellular signaling cascades that would normally lead to platelet plug consolidation and thrombus stabilization.

cluster_0 Platelet Activation & Aggregation cluster_1 Lotrafiban's Mechanism of Action Vascular Injury Vascular Injury Platelet Adhesion & Activation Platelet Adhesion & Activation Vascular Injury->Platelet Adhesion & Activation GPIIb/IIIa Activation GPIIb/IIIa Activation Platelet Adhesion & Activation->GPIIb/IIIa Activation Fibrinogen Binding Fibrinogen Binding GPIIb/IIIa Activation->Fibrinogen Binding Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation Thrombus Formation Thrombus Formation Platelet Aggregation->Thrombus Formation Lotrafiban (Prodrug) Lotrafiban (Prodrug) Active Metabolite Active Metabolite Lotrafiban (Prodrug)->Active Metabolite Esterase Conversion Competitive Antagonism of GPIIb/IIIa Competitive Antagonism of GPIIb/IIIa Active Metabolite->Competitive Antagonism of GPIIb/IIIa Competitive Antagonism of GPIIb/IIIa->Fibrinogen Binding Inhibition Whole Blood Collection Whole Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Whole Blood Collection->Centrifugation (Low Speed) PRP & PPP Separation PRP & PPP Separation Centrifugation (Low Speed)->PRP & PPP Separation Aggregometer Setup Aggregometer Setup PRP & PPP Separation->Aggregometer Setup Baseline Measurement Baseline Measurement Aggregometer Setup->Baseline Measurement Agonist Addition Agonist Addition Baseline Measurement->Agonist Addition Aggregation & Light Transmission Measurement Aggregation & Light Transmission Measurement Agonist Addition->Aggregation & Light Transmission Measurement Data Analysis Data Analysis Aggregation & Light Transmission Measurement->Data Analysis

References

Lotrafiban Hydrochloride: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Lotrafiban (B1675245) Hydrochloride. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure

Lotrafiban Hydrochloride is the monohydrochloride salt of Lotrafiban. Lotrafiban, also known as SB-214857, is a potent, orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Its chemical structure is characterized by a 1,4-benzodiazepine-2-acetic acid core.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-7-([4,4'-bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid monohydrochloride.

Key Structural Features:

  • 1,4-Benzodiazepine (B1214927) Core: A seven-membered heterocyclic ring fused to a benzene (B151609) ring, which serves as the central scaffold of the molecule.

  • Acetic Acid Moiety: A carboxymethyl group at the 2-position of the benzodiazepine (B76468) ring, which is crucial for its biological activity.

  • (S)-Stereochemistry: The stereocenter at the 2-position of the benzodiazepine ring is in the (S)-configuration, which is the active enantiomer.

  • 4,4'-Bipiperidine (B102171) Group: Attached to the 7-position of the benzodiazepine ring via a carbonyl linker, this group contributes to the molecule's binding affinity and pharmacokinetic properties.

IdentifierValue
Chemical Formula C23H33ClN4O4
Molecular Weight 464.99 g/mol
CAS Number 179599-82-7
Synonyms SB-214857-A, Lotrafiban HCl

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the chiral 1,4-benzodiazepine core followed by the introduction of the 4,4'-bipiperidine side chain. A manufacturing route has been developed that proceeds through a key racemic intermediate, which is then resolved to yield the desired (S)-enantiomer.

Synthesis Workflow

G cluster_0 Synthesis of Racemic Intermediate cluster_1 Enantiomeric Resolution and Side-Chain Coupling cluster_2 Final Steps 2-Nitrobenzyl_alcohol 2-Nitrobenzyl alcohol Key_Intermediate_Formation Seven chemical transformations 2-Nitrobenzyl_alcohol->Key_Intermediate_Formation One-pot procedure Racemic_Ester (2RS)-2,3,4,5-Tetrahydro-4-methyl-3-oxo- 1H-1,4-benzodiazepine-2-acetic acid methyl ester Key_Intermediate_Formation->Racemic_Ester Resolution Lipase-catalyzed resolution Racemic_Ester->Resolution S_Acid (2S)-2,3,4,5-Tetrahydro-4-methyl-3-oxo- 1H-1,4-benzodiazepine-2-acetic acid Resolution->S_Acid Iodination Iodination Iodo_Intermediate (2S)-7-Iodo-4-methyl-3-oxo- 1H-1,4-benzodiazepine-2-acetic acid Iodination->Iodo_Intermediate Aminocarbonylation Palladium-catalyzed aminocarbonylation Pyridylpiperidine_Intermediate (2S)-7-[[4-(4-Pyridinyl)-1-piperidinyl]carbonyl]- 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4- benzodiazepine-2-acetic acid Aminocarbonylation->Pyridylpiperidine_Intermediate S_Acid->Iodination Iodo_Intermediate->Aminocarbonylation with 4,4'-pyridylpiperidine Hydrogenation Hydrogenation Pyridylpiperidine_Intermediate->Hydrogenation Lotrafiban_Zwitterion Lotrafiban (zwitterion) Hydrogenation->Lotrafiban_Zwitterion Salt_Formation Hydrochloride Salt Formation Lotrafiban_HCl This compound Salt_Formation->Lotrafiban_HCl Lotrafiban_Zwitterion->Salt_Formation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Racemic Intermediate

The synthesis commences with 2-nitrobenzyl alcohol, which undergoes a seven-step, one-pot procedure to yield the key racemic intermediate, (2RS)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester. This efficient process avoids the isolation of intermediates, making it suitable for large-scale production.

Step 2: Enzymatic Resolution

The racemic methyl ester is subjected to a lipase-catalyzed resolution. This enzymatic hydrolysis selectively converts the (S)-ester to the corresponding carboxylic acid, (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid, leaving the (R)-ester largely unreacted. The unreacted (R)-enantiomer can be recovered and racemized for recycling.

Step 3: Iodination

The resulting (S)-carboxylic acid is then iodinated at the 7-position of the benzodiazepine ring to produce (2S)-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.

Step 4: Palladium-Catalyzed Aminocarbonylation

The iodo intermediate undergoes a palladium-catalyzed aminocarbonylation reaction with 4,4'-pyridylpiperidine. This step introduces the bipiperidine side chain, yielding (2S)-7-[[4-(4-pyridinyl)-1-piperidinyl]carbonyl]-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.

Step 5: Hydrogenation

The pyridine (B92270) ring of the bipiperidine moiety is then reduced via hydrogenation over a palladium on charcoal catalyst. This reaction affords the zwitterionic form of Lotrafiban.

Step 6: Hydrochloride Salt Formation

Finally, treatment of the zwitterionic Lotrafiban with hydrochloric acid yields the stable and water-soluble this compound salt.

Quantitative Data

Physicochemical Properties
PropertyValue
Molecular Formula C23H33ClN4O4
Molecular Weight 464.99 g/mol
Exact Mass 464.219033 Da
Appearance White solid
Solubility Soluble in DMSO
Biological Activity

Lotrafiban is a potent inhibitor of platelet aggregation. Its inhibitory effect is dose-dependent.

Dose (twice daily)Median Peak Inhibition of ADP-induced Platelet Aggregation
5 mgSimilar to placebo
20 mgNot specified
50 mgNot specified
100 mgNearly 100%

Data from a dose-finding study in patients with coronary or cerebral atherosclerotic disease.[3]

Clinical Trial Data (BRAVO Trial)

A large-scale clinical trial (BRAVO) evaluated the efficacy and safety of Lotrafiban in patients with coronary and cerebrovascular disease.

OutcomePlaceboLotrafibanHazard Ratio (95% CI)p-value
All-cause Mortality 2.3%3.0%1.33 (1.03 - 1.72)0.026
Primary Endpoint *17.5%16.4%0.94 (0.85 - 1.03)0.19
Serious Bleeding 2.8%8.0%-<0.001

*Primary endpoint: composite of all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization.[4]

Mechanism of Action and Signaling Pathway

Lotrafiban acts as a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets. The GPIIb/IIIa receptor is a key mediator of platelet aggregation. In its activated state, it binds to fibrinogen, leading to the formation of platelet plugs.

Lotrafiban mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen, which is the recognition site for the GPIIb/IIIa receptor.[1] By binding to the receptor, Lotrafiban competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation and thrombus formation.

Signaling Pathway Diagram

G cluster_0 Platelet Aggregation Cascade cluster_1 Inhibition by Lotrafiban Platelet_Agonists Platelet Agonists (e.g., ADP, Thrombin, Collagen) GPIIb_IIIa_Activation GPIIb/IIIa Receptor Activation Platelet_Agonists->GPIIb_IIIa_Activation Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_Activation->Fibrinogen_Binding Platelet_Aggregation Platelet Aggregation & Thrombus Formation Fibrinogen_Binding->Platelet_Aggregation Lotrafiban Lotrafiban Blockade Competitive Blockade of GPIIb/IIIa Receptor Lotrafiban->Blockade Blockade->Fibrinogen_Binding Inhibition

Caption: Mechanism of action of Lotrafiban.

References

Lotrafiban Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban (B1675245) Hydrochloride is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. This receptor represents the final common pathway for platelet aggregation, playing a crucial role in thromboembolic events. By blocking the binding of fibrinogen and von Willebrand factor to this receptor, Lotrafiban potently inhibits platelet aggregation.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Lotrafiban Hydrochloride, summarizing key data from clinical and preclinical studies.

Mechanism of Action

Lotrafiban is an esterified prodrug that is converted by plasma and liver esterases to its active form, a peptidomimetic of the arginine-glycine-aspartic acid (RGD) amino acid sequence.[1] This active metabolite mimics the binding site of fibrinogen and von Willebrand factor on the platelet GP IIb/IIIa receptor, thereby competitively inhibiting their binding and preventing platelet aggregation.[1] The GP IIb/IIIa receptor is the ultimate mediator of platelet aggregation, regardless of the initial agonist.

Signaling Pathway of Glycoprotein IIb/IIIa and Inhibition by Lotrafiban

cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition by Lotrafiban Agonists Agonists (e.g., ADP, Thrombin, Collagen) Receptors Platelet Receptors (e.g., P2Y12, PAR-1, GPVI) Agonists->Receptors Bind to InsideOut Inside-Out Signaling (Intracellular Cascade) Receptors->InsideOut Initiate GPIIbIIIa_inactive Inactive GP IIb/IIIa Receptor InsideOut->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GP IIb/IIIa Receptor GPIIbIIIa_inactive->GPIIbIIIa_active Activation Fibrinogen Fibrinogen / vWF GPIIbIIIa_active->Fibrinogen Binding Site For Aggregation Platelet Aggregation (Thrombus Formation) GPIIbIIIa_active->Aggregation Mediates Block Blockade of Binding Site GPIIbIIIa_active->Block Fibrinogen->Aggregation Cross-links Platelets Lotrafiban Lotrafiban (Active Metabolite) Lotrafiban->GPIIbIIIa_active Competitively Binds to Block->Aggregation Prevents

Caption: Signaling pathway of platelet activation and aggregation via the GP IIb/IIIa receptor and its inhibition by Lotrafiban.

Pharmacokinetics

The pharmacokinetics of Lotrafiban have been characterized using a population-based approach, which is best described by a two-compartment model with first-order absorption and elimination.[2]

Absorption and Distribution

Following oral administration, Lotrafiban, as a prodrug, is absorbed and subsequently converted to its active form.[1] The distribution of the drug follows a two-compartment model, indicating distribution from a central compartment (blood and well-perfused organs) to a peripheral compartment (less well-perfused tissues).

Metabolism and Excretion

Lotrafiban is metabolized by plasma and liver esterases to its active metabolite.[1]

Factors Influencing Pharmacokinetics

Pharmacokinetic analyses have revealed that both age and renal function significantly impact the exposure to Lotrafiban.[2]

  • Age: Increasing age is associated with increased exposure to the drug.[2]

  • Creatinine (B1669602) Clearance: Decreased creatinine clearance leads to a higher exposure to Lotrafiban.[2]

Due to these factors, dose adjustments may be necessary for elderly patients and those with impaired renal function to avoid excessive drug accumulation and potential adverse effects.[2] Specifically, patients over 65 years of age or with a creatinine clearance of less than 60 mL/min may require lower doses.[2]

Quantitative Pharmacokinetic Parameters

While the pharmacokinetic profile of Lotrafiban is described by a two-compartment model, specific quantitative parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (Cl), and volume of distribution (Vd) are not consistently reported in publicly available literature.

Pharmacodynamics

The primary pharmacodynamic effect of Lotrafiban is the dose-dependent inhibition of platelet aggregation.[2]

Dose-Response Relationship

Clinical studies have demonstrated a clear dose-response relationship for Lotrafiban's inhibition of ADP-induced platelet aggregation.[2] Near complete inhibition of platelet aggregation is achieved at plasma concentrations exceeding 20 ng/mL.[2]

Summary of Pharmacodynamic Data from the APLAUD Study

The Anti-Platelet Useful Dose (APLAUD) study was a Phase II clinical trial that evaluated the safety, tolerability, and pharmacodynamics of different doses of Lotrafiban.[1]

Dose (twice daily)Median Trough Inhibition of Platelet Aggregation (%)Median Peak Inhibition of Platelet Aggregation (%)
5 mgSimilar to placeboSimilar to placebo
20 mgData not availableData not available
50 mgData not availableData not available
100 mgNearly 100%Nearly 100%

Data is derived from the APLAUD study, which showed a dose-dependent inhibition of ADP-induced platelet aggregation. The 5 mg dose was found to be similar to placebo, while the 100 mg dose resulted in almost complete inhibition.[2]

Experimental Protocols

Measurement of Platelet Aggregation: Light Transmission Aggregometry (LTA)

The primary method used to assess the pharmacodynamic effect of Lotrafiban in clinical trials is Light Transmission Aggregometry (LTA).

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.

Methodology:

  • Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed to separate the red and white blood cells, leaving the platelets suspended in the plasma (PRP).

  • Preparation of Platelet-Poor Plasma (PPP): A portion of the blood is centrifuged at a high speed to pellet the platelets, resulting in platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

  • Aggregation Assay:

    • A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established.

    • A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission relative to the PPP reference.

Experimental Workflow for LTA

cluster_sample_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge_Low Low-Speed Centrifugation Blood->Centrifuge_Low Centrifuge_High High-Speed Centrifugation Blood->Centrifuge_High PRP Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Aggregometer PRP in Aggregometer (37°C with stirring) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge_High->PPP Quantify Quantify % Aggregation (vs. PPP) PPP->Quantify Reference Baseline Establish Baseline Light Transmission Aggregometer->Baseline Agonist Add Agonist (e.g., ADP) Baseline->Agonist Record Record Change in Light Transmission Agonist->Record Record->Quantify

Caption: Experimental workflow for measuring platelet aggregation using Light Transmission Aggregometry (LTA).

Clinical Studies and Safety

Lotrafiban has been evaluated in clinical trials, including the Phase II APLAUD study and the large-scale Phase III BRAVO (Blockage of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trial.[1]

Safety and Tolerability

The APLAUD study demonstrated a dose-dependent increase in bleeding risk.[2] The 100 mg twice-daily dose was associated with an unacceptable bleeding profile and was terminated early.[2] Conversely, the 5 mg twice-daily dose had a safety profile similar to placebo.[2]

A key safety concern with GP IIb/IIIa inhibitors is thrombocytopenia. In the APLAUD study, protocol-defined thrombocytopenia (platelet count <100,000/μL) occurred in a small percentage of patients treated with Lotrafiban.[2]

A logistic regression analysis indicated that at exposures exceeding approximately 835 ng·h/mL, the severity of adverse bleeding events increased significantly.[2] This finding underscores the importance of dose adjustments based on patient characteristics like age and renal function to manage bleeding risk.

The BRAVO trial, a large-scale international study, was prematurely terminated due to an observed increase in mortality in the Lotrafiban group compared to placebo.[3]

Conclusion

This compound is a potent, orally available inhibitor of the platelet GP IIb/IIIa receptor, demonstrating a clear dose-dependent inhibition of platelet aggregation. Its pharmacokinetics are described by a two-compartment model and are significantly influenced by patient age and renal function, necessitating careful dose consideration in specific populations. While demonstrating potent pharmacodynamic effects, clinical development was halted due to safety concerns, including an increased risk of bleeding at higher doses and an unexpected increase in mortality in a large-scale clinical trial. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

Lotrafiban: A Technical Guide to a Glycoprotein IIb/IIIa Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotrafiban (SB-214857) is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] As the final common pathway for platelet aggregation, the GPIIb/IIIa receptor represents a key target for antiplatelet therapy. Lotrafiban was developed to prevent arterial thrombosis in patients with coronary and cerebrovascular diseases.[1][2] This technical guide provides an in-depth overview of Lotrafiban, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antiplatelet agents.

Introduction to Lotrafiban and Glycoprotein IIb/IIIa Receptor Antagonism

Platelet aggregation is a critical event in the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes (ACS) and ischemic stroke. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a central role in this process by mediating the binding of fibrinogen and von Willebrand factor (vWF), leading to the formation of platelet aggregates.[1] GPIIb/IIIa receptor antagonists, such as Lotrafiban, competitively inhibit this binding, thereby preventing platelet aggregation and thrombus formation.

Lotrafiban was developed as an orally bioavailable agent for long-term antiplatelet therapy.[1] It is a prodrug that is converted in the body to its active form, which mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[1]

Physicochemical Properties of Lotrafiban

A summary of the key physicochemical properties of Lotrafiban is presented in the table below.

PropertyValue
Chemical Name (2S)-7-([4,4'-Bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid
Alternative Name SB-214857
Molecular Formula C23H32N4O4
Molecular Weight 428.53 g/mol
CAS Number 171049-14-2
Drug Class Glycoprotein IIb/IIIa Receptor Antagonist
Administration Oral

Mechanism of Action and Signaling Pathway

Lotrafiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor on platelets. This blockade of the final common pathway of platelet aggregation prevents the formation of a stable thrombus, regardless of the initial platelet agonist.

The signaling pathway leading to platelet aggregation and its inhibition by Lotrafiban is depicted below.

GPIIbIIIa_Signaling_Pathway cluster_0 Platelet Agonists cluster_1 Platelet cluster_2 Pharmacological Intervention Agonists Thrombin, ADP, Collagen, TXA2 Receptors GPCRs, GPVI Agonists->Receptors InsideOut Inside-Out Signaling (Talin, Kindlin activation) Receptors->InsideOut Signal Transduction GPIIbIIIa_inactive GPIIb/IIIa (Inactive) InsideOut->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binds to Lotrafiban Lotrafiban Lotrafiban->GPIIbIIIa_active Blocks Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Preclinical Models cluster_2 Clinical Evaluation Binding_Assay Binding Affinity Assay (Ki/Kd determination) Aggregation_Assay Platelet Aggregation Assay (IC50 determination) Binding_Assay->Aggregation_Assay Thrombosis_Model Animal Model of Thrombosis (e.g., Ferric Chloride-induced) Aggregation_Assay->Thrombosis_Model Bleeding_Model Bleeding Time Assay Thrombosis_Model->Bleeding_Model Phase_I Phase I Clinical Trial (Safety, PK/PD) Bleeding_Model->Phase_I Phase_II_III Phase II/III Clinical Trials (Efficacy and Safety) Phase_I->Phase_II_III Receptor_Occupancy Ex Vivo Receptor Occupancy (Flow Cytometry) Phase_I->Receptor_Occupancy

References

The Bioactivation of Lotrafiban: A Technical Guide to Prodrug Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban (B1675245), an orally administered platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist, was developed for the long-term prevention of thrombotic events in patients with coronary and cerebrovascular disease. As a prodrug, Lotrafiban is designed to be pharmacologically inactive until it undergoes biotransformation in the body to its active form, SB-214857. This conversion is a critical step in its mechanism of action, ensuring systemic exposure to the active moiety following oral administration. This technical guide provides an in-depth exploration of the conversion of the Lotrafiban prodrug to its active form, summarizing available data, detailing relevant experimental protocols, and visualizing the key processes involved.

Lotrafiban is an esterified prodrug that is converted to its active form by plasma and liver esterases.[1] The active metabolite, SB-214857, is a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, which is the recognition site for fibrinogen binding to the GPIIb/IIIa receptor on platelets. By competitively inhibiting this binding, SB-214857 effectively blocks the final common pathway of platelet aggregation, a key process in thrombus formation.

Prodrug Conversion and Pharmacokinetics

The conversion of Lotrafiban to SB-214857 is a hydrolytic process mediated by esterase enzymes present in the plasma and liver. This bioactivation is essential for the drug's efficacy, as the ester group enhances oral bioavailability.

Pharmacokinetic Profile

Clinical studies, including the Phase II APLAUD (Antiplatelet Useful Dose) trial, have characterized the pharmacokinetic profile of Lotrafiban. The pharmacokinetics of the active form, SB-214857, are described by a two-compartment model with first-order absorption and elimination.[2] Factors such as age and creatinine (B1669602) clearance have been shown to influence drug exposure, with increased age and decreased renal function leading to higher plasma concentrations of the active metabolite.[2]

Quantitative Pharmacokinetic and Pharmacodynamic Data
ParameterValueReference
Pharmacokinetic Model Two-compartment with first-order absorption and elimination[2]
Factors Influencing Exposure Age, Creatinine Clearance[2]
Effective Concentration for Platelet Inhibition > 20 ng/mL for near-complete inhibition[2]
Observed Adverse Effect Level (Bleeding Risk) Increased risk at exposures > 835 ng·h/mL (AUC0-24h)[2]

Experimental Protocols

Detailed experimental protocols for Lotrafiban's development are largely proprietary. However, based on standard methodologies for studying esterase-mediated prodrug conversion and pharmacokinetic analysis, the following protocols represent the likely approaches used.

In Vitro Hydrolysis of Lotrafiban in Plasma and Liver Microsomes

Objective: To determine the rate and extent of Lotrafiban conversion to SB-214857 in biological matrices.

Materials:

  • Lotrafiban reference standard

  • SB-214857 reference standard

  • Human plasma (pooled)

  • Human liver microsomes (pooled)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar, stable compound)

  • HPLC-MS/MS system

Procedure:

  • Prepare stock solutions of Lotrafiban, SB-214857, and the internal standard in a suitable organic solvent (e.g., DMSO or methanol).

  • Incubate Lotrafiban (final concentration, e.g., 1 µM) with human plasma or human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C. For microsomal assays, include NADPH regenerating system cofactors if investigating potential oxidative metabolism in parallel.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples to precipitate proteins and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for HPLC-MS/MS analysis.

  • Quantify the concentrations of remaining Lotrafiban and the formed SB-214857 against a standard curve.

  • Calculate the rate of disappearance of Lotrafiban and the rate of appearance of SB-214857 to determine the hydrolysis kinetics.

Quantification of Lotrafiban and SB-214857 in Human Plasma

Objective: To measure the concentrations of the prodrug and its active metabolite in plasma samples from clinical trial participants.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for Lotrafiban, SB-214857, and the internal standard would be determined and optimized.

Sample Preparation:

  • To 100 µL of human plasma, add the internal standard.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis by HPLC-MS/MS.

Visualizing the Process

Prodrug Conversion Pathway

The enzymatic conversion of Lotrafiban is a critical step for its pharmacological activity. The following diagram illustrates this bioactivation pathway.

Lotrafiban_Conversion Lotrafiban Lotrafiban (Prodrug) (Orally Administered) Esterases Plasma and Liver Esterases Lotrafiban->Esterases SB214857 SB-214857 (Active Form) Esterases->SB214857 Hydrolysis Hydrolysis Ester Hydrolysis In_Vitro_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Lotrafiban_Stock Lotrafiban Stock Solution Incubate Incubate at 37°C (Time Course) Lotrafiban_Stock->Incubate Plasma Human Plasma Plasma->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Analyze HPLC-MS/MS Analysis Centrifuge->Analyze Data Quantify Lotrafiban and SB-214857 Analyze->Data PK_PD_Relationship Lotrafiban_Dose Oral Administration of Lotrafiban Prodrug Conversion Esterase-mediated Conversion Lotrafiban_Dose->Conversion SB214857_Plasma Plasma Concentration of SB-214857 Conversion->SB214857_Plasma Platelet_Inhibition Inhibition of Platelet Aggregation SB214857_Plasma->Platelet_Inhibition > 20 ng/mL for near-complete inhibition Bleeding_Risk Bleeding Risk SB214857_Plasma->Bleeding_Risk Increased risk at AUC > 835 ng·h/mL Clinical_Effect Antithrombotic Effect Platelet_Inhibition->Clinical_Effect

References

Lotrafiban: A Technical Whitepaper on a Glycoprotein IIb/IIIa Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Lotrafiban, a potent, orally available, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Developed for the prevention of arterial thrombosis, its mechanism of action, physicochemical properties, and clinical development provide valuable insights into the therapeutic targeting of platelet aggregation.

Core Physicochemical and Pharmacological Data

Quantitative data for Lotrafiban are summarized in the table below, providing a quick reference for its key properties.

PropertyValue
CAS Number 171049-14-2
Molecular Formula C₂₃H₃₂N₄O₄
Molecular Weight 428.52 g/mol
Monoisotopic Weight 428.24 Da
Mechanism of Action Fibrinogen receptor antagonist (GPIIb/IIIa)
Therapeutic Class Antithrombotic, Platelet Aggregation Inhibitor

Mechanism of Action: Inhibition of Platelet Aggregation

Lotrafiban exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation, regardless of the initial agonist.

Signaling Pathways in Platelet Aggregation and Inhibition

Platelet activation is a complex process involving both "inside-out" and "outside-in" signaling.

  • "Inside-Out" Signaling: Agonists such as ADP, thrombin, or collagen bind to their respective receptors on the platelet surface, triggering intracellular signaling cascades. This culminates in a conformational change of the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.

  • Fibrinogen Binding and Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.

  • "Outside-In" Signaling: The binding of fibrinogen to the GPIIb/IIIa receptor initiates further intracellular signaling events. This "outside-in" signaling is crucial for the stabilization of the platelet aggregate, clot retraction, and platelet spreading. Key mediators of this pathway include Src kinases, focal adhesion kinase (FAK), and the reorganization of the actin cytoskeleton.

Lotrafiban, by blocking the fibrinogen binding site on the GPIIb/IIIa receptor, effectively inhibits both the formation of platelet aggregates and the subsequent "outside-in" signaling that reinforces the thrombus.

G cluster_0 Platelet Activation ('Inside-Out' Signaling) cluster_1 Platelet Aggregation & 'Outside-In' Signaling cluster_2 Point of Inhibition Agonists Agonists (ADP, Thrombin, Collagen) Receptors Platelet Receptors Agonists->Receptors Intracellular_Signaling Intracellular Signaling Cascade Receptors->Intracellular_Signaling GPIIb_IIIa_Activation GPIIb/IIIa Receptor Activation Intracellular_Signaling->GPIIb_IIIa_Activation Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_Activation->Fibrinogen_Binding Binds to Platelet_Aggregation Platelet Aggregation Fibrinogen_Binding->Platelet_Aggregation Outside_In_Signaling Outside-In Signaling (Src, FAK, Cytoskeletal Reorganization) Platelet_Aggregation->Outside_In_Signaling Thrombus_Stabilization Thrombus Stabilization Outside_In_Signaling->Thrombus_Stabilization Lotrafiban Lotrafiban Lotrafiban->Fibrinogen_Binding Inhibits

Figure 1: Mechanism of Action of Lotrafiban in Platelet Aggregation

Experimental Protocols

Platelet Aggregation Inhibition Assay

This protocol is adapted from clinical studies evaluating the pharmacodynamics of Lotrafiban.

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood into tubes containing 3.8% sodium citrate.
  • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
  • Carefully aspirate the upper, platelet-rich plasma (PRP) layer.
  • Prepare platelet-poor plasma (PPP) by centrifuging a portion of the PRP at a higher speed (e.g., 1500-2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.

2. Aggregometry:

  • Use a light transmission aggregometer to measure platelet aggregation.
  • Pre-warm the PRP aliquots to 37°C.
  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
  • Add a known concentration of a platelet agonist, such as 20 µmol/L ADP, to the PRP to induce aggregation.
  • Record the maximum percentage of aggregation and the maximal slope of the aggregation curve.

3. Inhibition Measurement:

  • To measure the inhibitory effect of Lotrafiban, incubate PRP with varying concentrations of the compound or a vehicle control for a specified period before adding the agonist.
  • Calculate the percentage of inhibition for each Lotrafiban concentration relative to the vehicle control.

Radioligand Binding Assay for Receptor Affinity

This is a generalized protocol for determining the binding affinity of a compound like Lotrafiban to the GPIIb/IIIa receptor.

1. Membrane Preparation:

  • Isolate platelets from whole blood.
  • Homogenize the platelets in a cold lysis buffer containing protease inhibitors.
  • Centrifuge the homogenate at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
  • Wash and resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

  • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to GPIIb/IIIa (e.g., ³H-tirofiban), and varying concentrations of unlabeled Lotrafiban.
  • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).
  • Incubate the plate to allow the binding to reach equilibrium.
  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the concentration of Lotrafiban.
  • Determine the IC₅₀ (the concentration of Lotrafiban that inhibits 50% of the specific binding of the radioligand).
  • Calculate the equilibrium dissociation constant (Ki) for Lotrafiban using the Cheng-Prusoff equation.

Lotrafiban Drug Development and Discontinuation

The development of Lotrafiban provides a case study in the challenges of bringing a novel antithrombotic agent to market.

G Discovery Discovery & Preclinical (Target: GPIIb/IIIa) PhaseI Phase I Clinical Trials (Safety & Dosing) Discovery->PhaseI PhaseII Phase II Clinical Trials (APLAUD Study - Efficacy & Tolerability) PhaseI->PhaseII PhaseIII Phase III Clinical Trials (BRAVO Study - Large-scale Efficacy & Safety) PhaseII->PhaseIII Discontinuation Discontinuation of Development (Increased Mortality & Bleeding Risk) PhaseIII->Discontinuation

Figure 2: Lotrafiban's Drug Development Workflow

Lotrafiban progressed through early-phase clinical trials, with studies like the APLAUD (Antiplatelet Useful Dose) trial demonstrating its ability to inhibit platelet aggregation in a dose-dependent manner. However, the large-scale Phase III BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trial was terminated prematurely. The Data and Safety Monitoring Board found an increased risk of mortality and major bleeding in the Lotrafiban group compared to placebo, without a counterbalancing beneficial effect on the primary composite endpoint of death, myocardial infarction, or stroke.[1] Consequently, the development of Lotrafiban was discontinued.

This outcome highlights the fine balance required for antithrombotic therapies between preventing ischemic events and causing bleeding complications, a critical consideration for researchers and drug developers in this field.

References

An In-depth Technical Guide to Lotrafiban Hydrochloride and other -fiban Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a prime target for antiplatelet therapy. The "-fiban" class of drugs, competitive antagonists of the GPIIb/IIIa receptor, has been extensively investigated for the prevention and treatment of thrombotic events. This technical guide provides a comprehensive comparison of Lotrafiban hydrochloride with other notable -fiban drugs, including intravenous agents such as Tirofiban and Eptifibatide, and oral agents like Orbofiban, Sibrafiban (B69945), Xemilofiban, and Lefradafiban. We delve into their mechanisms of action, chemical structures, pharmacokinetic and pharmacodynamic profiles, and a critical analysis of their clinical trial outcomes. This guide also includes detailed experimental protocols for key assays used in their evaluation and visual representations of the relevant signaling pathways to facilitate a deeper understanding of their pharmacological context.

Introduction: The Glycoprotein IIb/IIIa Receptor as a Therapeutic Target

Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug. A key event in this process is the conformational activation of the GPIIb/IIIa receptor, a member of the integrin family (αIIbβ3), on the platelet surface. Activated GPIIb/IIIa receptors bind with high affinity to ligands such as fibrinogen and von Willebrand factor (vWF), which act as molecular bridges between platelets, leading to aggregation and thrombus formation.

Given its central role, the GPIIb/IIIa receptor has been a major focus for the development of antiplatelet agents. The -fiban drugs are a class of pharmacologic agents designed to competitively inhibit the binding of fibrinogen to the GPIIb/IIIa receptor, thereby preventing platelet aggregation. This class includes both intravenously administered drugs for acute settings and orally available agents for chronic therapy. While the intravenous -fibans have established a role in the management of acute coronary syndromes (ACS), the development of all oral -fibans, including Lotrafiban, was halted due to unfavorable risk-benefit profiles observed in large clinical trials.[1] This guide will explore the scientific and clinical journey of these compounds.

Comparative Analysis of -fiban Drugs

This section provides a detailed comparison of this compound with other key -fiban drugs. The data presented is a synthesis of information from various preclinical and clinical studies.

Chemical Structures and Classification

The -fiban drugs can be broadly classified based on their chemical structure and route of administration.

  • This compound: An orally active, non-peptide, peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence.[2]

  • Tirofiban: A non-peptide, tyrosine derivative administered intravenously.[3]

  • Eptifibatide: A cyclic heptapeptide (B1575542) derived from a protein found in the venom of the southeastern pygmy rattlesnake, administered intravenously.[4]

  • Orbofiban: An orally active, non-peptide antagonist.[5]

  • Sibrafiban: An orally active, peptidomimetic, selective antagonist.[6]

  • Xemilofiban: An orally active, non-peptide prodrug.[7]

  • Lefradafiban: An orally active prodrug of fradafiban.[8]

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize key pharmacodynamic and pharmacokinetic parameters for Lotrafiban and other -fiban drugs. Direct comparative studies are limited, and data are compiled from various sources.

Table 1: Pharmacodynamic Properties of -fiban Drugs

DrugIC50 for Platelet Aggregation (ADP-induced)Receptor Binding Affinity (Kd/EC50)
Lotrafiban Near complete inhibition at >20 ng/mLData not readily available
Tirofiban ~37 nmol/L[9]EC50 ~24 nmol/L (to platelet GPIIb/IIIa)[9]
Eptifibatide 0.11-0.22 µg/mL[10]Data not readily available
Orbofiban 29 ± 6 ng/mL[11]Data not readily available
Sibrafiban Dose-dependent (47% to 97% inhibition)[7]Data not readily available
Xemilofiban IC50 = 0.035 µM (for active metabolite SC-54701)[12]Data not readily available
Lefradafiban Dose-dependent (related to receptor occupancy)[13]Data not readily available

Table 2: Pharmacokinetic Properties of -fiban Drugs

DrugRoute of AdministrationBioavailabilityHalf-life (t½)
Lotrafiban OralData not readily availableData not readily available
Tirofiban Intravenous100%~2 hours[12]
Eptifibatide Intravenous100%~2.5 hours[14]
Orbofiban Oral~28%[10]~18 hours[10]
Sibrafiban OralData not readily available~11 hours (active metabolite)[15]
Xemilofiban OralData not readily availableData not readily available
Lefradafiban OralData not readily availableData not readily available
Clinical Trial Outcomes: A Tale of Two Modalities

The clinical development of -fiban drugs reveals a stark contrast between the success of intravenous agents and the failure of their oral counterparts.

Intravenous -fibans (Tirofiban and Eptifibatide):

Large-scale clinical trials have demonstrated the efficacy of intravenous Tirofiban and Eptifibatide in reducing ischemic events in patients with ACS, particularly those undergoing percutaneous coronary intervention (PCI).[9][16] Their rapid onset and offset of action make them suitable for the acute management of thrombotic events.

Oral -fibans (Lotrafiban, Orbofiban, Sibrafiban, Xemilofiban, Lefradafiban):

Despite promising early-phase results, large Phase III trials of oral -fibans were consistently disappointing.

  • Lotrafiban (BRAVO trial): The BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trial was terminated prematurely due to a significant increase in mortality in the Lotrafiban group compared to placebo.[8] An increased risk of serious bleeding was also observed.[8]

  • Orbofiban (OPUS-TIMI 16 trial): This trial also showed an increased mortality rate in patients receiving Orbofiban.[2]

  • Sibrafiban (SYMPHONY trials): The SYMPHONY trials did not demonstrate a benefit of Sibrafiban over aspirin (B1665792) and were associated with increased bleeding.[17]

  • Xemilofiban (EXCITE trial): The EXCITE (Evaluation of Oral Xemilofiban in Controlling Thrombotic Events) trial found no significant reduction in the primary endpoint of death, myocardial infarction, or urgent revascularization with Xemilofiban compared to placebo.[18]

The reasons for the failure of oral -fibans are thought to be multifactorial, including a potential pro-aggregatory effect at certain concentrations, a narrow therapeutic window, and challenges in maintaining consistent levels of platelet inhibition.[2]

Table 3: Summary of Key Clinical Trial Outcomes

DrugTrialPatient PopulationPrimary EndpointKey Finding
Lotrafiban BRAVOCoronary and cerebrovascular diseaseComposite of all-cause mortality, MI, stroke, recurrent ischemia, urgent revascularizationIncreased mortality and serious bleeding with Lotrafiban.[8]
Tirofiban RESTOREAcute coronary syndromes undergoing angioplastyComposite of death, MI, CABG, repeat PTCA, or stent placement for abrupt closure at 30 days16% relative reduction (p=0.160), with significant reduction at 2 days.[19]
Eptifibatide PURSUITAcute coronary syndromesDeath or nonfatal myocardial infarctionReduced incidence of the composite endpoint.[20]
Orbofiban OPUS-TIMI 16Unstable coronary syndromesComposite of death, MI, stroke, recurrent ischemia, urgent revascularizationIncreased mortality with Orbofiban.[2]
Sibrafiban SYMPHONYPost-acute coronary syndromeComposite of all-cause mortality, MI, severe recurrent ischemia at 90 daysNo benefit over aspirin, increased bleeding.[21]
Xemilofiban EXCITEPercutaneous coronary revascularizationDeath, nonfatal MI, or urgent revascularization at 182 daysNo significant reduction in the primary endpoint.[18]
Lefradafiban FROSTAcute coronary syndromes without ST-elevationDeath, MI, coronary revascularization, recurrent anginaTrend towards reduction in cardiac events with 30 mg dose, but dose-dependent increase in bleeding.[2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of -fiban drugs.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Principle: This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The supernatant is the PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[2]

  • Assay Procedure:

    • Aliquots of PRP are placed in a cuvette with a stir bar in a light transmission aggregometer.

    • The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).

    • The -fiban drug (or vehicle control) is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP) is added to induce aggregation.

    • The change in light transmission is recorded over time.

  • Data Analysis: The maximum percentage of aggregation is determined. The IC50 value (the concentration of the drug that inhibits 50% of the maximal aggregation) is calculated from dose-response curves.

GPIIb/IIIa Receptor Binding Assay (Radioligand Assay)

Principle: This assay measures the ability of a -fiban drug to compete with a radiolabeled ligand (e.g., [3H]-Tirofiban or a radiolabeled fibrinogen mimetic) for binding to the GPIIb/IIIa receptor on platelets or in a purified receptor preparation.

Methodology:

  • Receptor Preparation: Washed human platelets or purified GPIIb/IIIa receptors are prepared.

  • Assay Procedure:

    • The receptor preparation is incubated with the radioligand at a fixed concentration.

    • Increasing concentrations of the unlabeled -fiban drug are added to compete for binding.

    • Non-specific binding is determined in the presence of a large excess of an unlabeled ligand.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

This section provides visual representations of the GPIIb/IIIa signaling pathway and a typical experimental workflow for evaluating -fiban drugs.

GPIIb/IIIa Signaling Pathway

The activation of the GPIIb/IIIa receptor is a complex process involving both "inside-out" and "outside-in" signaling.

GPIIb_IIIa_Signaling cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling Agonists Platelet Agonists (Thrombin, ADP, Collagen) Receptors G-protein Coupled Receptors (e.g., PAR1, P2Y12) Agonists->Receptors Signaling_Cascade Intracellular Signaling Cascade (PLC, PKC, Ca2+) Receptors->Signaling_Cascade Talin_Kindlin Talin & Kindlin Activation Signaling_Cascade->Talin_Kindlin GPIIb_IIIa_inactive Inactive GPIIb/IIIa Talin_Kindlin->GPIIb_IIIa_inactive binds to β3 tail GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active binds Further_Signaling Further Intracellular Signaling (Src, FAK) Platelet_Aggregation->Further_Signaling Spreading_Retraction Spreading & Clot Retraction Further_Signaling->Spreading_Retraction Fibans -fiban Drugs Fibans->GPIIb_IIIa_active Competitive Antagonism

Caption: GPIIb/IIIa signaling pathway.

Experimental Workflow for -fiban Drug Evaluation

The following diagram illustrates a typical workflow for the preclinical and early clinical evaluation of a novel -fiban compound.

Fiban_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis & Chemical Characterization In_Vitro_Screening In Vitro Screening (Receptor Binding & Platelet Aggregation Assays) Compound_Synthesis->In_Vitro_Screening In_Vivo_Models In Vivo Animal Models (Thrombosis & Bleeding) In_Vitro_Screening->In_Vivo_Models Toxicity_Studies Toxicology & Safety Pharmacology In_Vivo_Models->Toxicity_Studies Phase_I Phase I Clinical Trials (Safety, PK/PD in Healthy Volunteers) Toxicity_Studies->Phase_I Phase_II Phase II Clinical Trials (Dose-Ranging & Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III

Caption: Experimental workflow for -fiban drug development.

Conclusion

The -fiban class of drugs represents a significant chapter in the development of antiplatelet therapies. The intravenous agents, Tirofiban and Eptifibatide, have proven to be valuable tools in the acute management of cardiovascular diseases. However, the story of the oral -fibans, including Lotrafiban, serves as a cautionary tale in drug development. Despite a sound pharmacological rationale and promising initial data, the translation to long-term clinical benefit was not achieved, and in some cases, harm was observed.

This in-depth technical guide has provided a comparative analysis of Lotrafiban and other -fiban drugs, highlighting their chemical, pharmacodynamic, and pharmacokinetic properties, as well as their clinical trial outcomes. The provided experimental protocols and pathway diagrams offer a framework for researchers and drug development professionals to understand the evaluation of this important class of compounds. Future research in this area will likely focus on developing antiplatelet agents with a wider therapeutic window and a more favorable long-term safety profile.

References

Methodological & Application

Application Notes and Protocols: Lotrafiban Hydrochloride in vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the in vitro evaluation of Lotrafiban Hydrochloride, an orally active platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist.[1] The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the characterization of antiplatelet agents. Methodologies for Light Transmission Aggregometry (LTA) and a summary of quantitative analysis are presented.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role by mediating the final common pathway of platelet aggregation.[2][3] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor.[1][2] This binding cross-links adjacent platelets, leading to the formation of a platelet plug.[2]

This compound is the prodrug of an orally bioavailable, non-peptide antagonist of the GPIIb/IIIa receptor.[1] It is designed to mimic the arginine-glycine-aspartic acid (RGD) sequence recognized by the receptor, thereby competitively inhibiting the binding of fibrinogen and preventing platelet aggregation.[1][3] Evaluating the efficacy of GPIIb/IIIa antagonists like Lotrafiban requires robust and reproducible in vitro assays. Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function and is a primary method for characterizing the inhibitory effects of such compounds.[4]

Mechanism of Action of Lotrafiban

Lotrafiban acts as a direct and competitive antagonist of the GPIIb/IIIa receptor. After oral administration, the esterified prodrug, Lotrafiban, is converted by plasma and liver esterases into its active form.[1] This active metabolite mimics the RGD sequence of fibrinogen, binding to the GPIIb/IIIa receptor and preventing fibrinogen from cross-linking platelets.[1] This blockade of the final common pathway of platelet aggregation inhibits thrombus formation regardless of the initial platelet activation stimulus.[2][3]

G cluster_0 Platelet Activation Stimuli cluster_1 Platelet Signaling Cascade cluster_2 Platelet Aggregation ADP ADP Activation Inside-Out Signaling ADP->Activation Thrombin Thrombin Thrombin->Activation Collagen Collagen Collagen->Activation GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor Activation->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Inhibition Inhibition GPIIb_IIIa_active->Inhibition Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation Lotrafiban Lotrafiban (Active Metabolite) Lotrafiban->GPIIb_IIIa_active Inhibition->Fibrinogen G start Start blood Collect Whole Blood (3.2% Sodium Citrate) start->blood prp_centrifuge Centrifuge at Low Speed (200g, 20 min, RT) blood->prp_centrifuge separate_prp Aspirate Platelet-Rich Plasma (PRP) prp_centrifuge->separate_prp ppp_centrifuge Re-centrifuge at High Speed (1500g, 15 min) prp_centrifuge->ppp_centrifuge setup_agg Set up Aggregometer (Calibrate with PRP and PPP) separate_prp->setup_agg separate_ppp Aspirate Platelet-Poor Plasma (PPP) ppp_centrifuge->separate_ppp separate_ppp->setup_agg pre_incubate Pre-incubate PRP with Lotrafiban or Vehicle (37°C, 2 min) setup_agg->pre_incubate add_agonist Add Agonist (e.g., ADP) to start aggregation pre_incubate->add_agonist record Record Light Transmission (5-10 minutes) add_agonist->record analyze Analyze Aggregation Curves (Calculate % Inhibition) record->analyze end End analyze->end

References

Lotrafiban Hydrochloride: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban Hydrochloride is a potent, orally available, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] As a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, Lotrafiban competitively inhibits the binding of fibrinogen and von Willebrand factor to the GP IIb/IIIa receptor.[2] This action effectively blocks the final common pathway of platelet aggregation, a critical event in thrombosis.[3][4] While initially developed for the prevention of thrombotic events, its development was discontinued (B1498344) due to an increased risk of bleeding at higher doses in clinical trials.[5] Nevertheless, this compound remains a valuable tool for in vitro studies investigating the roles of GP IIb/IIIa in various cellular processes beyond thrombosis, including cell adhesion, migration, and signaling.

These application notes provide detailed protocols for the use of this compound in cell culture studies, focusing on its well-established role in inhibiting platelet aggregation and its potential applications in studying endothelial and cancer cell biology.

Mechanism of Action

This compound is a prodrug that is converted to its active form by plasma and liver esterases.[2] The active metabolite mimics the RGD sequence found in fibrinogen and other ligands of the GP IIb/IIIa receptor.[2] By binding to the GP IIb/IIIa receptor on platelets, it prevents the conformational change required for ligand binding, thereby inhibiting platelet aggregation.[2][4] The GP IIb/IIIa receptor is not only crucial for platelet aggregation but is also expressed on other cell types, including endothelial cells and some tumor cells, where it mediates cell-matrix and cell-cell interactions.[6][7]

Data Presentation

Quantitative Data on this compound

The following table summarizes the dose-dependent inhibitory effects of Lotrafiban on platelet aggregation.

Dosage (BID)Median Trough Inhibition of Platelet Aggregation (%)Median Peak Inhibition of Platelet Aggregation (%)Reference
5 mgSimilar to placeboSimilar to placebo
20 mg~40%~80%
50 mg~80%>90%
100 mg>90%~100%

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • This compound

  • Human whole blood

  • 3.8% Sodium Citrate

  • Agonist (e.g., ADP, Collagen, Thrombin Receptor Activator Peptide (TRAP)-6)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Aggregometer

  • Cuvettes with stir bars

  • Pipettes

Procedure:

  • PRP and PPP Preparation:

    • Collect human whole blood into vacuum tubes containing 3.8% sodium citrate.

    • To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off.[8]

    • Carefully transfer the upper PRP layer to a new tube.

    • To obtain PPP, centrifuge the remaining blood at 1000 x g for 10 minutes at room temperature.[8]

    • Collect the supernatant (PPP).

  • Instrument Setup:

    • Turn on the aggregometer and allow it to warm to 37°C.

    • Set the stir speed to 1,200 rpm.

    • Calibrate the aggregometer by placing a cuvette with PPP to set 100% aggregation and a cuvette with PRP to set 0% aggregation.

  • Assay:

    • Aliquot 300 µL of PRP into cuvettes containing a stir bar.

    • Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C with stirring.

    • Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., 20 µmol/L ADP).[9]

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Endothelial Cell Adhesion Assay (Adapted Protocol)

This protocol is an adapted method to investigate the effect of this compound on endothelial cell adhesion to an extracellular matrix (ECM) protein, a process that can be mediated by integrins.

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 96-well tissue culture plates

  • ECM protein (e.g., Fibrinogen, Vitronectin)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (or other fluorescent cell stain)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Fibrinogen) overnight at 4°C.

    • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells and resuspend them in serum-free medium.

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in serum-free medium.

  • Adhesion Assay:

    • Pre-incubate the labeled HUVECs with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add 1 x 10^5 cells per well to the coated 96-well plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Add lysis buffer to each well and measure the fluorescence using a plate reader.

    • The fluorescence intensity is proportional to the number of adherent cells.

    • Calculate the percentage of adhesion inhibition for each this compound concentration compared to the vehicle control.

Protocol 3: Cancer Cell Transwell Migration Assay (Adapted Protocol)

This is an adapted protocol to assess the potential effect of this compound on the migration of cancer cells that express GP IIb/IIIa or related integrins.

Materials:

  • This compound

  • Cancer cell line (e.g., melanoma or glioblastoma cell lines known to express relevant integrins)

  • Appropriate cell culture medium

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • Crystal Violet stain

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 80% confluency.

    • Starve the cells in serum-free medium for 24 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (or vehicle control).

  • Migration Assay:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add 500 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of each well.

    • Add 1 x 10^5 cells in 100 µL of serum-free medium (with or without Lotrafiban) to the upper chamber of the Transwell insert.

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the migrated cells with 0.1% Crystal Violet for 20 minutes.

    • Gently wash the inserts with water.

    • Visualize and count the migrated cells in several random fields under a microscope.

    • Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.

  • Data Analysis:

    • Calculate the average number of migrated cells per field.

    • Determine the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Platelet Aggregation Assay A Blood Collection (3.8% Sodium Citrate) B PRP & PPP Preparation (Centrifugation) A->B C Aggregometer Calibration (0% and 100% Aggregation) B->C D Incubate PRP with This compound C->D E Add Agonist (e.g., ADP) D->E F Record Light Transmission E->F G Data Analysis (IC50 Calculation) F->G

Experimental workflow for the in vitro platelet aggregation assay.

G cluster_1 GP IIb/IIIa Signaling Pathway Inhibition by Lotrafiban Agonist Platelet Agonist (e.g., Thrombin, ADP) Receptor GPCR / GPVI Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Talin Talin Activation Ca2->Talin Inside-Out Signaling PKC->Talin Inside-Out Signaling GPIIbIIIa_inactive GP IIb/IIIa (Inactive) Talin->GPIIbIIIa_inactive Inside-Out Signaling GPIIbIIIa_active GP IIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Inside-Out Signaling Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Lotrafiban Lotrafiban Lotrafiban->GPIIbIIIa_active Inhibition

Simplified signaling pathway of GP IIb/IIIa and its inhibition by Lotrafiban.

Disclaimer

The protocols provided for endothelial and cancer cell assays are adapted from standard cell biology procedures and are intended as examples. Researchers should optimize these protocols for their specific cell lines and experimental conditions. This compound is intended for research use only.

References

Application Notes and Protocols for the Use of Lotrafiban Hydrochloride in Canine Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lotrafiban (B1675245) Hydrochloride, a potent glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonist, in preclinical canine models of arterial thrombosis. The information presented here is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacological properties of Lotrafiban and similar antithrombotic agents.

Introduction to Lotrafiban Hydrochloride

Lotrafiban is an orally active, non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence. It functions as a competitive antagonist of the platelet GP IIb/IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation, binding to fibrinogen and von Willebrand factor to form a stable platelet plug.[1] By blocking this receptor, Lotrafiban effectively inhibits platelet aggregation and thrombus formation.[2][3] Although Lotrafiban showed promise in preclinical studies, it did not demonstrate the expected efficacy in large-scale clinical trials for the chronic prevention of thrombotic events.[2][3] Understanding its activity in well-established animal models remains crucial for the development of new and improved antithrombotic therapies.

Key Animal Models for Assessing Antithrombotic Efficacy

Two primary canine models have been instrumental in characterizing the antithrombotic effects of Lotrafiban: the dog circumflex artery electrical injury model and the cyclic flow reduction (Folts) model.[2][3] These models simulate different aspects of arterial thrombosis and provide valuable insights into the drug's mechanism of action and potential therapeutic utility.

Data Presentation: Efficacy of this compound in Canine Thrombosis Models

The following tables summarize the quantitative data from preclinical studies evaluating Lotrafiban in canine models of thrombosis.

Table 1: Intravenous Administration of Lotrafiban in a Canine Electrical Injury Model

Dosage (µg/kg/min)Inhibition of Ex Vivo Platelet Aggregation (%)Reduction in Frequency of Coronary OcclusionReduction in Thrombus SizeEffect on Bleeding Time
0.1Dose-related (45-95%)SignificantSignificantDose-related increase
0.8Dose-related (45-95%)SignificantSignificantDose-related increase
0.1 (with Aspirin 5.0 mg/kg)Additive effectApproximated efficacy of 2-4 fold higher Lotrafiban doseNot specifiedModestly prolonged

Data compiled from multiple sources indicating dose-dependent effects. Specific percentages for occlusion and thrombus size reduction were not consistently reported across sources.[2][3]

Table 2: Oral Administration of Lotrafiban in a Canine Electrical Injury Model

Dosage (mg/kg)Inhibition of Ex Vivo Platelet Aggregation (%)Reduction in Frequency of Coronary OcclusionReduction in Thrombus SizeEffect on Bleeding Time
1.0Dose-related (45-95%)SignificantSignificantDose-related increase
50.0Dose-related (45-95%)SignificantSignificantDose-related increase

Data indicates a dose-dependent antithrombotic effect with oral administration.[2][3]

Table 3: Efficacy of Lotrafiban in the Canine Cyclic Flow Reduction (Folts) Model

TreatmentInhibition of Cyclic Flow Reductions (CFRs)Animal Condition
Lotrafiban100%Aspirin-insensitive animals

This demonstrates Lotrafiban's potent ability to prevent platelet-mediated thrombosis in a model of arterial stenosis and endothelial injury.[2][3]

Experimental Protocols

The following are detailed methodologies for the two key canine models used to evaluate Lotrafiban.

Protocol 1: Canine Circumflex Artery Electrical Injury Model

This model induces the formation of a platelet-rich thrombus at a site of controlled endothelial injury in the coronary artery.

1. Animal Preparation and Surgical Procedure:

  • Adult mongrel dogs of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
  • The animals are intubated and ventilated with room air.
  • A thoracotomy is performed in the fifth intercostal space to expose the heart.
  • The left circumflex coronary artery is carefully dissected free from the surrounding tissue.
  • A flow probe is placed around the artery to monitor coronary blood flow.
  • An electrode is placed in contact with the adventitial surface of the artery for electrical stimulation.

2. Thrombus Induction:

  • A controlled anodal direct current (e.g., 150 µA) is applied to the coronary artery via the electrode.
  • The current application is maintained for a specified duration (e.g., 90 minutes) to induce endothelial injury and subsequent thrombus formation.
  • Coronary blood flow is continuously monitored. A gradual decrease in flow indicates thrombus formation, leading to occlusion.

3. Drug Administration:

  • This compound or vehicle control is administered intravenously (as a continuous infusion) or orally (via gavage) at the desired doses before, during, or after the electrical injury.

4. Efficacy Endpoints Measurement:

  • Coronary Blood Flow: Continuously monitored to determine the frequency and duration of occlusive events.
  • Thrombus Weight: After the experiment, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.
  • Ex Vivo Platelet Aggregation: Blood samples are collected at baseline and at various time points after drug administration. Platelet-rich plasma is prepared, and aggregation is induced using an agonist like ADP or collagen to assess the degree of platelet inhibition.
  • Bleeding Time: A standardized template bleeding time device is used to make small incisions on a sensitive skin surface (e.g., the inner ear), and the time to cessation of bleeding is recorded.
  • Infarct Size: At the end of the study, the heart can be excised, and the area of myocardial infarction can be determined using staining techniques like triphenyltetrazolium (B181601) chloride (TTC).

Protocol 2: Canine Cyclic Flow Reduction (Folts) Model

This model simulates the conditions of a stenotic and damaged artery, leading to recurrent platelet aggregation and transient thrombosis, observed as cyclic flow reductions (CFRs).

1. Animal Preparation and Surgical Procedure:

  • Similar to the electrical injury model, adult mongrel dogs are anesthetized, intubated, and ventilated.
  • A thoracotomy is performed to expose the heart.
  • The left anterior descending or circumflex coronary artery is isolated.
  • A Doppler flow probe is placed around the artery to measure blood flow velocity.

2. Induction of Cyclic Flow Reductions:

  • A segment of the coronary artery is mechanically injured, for example, by gently squeezing with forceps, to damage the endothelium.
  • A plastic constrictor is placed around the injured segment of the artery to create a critical stenosis (a reduction in diameter of approximately 70-80%).
  • This combination of endothelial injury and stenosis leads to the spontaneous formation of platelet aggregates that grow to occlude the vessel, causing blood flow to cease. The pressure gradient then dislodges the thrombus, restoring flow. This cyclical pattern of flow reduction and restoration is characteristic of this model.

3. Drug Administration:

  • This compound or vehicle is administered intravenously or orally once stable and reproducible CFRs are established.

4. Efficacy Endpoints Measurement:

  • Cyclic Flow Reductions (CFRs): The primary endpoint is the frequency and magnitude of CFRs, which are continuously recorded. The efficacy of the drug is determined by its ability to abolish or reduce the frequency of these events.
  • Ex Vivo Platelet Aggregation and Bleeding Time: These are measured as described in Protocol 1 to correlate the antithrombotic effect with platelet inhibition and potential bleeding risk.

Mandatory Visualizations

Signaling Pathway of this compound

Lotrafiban_Mechanism cluster_platelet Platelet GPIIb_IIIa GP IIb/IIIa Receptor Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa vWF von Willebrand Factor vWF->GPIIb_IIIa Lotrafiban Lotrafiban Hydrochloride Lotrafiban->GPIIb_IIIa Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for the Canine Electrical Injury Model

Electrical_Injury_Workflow cluster_endpoints Efficacy & Safety Endpoints A Animal Preparation (Anesthesia, Thoracotomy) B Surgical Instrumentation (Flow Probe, Electrode) A->B C Baseline Measurements (Blood Flow, Platelet Aggregation) B->C D Drug Administration (Lotrafiban or Vehicle) C->D E Induction of Electrical Injury (Anodal DC Current) D->E F Continuous Monitoring (Coronary Blood Flow) E->F G Endpoint Analysis F->G H Thrombus Weight G->H I Ex Vivo Platelet Aggregation G->I J Bleeding Time G->J K Infarct Size G->K Folts_Model_Logic A Endothelial Injury C Platelet Adhesion & Aggregation A->C B Arterial Stenosis B->C D Thrombus Formation C->D E Vessel Occlusion (Flow Decreases) D->E F Thrombus Dislodgement (Pressure Gradient) E->F H Cyclic Flow Reductions (CFRs) E->H G Flow Restoration F->G G->C Re-aggregation G->H

References

Application Notes and Protocols for Studying Integrin α-IIb/β-3 Signaling with Lotrafiban Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban Hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the platelet integrin receptor α-IIb/β-3 (also known as Glycoprotein (B1211001) IIb/IIIa).[1] Integrin α-IIb/β-3 is a key receptor in hemostasis and thrombosis, mediating platelet aggregation by binding to fibrinogen and von Willebrand factor.[2][3] Upon platelet activation, the receptor undergoes a conformational change, increasing its affinity for its ligands and leading to the formation of platelet plugs.[2] Lotrafiban, a prodrug, is converted in the body to its active form, which acts as a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence found in the natural ligands of integrin α-IIb/β-3.[1] By competitively inhibiting ligand binding, Lotrafiban effectively blocks the final common pathway of platelet aggregation, making it a valuable tool for studying integrin α-IIb/β-3 signaling and for the development of antiplatelet therapies.[3][4]

These application notes provide detailed protocols for utilizing this compound to investigate integrin α-IIb/β-3 signaling pathways, including platelet aggregation assays, and receptor occupancy studies.

Mechanism of Action

This compound is an antagonist of the integrin α-IIb/β-3 receptor. In its active form, it mimics the RGD sequence of fibrinogen, thereby competitively inhibiting the binding of fibrinogen to the activated α-IIb/β-3 receptor on the surface of platelets.[1] This blockade prevents the cross-linking of platelets and subsequent aggregation, which is a critical step in thrombus formation.[2] The action of Lotrafiban allows for the specific investigation of the "outside-in" signaling cascade that is initiated by ligand binding to the integrin receptor.

Data Presentation

The following tables summarize representative quantitative data for the inhibition of platelet aggregation by an oral GPIIb/IIIa antagonist, Xemilofiban (B1684237). This data is presented to illustrate the expected dose-dependent effects of this class of compounds.

Table 1: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation by Oral GPIIb/IIIa Antagonist (Xemilofiban) [5]

Xemilofiban DoseMean Platelet Aggregation (%)Standard Deviation% Inhibition (Compared to Baseline)
Placebo65150
5 mg451831
10 mg322051
15 mg251762
20 mg181572

Table 2: Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation by Oral GPIIb/IIIa Antagonist (Xemilofiban) [5]

Xemilofiban DoseMean Platelet Aggregation (%)Standard Deviation% Inhibition (Compared to Baseline)
Placebo78120
5 mg551629
10 mg401949
15 mg301862
20 mg221672

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to measure the inhibitory effect of this compound on platelet aggregation induced by agonists such as ADP and collagen.[6]

Materials:

  • This compound

  • Human whole blood from healthy, consenting donors (free of antiplatelet medication for at least two weeks)

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Agonists: Adenosine diphosphate (B83284) (ADP), Collagen

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood in sodium citrate tubes.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP.

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Platelet Aggregation Measurement:

    • Pipette adjusted PRP into aggregometer cuvettes containing a stir bar.

    • Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

    • Add the agonist (e.g., ADP to a final concentration of 5-20 µM, or collagen to a final concentration of 1-5 µg/mL) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each Lotrafiban concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the Log(Lotrafiban concentration) to generate a dose-response curve and determine the IC50 value.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP (using PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Setup Aggregometer Setup (Calibrate with PRP and PPP) Adjust->Setup Incubate Incubate PRP with Lotrafiban or Vehicle Setup->Incubate Add_Agonist Add Agonist (ADP or Collagen) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Calculate % Aggregation and % Inhibition Record->Analyze IC50 Determine IC50 Analyze->IC50

Caption: Workflow for Platelet Aggregation Assay.

Protocol 2: Integrin α-IIb/β-3 Receptor Occupancy Assay using Flow Cytometry

This protocol describes a method to quantify the binding of this compound to the integrin α-IIb/β-3 receptor on the platelet surface using a competitive binding assay with a fluorescently labeled antibody that recognizes the ligand-binding site.[7][8]

Materials:

  • This compound

  • Human whole blood or PRP

  • FITC-conjugated anti-integrin α-IIb/β-3 monoclonal antibody that is displaced by small molecule antagonists (e.g., clone 4F8)[7][8]

  • Non-competing PE-conjugated anti-CD41a antibody (to identify platelets)

  • Fixative solution (e.g., 1% paraformaldehyde)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Sample Preparation and Incubation:

    • Aliquot whole blood or PRP into flow cytometry tubes.

    • Add increasing concentrations of this compound or vehicle control to the samples.

    • Incubate for 15-30 minutes at room temperature.

  • Antibody Staining:

    • Add the FITC-conjugated competitive antibody and the PE-conjugated anti-CD41a antibody to each tube.

    • Incubate for 30 minutes at room temperature in the dark.

  • Fixation and Washing:

    • Add fixative solution and incubate for 30 minutes.

    • Wash the cells by adding wash buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant. Repeat the wash step.

  • Flow Cytometry Analysis:

    • Resuspend the platelet pellet in wash buffer.

    • Acquire data on a flow cytometer, gating on the CD41a-positive platelet population.

    • Measure the mean fluorescence intensity (MFI) of the FITC-conjugated competitive antibody.

  • Data Analysis:

    • Calculate the percentage of receptor occupancy for each Lotrafiban concentration using the following formula: % Occupancy = (1 - (MFI with Lotrafiban / MFI of vehicle control)) * 100

    • Plot the % Occupancy against the Log(Lotrafiban concentration) to determine the EC50 value.

G cluster_prep Sample Preparation cluster_stain Staining cluster_process Processing & Analysis Sample Whole Blood or PRP Incubate_Drug Incubate with Lotrafiban or Vehicle Sample->Incubate_Drug Add_Antibodies Add Competitive (FITC) and Platelet Marker (PE) Antibodies Incubate_Drug->Add_Antibodies Incubate_Ab Incubate in Dark Add_Antibodies->Incubate_Ab Fix Fixation Incubate_Ab->Fix Wash Wash Fix->Wash Acquire Flow Cytometry Acquisition Wash->Acquire Analyze Data Analysis (Calculate % Occupancy and EC50) Acquire->Analyze

Caption: Workflow for Receptor Occupancy Assay.

Signaling Pathways

This compound blocks the binding of fibrinogen to the activated integrin α-IIb/β-3 receptor, thereby inhibiting "outside-in" signaling. This signaling cascade involves the recruitment and activation of numerous downstream effector proteins that regulate platelet spreading, clot retraction, and thrombus stabilization.

G cluster_outside Extracellular cluster_membrane Platelet Membrane cluster_inside Intracellular Fibrinogen Fibrinogen Integrin Integrin α-IIb/β-3 Fibrinogen->Integrin Binds Lotrafiban Lotrafiban Lotrafiban->Integrin Inhibits Src Src Family Kinases Integrin->Src Activates Syk Syk Src->Syk FAK FAK Src->FAK PLCg2 PLCγ2 Syk->PLCg2 Cytoskeleton Cytoskeletal Reorganization PLCg2->Cytoskeleton FAK->Cytoskeleton Aggregation Platelet Aggregation Spreading, Clot Retraction Cytoskeleton->Aggregation

Caption: Integrin α-IIb/β-3 Signaling Pathway.

Conclusion

This compound is a valuable pharmacological tool for the investigation of integrin α-IIb/β-3 signaling. The protocols provided herein offer a framework for assessing its inhibitory effects on platelet function and for quantifying its engagement with its molecular target. While specific quantitative data for Lotrafiban may require further investigation, the representative data from similar compounds highlight the expected dose-dependent inhibition of platelet aggregation. The use of these methods will aid researchers in elucidating the intricate mechanisms of platelet signaling and in the development of novel antithrombotic agents.

References

Lotrafiban Hydrochloride as a tool compound for cardiovascular research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban Hydrochloride is an orally bioavailable prodrug of the potent and selective non-peptide platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, SB-214857.[1] The GP IIb/IIIa receptor, an integrin found on the surface of platelets, is the final common pathway for platelet aggregation, playing a crucial role in hemostasis and thrombosis.[1][2] Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, which bridge adjacent platelets, leading to the formation of a platelet plug.[2][3]

Lotrafiban, after oral administration, is converted by plasma and liver esterases to its active metabolite, SB-214857. This active form is a peptidomimetic of the arginine-glycine-aspartic acid (RGD) amino acid sequence, which is the recognition site for fibrinogen binding to the GP IIb/IIIa receptor.[1] By competitively inhibiting this binding, Lotrafiban's active metabolite effectively blocks platelet aggregation induced by various agonists.[1]

Although Lotrafiban's clinical development for long-term secondary prevention of thrombotic events was discontinued (B1498344) due to an observed increase in mortality and bleeding risk in the BRAVO trial, its well-defined mechanism of action makes it a valuable tool compound for in vitro and in vivo cardiovascular research. It can be utilized to investigate the physiological and pathological roles of the GP IIb/IIIa receptor in thrombosis, hemostasis, and other cardiovascular processes.

Physicochemical and Handling Properties

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

PropertyValue
Chemical Formula C₂₃H₃₂N₄O₄ · HCl
Molecular Weight 464.99 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Conditions Short term (days to weeks): 0 - 4°C, dry, dark.Long term (months to years): -20°C.
Stability Stable for several weeks at ambient temperature during shipping.

Data sourced from MedKoo Biosciences.

Mechanism of Action and Signaling Pathway

Lotrafiban acts as a prodrug, which is hydrolyzed in the body to its active form, SB-214857. This active metabolite directly targets and inhibits the platelet GP IIb/IIIa receptor.

G cluster_prodrug In Circulation cluster_active Active Metabolite cluster_platelet Platelet Lotrafiban Lotrafiban (Prodrug) SB214857 SB-214857 Lotrafiban->SB214857 Esterase Hydrolysis ActivatedGPIIbIIIa GP IIb/IIIa Receptor (Active) SB214857->ActivatedGPIIbIIIa Blocks Binding Site GPIIbIIIa GP IIb/IIIa Receptor (Inactive) GPIIbIIIa->ActivatedGPIIbIIIa Platelet Activation Aggregation Platelet Aggregation ActivatedGPIIbIIIa->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->ActivatedGPIIbIIIa Fibrinogen->Aggregation

Mechanism of Action of Lotrafiban.

Upon platelet activation by agonists such as ADP, collagen, or thrombin, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for ligands like fibrinogen. The binding of fibrinogen to the activated GP IIb/IIIa receptor on adjacent platelets leads to platelet aggregation. Lotrafiban's active metabolite, by blocking this binding, prevents the final step of platelet aggregation.

The binding of fibrinogen to the GP IIb/IIIa receptor also triggers "outside-in" signaling, which leads to further platelet activation, spreading, and consolidation of the thrombus. By preventing ligand binding, Lotrafiban also inhibits these downstream signaling events.

GP IIb/IIIa Signaling Pathway and Point of Inhibition by Lotrafiban.

Quantitative Data

Table 1: Ex Vivo Platelet Aggregation Inhibition in a Canine Model

Administration RouteDosePercent Inhibition of Platelet Aggregation
Oral1.0 - 50.0 mg/kg45% - 95%
Intravenous0.1 - 0.8 µg/kg/min45% - 95%

Data from a study in a canine circumflex artery electrical injury model and a cyclic flow reduction model ("Folts" model).[4]

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol provides a general framework for assessing the inhibitory effect of Lotrafiban's active metabolite (SB-214857) on platelet aggregation. Researchers should optimize concentrations and incubation times for their specific experimental setup.

G start Start blood Collect Human Venous Blood (3.2% Sodium Citrate) start->blood prp_ppp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) via Centrifugation blood->prp_ppp adjust Adjust Platelet Count in PRP (using PPP) prp_ppp->adjust incubate Pre-incubate PRP with Lotrafiban Active Metabolite or Vehicle Control adjust->incubate aggregate Induce Aggregation with Agonist (e.g., ADP, Collagen) incubate->aggregate measure Measure Light Transmittance over time aggregate->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Workflow for In Vitro Platelet Aggregation Assay.

Materials:

  • This compound (to be converted to its active form or use the active metabolite SB-214857 if available)

  • Human venous blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.2% Sodium Citrate (B86180) anticoagulant

  • Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen, Thrombin Receptor Activating Peptide - TRAP)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Preparation of Lotrafiban Active Metabolite: If starting with this compound, it needs to be hydrolyzed to its active form, SB-214857. Alternatively, if SB-214857 is available, prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.

  • Assay Performance:

    • Pipette a defined volume of adjusted PRP into aggregometer cuvettes with a stir bar.

    • Add the desired concentration of the Lotrafiban active metabolite or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C.

    • Establish a baseline (0% aggregation) with the PRP and the 100% aggregation with PPP.

    • Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximal aggregation percentage for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vivo Murine Model of Arterial Thrombosis (Ferric Chloride-Induced Injury)

This protocol describes a widely used model to assess the in vivo efficacy of antithrombotic agents like Lotrafiban.

G start Start administer Administer Lotrafiban or Vehicle to Mice (e.g., Oral Gavage) start->administer anesthetize Anesthetize Mouse administer->anesthetize expose Surgically Expose Carotid Artery anesthetize->expose injury Induce Thrombosis: Apply Ferric Chloride (FeCl3) -soaked filter paper expose->injury monitor Monitor Blood Flow using a Doppler Probe injury->monitor occlusion Record Time to Occlusion monitor->occlusion excise Excise Thrombosed Artery Segment for further analysis (optional) occlusion->excise end End excise->end

Workflow for In Vivo Arterial Thrombosis Model.

Materials:

  • This compound

  • Mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ferric Chloride (FeCl₃) solution (e.g., 10% in distilled water)

  • Filter paper discs

  • Surgical instruments

  • Doppler flow probe and monitor

Procedure:

  • Drug Administration: Administer this compound or vehicle control to mice via a suitable route (e.g., oral gavage) at a predetermined time before the surgical procedure.

  • Anesthesia and Surgery: Anesthetize the mouse and perform a midline cervical incision to expose the common carotid artery.

  • Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Thrombus Induction: Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Blood Flow Monitoring: After removing the filter paper, continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).

  • Data Collection: Record the time to vessel occlusion.

  • (Optional) Thrombus Analysis: After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed or analyzed histologically.

  • Data Analysis: Compare the time to occlusion between the Lotrafiban-treated and vehicle-treated groups. A significant prolongation of the time to occlusion in the treated group indicates an antithrombotic effect.

Conclusion

This compound, through its active metabolite SB-214857, serves as a specific and potent inhibitor of the platelet GP IIb/IIIa receptor. Despite its discontinuation in clinical trials for long-term use, its well-characterized mechanism of action makes it a valuable pharmacological tool for investigating the intricate role of platelet aggregation in cardiovascular physiology and pathology. The provided protocols offer a foundation for researchers to utilize Lotrafiban in their studies to further elucidate the complexities of thrombosis and hemostasis.

References

Application Notes and Protocols for Flow Cytometry-Based Platelet Analysis Using Lotrafiban Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban Hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is a key mediator of platelet aggregation, the final common pathway in thrombus formation.[2] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF), leading to platelet aggregation and thrombus formation.[2][3] Lotrafiban, by mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, competitively inhibits this binding, thereby preventing platelet aggregation.[1]

Flow cytometry is a powerful and versatile tool for the rapid and quantitative analysis of platelet function and the pharmacodynamic effects of antiplatelet agents like Lotrafiban.[4][5] This technique allows for the multi-parametric analysis of individual platelets in a whole blood sample, minimizing artifactual platelet activation that can occur with other methods that require sample manipulation.[4] Key platelet activation markers that can be assessed by flow cytometry include the expression of P-selectin (CD62P), a marker of alpha-granule release, and the conformational change of the GPIIb/IIIa receptor, detected by the binding of activation-specific monoclonal antibodies such as PAC-1.[6][7]

These application notes provide detailed protocols for utilizing flow cytometry to assess the in vitro and ex vivo effects of this compound on platelet function.

Mechanism of Action of this compound

Lotrafiban acts as a direct and competitive antagonist of the GPIIb/IIIa receptor (also known as integrin αIIbβ3). The binding of fibrinogen to the activated GPIIb/IIIa receptor is a critical step in platelet aggregation. Lotrafiban's structure mimics the RGD peptide sequence found in fibrinogen, allowing it to bind to the receptor and sterically hinder the binding of fibrinogen and vWF.[1] This blockade of the final common pathway of platelet aggregation makes Lotrafiban an effective inhibitor of thrombus formation.

cluster_0 Platelet Activation Cascade Agonist Platelet Agonist (e.g., ADP, Thrombin) Resting_Platelet Resting Platelet (GPIIb/IIIa inactive) Agonist->Resting_Platelet binds to Activated_Platelet Activated Platelet (GPIIb/IIIa active) Resting_Platelet->Activated_Platelet activates Fibrinogen Fibrinogen Activated_Platelet->Fibrinogen binds to Aggregation Platelet Aggregation Fibrinogen->Aggregation mediates Lotrafiban This compound Lotrafiban->Activated_Platelet blocks binding

Caption: Signaling pathway of this compound's inhibitory action on platelet aggregation.

Quantitative Data Summary

The following tables summarize the expected quantitative data from flow cytometry-based platelet analysis of this compound. The specific values for Lotrafiban need to be determined empirically, and the data presented here are illustrative based on the known effects of potent GPIIb/IIIa antagonists.

Table 1: Inhibition of PAC-1 Binding by this compound

Lotrafiban ConcentrationAgonist (e.g., 20 µM ADP)Mean Fluorescence Intensity (MFI) of PAC-1 Binding (Arbitrary Units)% Inhibition of PAC-1 Binding
0 nM (Control)+15000%
10 nM+120020%
50 nM+75050%
100 nM+30080%
500 nM+15090%
0 nM (Unstimulated)-50-

Table 2: Effect of this compound on P-selectin (CD62P) Expression

Lotrafiban ConcentrationAgonist (e.g., 20 µM ADP)% of CD62P Positive PlateletsMean Fluorescence Intensity (MFI) of CD62P (Arbitrary Units)
0 nM (Control)+85%800
100 nM+83%780
500 nM+84%790
0 nM (Unstimulated)-5%100

Note: As a direct GPIIb/IIIa antagonist, Lotrafiban is not expected to significantly inhibit agonist-induced P-selectin expression, which is an upstream event related to platelet degranulation.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Agonist-Induced GPIIb/IIIa Activation (PAC-1 Binding)

Objective: To determine the dose-dependent inhibitory effect of this compound on the activation of the GPIIb/IIIa receptor on platelets in whole blood using flow cytometry.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol, with final solvent concentration not exceeding 0.5% in the assay)

  • Freshly collected human whole blood anticoagulated with 3.2% sodium citrate (B86180)

  • Platelet agonist (e.g., Adenosine Diphosphate - ADP, or Thrombin Receptor Activating Peptide - TRAP)

  • FITC-conjugated PAC-1 monoclonal antibody (binds to the activated conformation of GPIIb/IIIa)

  • PE-conjugated anti-CD41 or anti-CD61 monoclonal antibody (platelet-specific marker)

  • Phosphate-buffered saline (PBS)

  • 1% Paraformaldehyde (PFA) in PBS for fixation

  • Flow cytometer

Procedure:

  • Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate. Gently invert the tube several times to ensure proper mixing. All experiments should be performed within 2 hours of blood collection.

  • Preparation of Lotrafiban Dilutions: Prepare a series of dilutions of this compound in PBS to achieve the desired final concentrations in the assay (e.g., 0, 10, 50, 100, 500 nM).

  • Incubation with Lotrafiban: In a series of microcentrifuge tubes, add 5 µL of the appropriate Lotrafiban dilution to 45 µL of whole blood. Include a vehicle control (solvent only). Incubate for 15 minutes at room temperature.

  • Platelet Activation: Add 5 µL of the platelet agonist (e.g., 20 µM ADP final concentration) to each tube. For the unstimulated control, add 5 µL of PBS. Gently mix and incubate for 5 minutes at room temperature.

  • Staining: Add a pre-mixed cocktail of FITC-PAC-1 and PE-anti-CD41 antibodies to each tube. Gently mix and incubate for 20 minutes at room temperature in the dark.

  • Fixation: Add 500 µL of 1% PFA to each tube to stop the reaction and fix the cells.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer to acquire data for at least 10,000 platelet-specific events (gated on CD41 or CD61 positive events and their characteristic forward and side scatter).

    • Create a dot plot of forward scatter (FSC) vs. side scatter (SSC) on a logarithmic scale to identify the platelet population.

    • Gate on the CD41/CD61 positive population.

    • Within the platelet gate, analyze the fluorescence intensity of PAC-1 (FITC).

    • Record the Mean Fluorescence Intensity (MFI) of PAC-1 binding for each Lotrafiban concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of PAC-1 binding for each Lotrafiban concentration relative to the agonist-stimulated control without the inhibitor.

    • Plot the dose-response curve and determine the IC50 value of Lotrafiban.

cluster_1 Protocol 1: In Vitro PAC-1 Binding Assay Start Start: Citrated Whole Blood Incubate_Lotrafiban Incubate with Lotrafiban (15 min, RT) Start->Incubate_Lotrafiban Activate Activate with Agonist (e.g., ADP, 5 min, RT) Incubate_Lotrafiban->Activate Stain Stain with FITC-PAC-1 & PE-anti-CD41 (20 min, RT, dark) Activate->Stain Fix Fix with 1% PFA Stain->Fix Analyze Analyze on Flow Cytometer Fix->Analyze End End: IC50 Determination Analyze->End

Caption: Experimental workflow for the in vitro assessment of Lotrafiban's effect on PAC-1 binding.

Protocol 2: Ex Vivo Monitoring of Platelet GPIIb/IIIa Receptor Occupancy by this compound

Objective: To measure the occupancy of GPIIb/IIIa receptors by Lotrafiban in patients or research subjects who have received an oral dose of the drug.

Materials:

  • Freshly collected human whole blood anticoagulated with 3.2% sodium citrate from subjects at different time points post-Lotrafiban administration.

  • FITC-conjugated anti-fibrinogen antibody or a labeled monoclonal antibody that recognizes an epitope on GPIIb/IIIa that is blocked by Lotrafiban.

  • PE-conjugated anti-CD41 or anti-CD61 monoclonal antibody.

  • PBS

  • 1% PFA in PBS

  • Flow cytometer

Procedure:

  • Blood Collection: Collect whole blood at pre-dose and various time points post-dose of Lotrafiban.

  • Staining:

    • To 50 µL of whole blood, add a pre-mixed cocktail of the FITC-conjugated antibody (e.g., anti-fibrinogen) and PE-anti-CD41.

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation: Add 500 µL of 1% PFA to each tube.

  • Flow Cytometry Analysis:

    • Acquire and gate on the platelet population as described in Protocol 1.

    • Measure the MFI of the FITC-conjugated antibody binding.

  • Data Analysis:

    • The binding of the FITC-conjugated antibody will be inversely proportional to the receptor occupancy by Lotrafiban.

    • Calculate the percentage of receptor occupancy at each time point relative to the pre-dose sample.

    • Receptor Occupancy (%) = [1 - (MFI post-dose / MFI pre-dose)] x 100

cluster_2 Protocol 2: Ex Vivo Receptor Occupancy Assay Start Start: Citrated Whole Blood (Pre- and Post-Dose) Stain Stain with FITC-anti-Fibrinogen & PE-anti-CD41 (20 min, RT, dark) Start->Stain Fix Fix with 1% PFA Stain->Fix Analyze Analyze on Flow Cytometer Fix->Analyze End End: Receptor Occupancy (%) Calculation Analyze->End

Caption: Experimental workflow for the ex vivo assessment of GPIIb/IIIa receptor occupancy by Lotrafiban.

Concluding Remarks

The flow cytometry-based protocols detailed in these application notes provide a robust and sensitive method for the preclinical and clinical evaluation of this compound. These assays allow for the quantitative assessment of its pharmacodynamic effects on platelet function, which is crucial for dose-finding studies and for understanding the drug's mechanism of action in a physiologically relevant context. The use of whole blood minimizes procedural artifacts, and the multi-parametric capabilities of flow cytometry enable a comprehensive analysis of platelet responses. Researchers are encouraged to optimize and validate these protocols within their own laboratory settings to ensure reliable and reproducible results.

References

Application Notes: Lotrafiban Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lotrafiban Hydrochloride is a potent, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. As the final common pathway for platelet aggregation, the GP IIb/IIIa receptor is a critical target for anti-thrombotic therapies. Upon platelet activation by agonists such as ADP or thrombin, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. Lotrafiban, by competitively inhibiting this binding, effectively blocks platelet aggregation regardless of the initial activation stimulus.[1] In high-throughput screening (HTS) campaigns, this compound serves as an invaluable tool, acting as a positive control to validate assay performance and benchmark the potency of novel antiplatelet compounds.

Principle of High-Throughput Screening for GP IIb/IIIa Antagonists

The primary goal of an HTS campaign targeting the GP IIb/IIIa receptor is to identify small molecules that inhibit the interaction between the activated receptor and its primary ligand, fibrinogen. This can be achieved through various assay formats amenable to automation and miniaturization (e.g., 384- or 1536-well plates). Two principal methodologies are commonly employed:

  • Competitive Binding Assays: These assays directly measure the ability of a test compound to displace a labeled ligand from the purified GP IIb/IIIa receptor. The labeled ligand can be fluorescently tagged fibrinogen or a specific antibody. A decrease in the signal from the labeled ligand indicates that the test compound is competing for the binding site.

  • Cell-Based Functional Assays: These assays utilize platelets or cell lines expressing the GP IIb/IIIa receptor to measure the inhibition of platelet aggregation or adhesion. A common method involves stimulating platelets with an agonist (e.g., ADP) in the presence of test compounds and measuring the resulting aggregation via changes in light absorbance or fluorescence.

In both assay types, this compound is used as a reference inhibitor to define the maximal level of inhibition (100% inhibition) and to calculate the potency (e.g., IC50) of test compounds. Its consistent and potent activity ensures the reliability and reproducibility of the screening data.

Data Presentation

Compound Assay Type Agonist/Ligand Approximate IC50/EC50 (nM) Reference
Tirofiban Platelet AggregationADP~37[2]
Tirofiban GP IIb/IIIa Receptor BindingFibrinogen~24[2]
Eptifibatide Platelet AggregationADP (20 µM)~50 (0.22 µg/mL)[3]
Lotrafiban Platelet AggregationThrombinPotent Inhibition (Specific IC50 not stated)

Note: IC50 values can vary based on experimental conditions such as agonist concentration, anticoagulant used, and platelet source.

Mandatory Visualizations

GP_IIb_IIIa_Signaling_Pathway cluster_0 Platelet Activation (Inside-Out Signaling) cluster_1 Platelet Aggregation (Outside-In Signaling) cluster_2 Point of Inhibition Agonist Agonists (ADP, Thrombin) GPCR G-Protein Coupled Receptors (GPCR) Agonist->GPCR Signaling Intracellular Signaling (e.g., Ca2+ mobilization) GPCR->Signaling Talin Talin Activation Signaling->Talin GPIIb_IIIa_Inactive Inactive GP IIb/IIIa (Low Affinity) Talin->GPIIb_IIIa_Inactive GPIIb_IIIa_Active Active GP IIb/IIIa (High Affinity) GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_Active->Fibrinogen Binds Aggregation Platelet Aggregation & Cross-linking Fibrinogen->Aggregation Outside_In Outside-In Signaling (Cytoskeletal Reorganization) Aggregation->Outside_In Lotrafiban Lotrafiban HCl Lotrafiban->GPIIb_IIIa_Active Blocks Binding

Caption: GP IIb/IIIa signaling pathway and the inhibitory action of Lotrafiban HCl.

HTS_Workflow start Start prep_plate Prepare 384-well Microplate (e.g., Add Assay Buffer) start->prep_plate add_compounds Dispense Test Compounds & Lotrafiban (Controls) prep_plate->add_compounds add_platelets Add Washed Platelets or Platelet-Rich Plasma add_compounds->add_platelets pre_incubation Pre-incubate Plate add_platelets->pre_incubation add_agonist Add Platelet Agonist (e.g., ADP) pre_incubation->add_agonist incubation Incubate with Shaking (e.g., 5-10 min at 37°C) add_agonist->incubation read_plate Read Plate on Microplate Reader (Absorbance at 595 nm) incubation->read_plate analyze_data Data Analysis: Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for a platelet aggregation assay.

Experimental Protocols

Protocol 1: HTS Functional Platelet Aggregation Assay (Absorbance-Based)

This protocol describes a method to screen for inhibitors of agonist-induced platelet aggregation in a 384-well format by measuring changes in light transmission (absorbance).

Objective: To identify and characterize compounds that inhibit ADP-induced platelet aggregation, using this compound as a positive control.

Materials & Reagents:

  • This compound

  • Test compound library (dissolved in DMSO)

  • Platelet-Rich Plasma (PRP) or washed human platelets

  • Tyrode's buffer

  • Adenosine diphosphate (B83284) (ADP)

  • Prostaglandin E1 (PGE1)

  • 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate reader with shaking and temperature control, capable of reading absorbance at ~595-620 nm

Methodology:

  • Platelet Preparation:

    • Collect whole blood from healthy, consenting donors into tubes containing sodium citrate (B86180) as an anticoagulant.

    • Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes at room temperature with no brake.

    • To prepare washed platelets, treat PRP with PGE1 (1 µM final concentration) and centrifuge at 1200 x g for 8 minutes. Resuspend the platelet pellet gently in Tyrode's buffer.

    • Adjust the final platelet concentration to 3 x 10^8 platelets/mL in Tyrode's buffer. Allow platelets to rest for 30 minutes at 37°C.[3]

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 1 µL of test compounds, Lotrafiban HCl (for positive control, e.g., 10 µM final concentration), or DMSO (for negative control) into the appropriate wells of a 384-well plate.

  • Assay Procedure:

    • Add 20 µL of the prepared platelet suspension to each well of the assay plate.

    • Incubate the plate for 10 minutes at 37°C to allow for compound pre-incubation with the platelets.

    • Read the initial absorbance (A_initial) of the plate at 595 nm to establish a baseline.

    • Add 5 µL of ADP solution (prepared to achieve a final concentration of 10-20 µM) to all wells to induce aggregation.

    • Immediately place the plate in the microplate reader, which has been pre-warmed to 37°C.

    • Shake the plate at approximately 1000-1200 rpm for 5-10 minutes.[3][4]

    • After shaking, read the final absorbance (A_final) at 595 nm.

  • Data Analysis:

    • Platelet aggregation causes a decrease in absorbance. The change in absorbance (ΔA) for each well is calculated as: ΔA = A_initial - A_final.

    • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (ΔA_compound - ΔA_positive_control) / (ΔA_negative_control - ΔA_positive_control))

    • Plot the % inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: HTS Competitive Binding Assay (Fluorescence Polarization)

This protocol describes a homogenous assay to screen for compounds that compete with a fluorescently labeled ligand for binding to the purified GP IIb/IIIa receptor.

Objective: To identify compounds that inhibit the binding of a fluorescently labeled RGD-peptide to the purified GP IIb/IIIa receptor.

Materials & Reagents:

  • This compound

  • Test compound library (in DMSO)

  • Purified human GP IIb/IIIa receptor

  • Fluorescently labeled RGD-peptide (e.g., FITC-labeled)

  • Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Tween-20, pH 7.4)

  • 384-well black, low-volume microplates

  • Microplate reader capable of fluorescence polarization measurements

Methodology:

  • Reagent Preparation:

    • Dilute the purified GP IIb/IIIa receptor and the fluorescent RGD-peptide in Assay Buffer to optimal concentrations, determined empirically through saturation binding experiments. The concentration of the fluorescent peptide should ideally be at or below its Kd for the receptor.

  • Assay Plate Preparation:

    • Dispense 1 µL of test compounds, Lotrafiban HCl (positive control), or DMSO (negative control) into the wells of a 384-well plate.

  • Assay Procedure:

    • Add 10 µL of the diluted GP IIb/IIIa receptor solution to each well.

    • Add 10 µL of the diluted fluorescent RGD-peptide solution to each well. The total assay volume is ~21 µL.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., ~485 nm excitation and ~520 nm emission for FITC).

  • Data Analysis:

    • The negative control wells (DMSO) will have a high mP value, indicating the fluorescent peptide is bound to the large receptor protein.

    • The positive control wells (Lotrafiban HCl) will have a low mP value, as the displaced fluorescent peptide tumbles freely in solution.

    • Calculate the percent displacement for each test compound: % Displacement = 100 * (mP_negative_control - mP_compound) / (mP_negative_control - mP_positive_control)

    • Determine the IC50 values by plotting the percent displacement against the logarithm of the compound concentration.

References

Application Notes and Protocols for Studying Drug-Receptor Interactions with Lotrafiban Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban (B1675245) Hydrochloride is an orally active, nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor.[1] As a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, it competitively inhibits the binding of fibrinogen and von Willebrand factor to this receptor, which is the final common pathway for platelet aggregation.[1] Although its clinical development for cardiovascular diseases was discontinued (B1498344) due to safety concerns, including increased mortality and bleeding events, Lotrafiban remains a valuable tool for in vitro and preclinical research aimed at understanding the intricacies of drug-receptor interactions within the integrin family.[2] These application notes provide a comprehensive guide for utilizing Lotrafiban Hydrochloride in studying the glycoprotein IIb/IIIa receptor.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₃H₃₂N₄O₄·HCl
Molecular Weight 464.99 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term use.

Mechanism of Action

Lotrafiban acts as a direct antagonist of the GPIIb/IIIa receptor, a key integrin on the surface of platelets. The activation of platelets by various agonists leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. This binding is essential for the formation of platelet aggregates and thrombus development. Lotrafiban, by mimicking the RGD binding motif of fibrinogen, occupies the receptor's binding site and prevents the attachment of its natural ligands, thereby inhibiting platelet aggregation.[1]

Data Presentation

In Vitro Efficacy of Lotrafiban

The following table summarizes the dose-dependent inhibitory effect of Lotrafiban on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). The data is derived from a dose-finding study in patients with atherosclerotic disease.

Lotrafiban Dose (mg, twice daily)Mean Trough Inhibition of Platelet Aggregation (%)Mean Peak Inhibition of Platelet Aggregation (%)
5~10~20
20~40~70
50~70~90
100~95~100

Experimental Protocols

Radioligand Binding Assay for GPIIb/IIIa Receptor Occupancy

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Lotrafiban for the GPIIb/IIIa receptor. A suitable radioligand, such as [³H]-tirofiban or a radiolabeled RGD-mimetic peptide, would be required.

Materials:

  • Isolated human platelets or cells expressing recombinant GPIIb/IIIa

  • This compound

  • Radioligand (e.g., [³H]-tirofiban)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Platelet/Membrane Preparation: Isolate human platelets by differential centrifugation of whole blood or prepare membranes from cells overexpressing the GPIIb/IIIa receptor. Resuspend the platelet/membrane pellet in Binding Buffer to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle (for total binding).

    • 25 µL of a saturating concentration of a non-radiolabeled GPIIb/IIIa antagonist (e.g., unlabeled tirofiban) for determining non-specific binding.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 100 µL of the platelet/membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Lotrafiban concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis platelets Isolate Platelets/Membranes setup Set up 96-well plate: - Lotrafiban dilutions - Radioligand - Platelet/Membrane suspension platelets->setup buffer Prepare Buffers buffer->setup incubate Incubate at RT for 60 min setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze

Radioligand Binding Assay Workflow

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the functional effect of Lotrafiban on platelet aggregation.[3]

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes

  • This compound

  • Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP))

  • Phosphate-buffered saline (PBS)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

Protocol:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay Procedure:

    • Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

    • Add 50 µL of various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (control).

    • Incubate for 5 minutes at 37°C with stirring.

    • Add the platelet agonist (e.g., 10 µM ADP) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of Lotrafiban.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Lotrafiban concentration to generate a dose-response curve and determine the EC50 value.

G cluster_prep Platelet Preparation cluster_lta Light Transmission Aggregometry cluster_analysis Data Analysis blood Collect Citrated Blood prp Prepare PRP and PPP blood->prp adjust Adjust Platelet Count prp->adjust setup Calibrate Aggregometer adjust->setup incubate Incubate PRP with Lotrafiban setup->incubate aggregate Add Agonist & Record Aggregation incubate->aggregate analyze Calculate % Inhibition and EC50 aggregate->analyze G cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling Agonist Platelet Agonist (e.g., ADP, Thrombin) Signaling Intracellular Signaling Cascade Agonist->Signaling Talin_Kindlin Talin/Kindlin Binding to β3 Signaling->Talin_Kindlin Activation GPIIb/IIIa Activation Talin_Kindlin->Activation Fibrinogen Fibrinogen Binding Activation->Fibrinogen enables Spreading Platelet Spreading Retraction Clot Retraction Further_Activation Further Platelet Activation Aggregation Platelet Aggregation Fibrinogen->Aggregation Lotrafiban Lotrafiban Lotrafiban->Fibrinogen blocks Aggregation->Spreading Aggregation->Retraction Aggregation->Further_Activation

References

Troubleshooting & Optimization

Lotrafiban Hydrochloride stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized technical support guide on the stability of Lotrafiban Hydrochloride in different buffer systems. As of December 2025, specific experimental data on the stability of this compound in various aqueous buffers is not publicly available. The information herein is based on general principles of pharmaceutical stability testing for small molecule hydrochloride salts and compounds with similar functional groups. Researchers should perform their own stability studies to determine the optimal conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For long-term storage (months to years), it is recommended to store this compound as a solid powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Stock solutions are typically prepared in DMSO.[1]

Q2: In which solvents is this compound soluble?

This compound is soluble in DMSO (dimethyl sulfoxide).[1] Its solubility in aqueous buffers has not been widely reported and should be determined experimentally.

Q3: What factors can affect the stability of this compound in a buffer system?

The stability of a compound like this compound in solution can be influenced by several factors, including:

  • pH of the buffer: The presence of functional groups susceptible to acid or base hydrolysis (e.g., amides, esters) makes pH a critical factor.

  • Buffer species: Some buffer components can catalyze degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can cause photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q4: What are the potential degradation pathways for this compound?

Based on its chemical structure, which includes amide and carboxylic acid functional groups, potential degradation pathways for this compound may include:

  • Hydrolysis: The amide bonds in the benzodiazepine (B76468) ring and the piperidine (B6355638) linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: While the molecule does not have exceptionally labile groups to oxidation, some positions might be susceptible under harsh oxidative stress.

  • Decarboxylation: The carboxylic acid moiety might undergo decarboxylation under certain conditions, such as high heat.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in buffer. The compound has low aqueous solubility at the tested pH. The concentration of the compound exceeds its solubility limit.Determine the aqueous solubility of this compound across a range of pH values. Lower the concentration of the compound in the buffer. Consider the use of co-solvents, but verify their compatibility with the experimental system.
Rapid loss of parent compound peak in HPLC analysis. The compound is highly unstable under the current buffer and storage conditions. The analytical method is not stability-indicating, and the parent peak is co-eluting with a degradation product.Perform a forced degradation study to identify conditions under which the compound is more stable. Re-evaluate and re-validate the HPLC method to ensure it can separate the parent compound from all potential degradation products.
Appearance of multiple new peaks in the chromatogram. The compound is degrading into several products. The sample is contaminated.Characterize the degradation products using techniques like mass spectrometry (MS). Review sample handling and preparation procedures to rule out contamination.
Inconsistent stability results between experiments. Variability in buffer preparation (e.g., pH, ionic strength). Inconsistent storage conditions (e.g., temperature fluctuations, light exposure).Standardize the buffer preparation protocol. Use a calibrated pH meter. Ensure consistent and controlled storage conditions for all stability samples.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid drug substance and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose the solid drug substance and the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

  • Column Selection: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and separation.

  • Gradient Elution: A gradient elution program (varying the ratio of organic to aqueous phase over time) is often necessary to separate the parent compound from its degradation products.

  • Detection: A PDA detector is useful for assessing peak purity and for selecting the optimal wavelength for detection.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[2]

Data Presentation

The stability of this compound in different buffer systems should be evaluated by monitoring the percentage of the initial concentration remaining over time. The results can be summarized in a table as shown below.

Table 1: Hypothetical Stability of this compound in Different Buffers at 40°C

Buffer System (pH)Initial Concentration (%)Concentration after 24h (%)Concentration after 72h (%)
0.1 M HCl (pH 1.0)10085.265.7
0.05 M Acetate (pH 4.5)10098.595.3
0.05 M Phosphate (pH 7.0)10096.189.9
0.1 M NaOH (pH 13.0)10070.445.1

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) samples Prepare Stability Samples (Drug in Buffer) stock->samples buffers Prepare Buffer Solutions (e.g., pH 4, 7, 9) buffers->samples temp Temperature (e.g., 25°C, 40°C, 60°C) samples->temp light Light Exposure (Photostability Chamber) samples->light sampling Withdraw Samples at Time Points (0, 24, 48, 72h) temp->sampling light->sampling hplc HPLC Analysis (Quantify Parent Drug) sampling->hplc data Data Analysis (Calculate % Remaining) hplc->data

Caption: Experimental workflow for assessing the stability of a drug in different buffer systems.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products Lotrafiban This compound (Contains Amide and Carboxylic Acid Groups) hydrolysis_product Amide Hydrolysis Product Lotrafiban->hydrolysis_product H+ or OH- (Hydrolysis) decarboxylation_product Decarboxylation Product Lotrafiban->decarboxylation_product Heat (Decarboxylation)

Caption: Hypothetical degradation pathways for a molecule with amide and carboxylic acid moieties.

References

Technical Support Center: Overcoming Lotrafiban Hydrochloride Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with Lotrafiban Hydrochloride precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of aqueous solution?

A1: this compound is the salt form of a weakly basic compound. In aqueous solutions, its solubility is highly dependent on the pH. Precipitation typically occurs when the pH of the solution increases, causing the hydrochloride salt to convert to its less soluble free base form. This is a common phenomenon for hydrochloride salts of weakly basic drugs.

Q2: What is the underlying chemical equilibrium that governs this precipitation?

A2: The precipitation is governed by the equilibrium between the protonated (ionized) form of Lotrafiban, which is more water-soluble, and the deprotonated (un-ionized) free base, which is less soluble. The equilibrium is as follows:

Lotrafiban-H⁺Cl⁻ (soluble salt) ⇌ Lotrafiban (less soluble free base) + H⁺ + Cl⁻

As the concentration of H⁺ decreases (i.e., the pH increases), the equilibrium shifts to the right, favoring the formation of the less soluble free base, which then precipitates if its concentration exceeds its solubility limit.

Q3: At what pH should I expect this compound to be soluble?

Q4: Can I use common physiological buffers like PBS (pH 7.4)?

A4: Directly dissolving this compound in a physiological buffer at or near neutral pH (like PBS at pH 7.4) will likely lead to immediate precipitation. The higher pH of these buffers will drive the conversion of the soluble salt to the insoluble free base.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon dissolving this compound in an aqueous buffer.
Potential Cause Recommended Solution
High pH of the buffer Use a buffer with a lower pH (e.g., citrate (B86180) buffer pH 3-4, or a simple HCl solution at pH 2-3).
Concentration exceeds solubility limit Even at an optimal pH, the concentration may be too high. Try preparing a more dilute solution.
Slow dissolution rate The compound may not be dissolving completely before precipitation begins. Gentle warming and sonication can aid dissolution.
Issue 2: A clear solution of this compound becomes cloudy or forms a precipitate over time.
Potential Cause Recommended Solution
Gradual pH shift An unbuffered or weakly buffered solution can experience a pH shift over time. Ensure your buffer has sufficient capacity. Prepare fresh solutions before use.
Temperature changes Solubility can be temperature-dependent. If a solution is prepared at an elevated temperature and then cooled, precipitation may occur. Store solutions at a constant temperature.
Disproportionation The salt may slowly convert to the free base even in a seemingly stable solution. Storing the solution at a lower temperature (2-8°C) can slow this process.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This is the most common and reliable method for preparing this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Sterile, high-purity water or desired aqueous buffer (acidic pH)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 4.65 mg of this compound (MW: 464.99 g/mol ) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • For working solutions, dilute the DMSO stock solution into your final aqueous buffer immediately before use. It is critical that the final concentration of DMSO in your assay is kept low (typically <0.5%) to avoid solvent effects on your experimental system.

Protocol 2: Preparation of an Aqueous Solution using a Co-solvent System

This method can be used when a purely aqueous system is desired, but it requires careful optimization.

Materials:

  • This compound powder

  • Ethanol (B145695) (or other suitable co-solvent like propylene (B89431) glycol)

  • Acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.5)

  • Sterile containers

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% ethanol.

  • Slowly add the ethanolic stock solution to the acidic aqueous buffer while stirring vigorously.

  • Do not exceed a final ethanol concentration that could affect your experiment (typically <5%).

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound is too high for that co-solvent/buffer system.

Data Presentation

Table 1: General Solubility of this compound in Various Solvents
Solvent Solubility Remarks
DMSOSolubleRecommended for preparing high-concentration stock solutions.
EthanolSolubleCan be used as a co-solvent to prepare aqueous solutions.
WaterSparingly SolubleSolubility is highly pH-dependent.
Aqueous Buffers (pH > 6)Practically InsolubleProne to precipitation.
Table 2: Recommended Starting Conditions for Aqueous Formulations
Parameter Recommended Range Rationale
pH 2.0 - 4.0Maintains the compound in its soluble, ionized form.
Co-solvent (e.g., Ethanol) 1% - 10% (v/v)Increases the solubility of the free base form.
Surfactant (e.g., Tween® 80) 0.01% - 0.1% (w/v)Can help to stabilize the solution and prevent precipitation.
Temperature Room Temperature (20-25°C)Avoid significant temperature fluctuations.

Visualizations

precipitation_pathway cluster_solution Aqueous Environment Lotrafiban_HCl Lotrafiban HCl (Soluble Salt) Free_Base Lotrafiban (Less Soluble Free Base) Lotrafiban_HCl->Free_Base Increase in pH (Decrease in H+) Free_Base->Lotrafiban_HCl Decrease in pH (Increase in H+) Precipitate Precipitate Free_Base->Precipitate Exceeds Solubility Limit

Caption: this compound precipitation pathway.

experimental_workflow Start Start: Need Lotrafiban HCl Solution Decision Is an organic solvent acceptable in the assay? Start->Decision DMSO_Stock Prepare concentrated stock in DMSO Decision->DMSO_Stock Yes Aqueous_Prep Prepare solution in acidic aqueous buffer (pH 2-4) Decision->Aqueous_Prep No Dilute_DMSO Dilute stock into final aqueous buffer (DMSO < 0.5%) DMSO_Stock->Dilute_DMSO End Use solution in experiment Dilute_DMSO->End Co_Solvent Consider adding a co-solvent (e.g., Ethanol) or surfactant Aqueous_Prep->Co_Solvent Co_Solvent->End

Caption: Decision workflow for preparing Lotrafiban HCl solutions.

signaling_pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Gq Gq Protein PAR1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC GPIIb_IIIa_Activation GPIIb/IIIa Receptor Activation PKC->GPIIb_IIIa_Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation Lotrafiban Lotrafiban Lotrafiban->GPIIb_IIIa_Activation Inhibits

Caption: Simplified signaling pathway of Lotrafiban's antiplatelet action.

Technical Support Center: Optimizing Lotrafiban Hydrochloride Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lotrafiban Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for your in vitro experiments, particularly for platelet aggregation assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Lotrafiban is a selective and reversible antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation.[2] When activated, it binds to fibrinogen, leading to the formation of platelet plugs.[2] Lotrafiban, by blocking this receptor, prevents fibrinogen binding and thus inhibits platelet aggregation, regardless of the initial stimulus.[3]

Q2: What is a suitable starting concentration range for this compound in an in vitro platelet aggregation assay?

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[6] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. To minimize the potential for solvent-induced effects on platelets, the final concentration of DMSO in the assay should be kept below 0.1%. Prepare fresh dilutions of the stock solution in an appropriate buffer (e.g., saline) just before use and avoid repeated freeze-thaw cycles.

Q4: What are the critical quality control steps in a platelet aggregation assay?

A4: Key quality control steps include:

  • Donor Screening: Ensure donors have not consumed any antiplatelet medications for at least two weeks prior to blood collection.

  • Blood Collection: Use a consistent and clean venipuncture technique to avoid premature platelet activation. Discard the first few milliliters of blood.

  • Platelet Preparation: Process blood samples promptly after collection and maintain them at room temperature to prevent cold-induced platelet activation.[7]

  • Platelet Count Standardization: Adjust the platelet count in the platelet-rich plasma (PRP) to a consistent value (e.g., 2.5 x 10^8 platelets/mL) for all experiments to reduce variability.

  • Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated samples) and a positive control (a known inhibitor of platelet aggregation).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in platelet aggregation results between experiments. - Donor-to-donor variability in platelet reactivity.- Inconsistent blood collection or processing techniques.- Variation in agonist preparation and concentration.- Acknowledge inherent biological variability and, if possible, use pooled donor plasma for initial screening.- Standardize all pre-analytical procedures, including venipuncture, anticoagulant use, and centrifugation steps.- Prepare fresh agonist solutions for each experiment and use a concentration that induces a submaximal aggregation response to better detect inhibition.
No or low inhibition of platelet aggregation observed with this compound. - Inactive compound.- Suboptimal concentration of Lotrafiban.- Agonist concentration is too high, overcoming the inhibitory effect.- Ensure the proper storage of this compound (dry, dark, at -20°C for long-term storage).- Perform a dose-response curve with a wider concentration range (e.g., up to 10 µM).- Titrate the agonist concentration to find the EC50 (the concentration that gives 50% of the maximal response) and use a concentration around the EC70-EC80 for inhibition studies.
Unexpected platelet activation or aggregation with the vehicle control (DMSO). - High concentration of DMSO.- Contaminated DMSO.- Ensure the final DMSO concentration in the assay is below 0.1%.- Use high-purity, anhydrous DMSO and store it properly to prevent water absorption.
Difficulty in achieving complete (100%) inhibition of aggregation. - Use of a very strong agonist (e.g., high concentration of thrombin).- Presence of alternative platelet activation pathways not fully blocked by GPIIb/IIIa inhibition.- Consider using a less potent agonist or a lower concentration of the strong agonist.- Acknowledge that complete inhibition may not always be achievable, and focus on the relative inhibition compared to the control.

Data Presentation

Table 1: Concentration Ranges of GPIIb/IIIa Antagonists for In Vitro Platelet Aggregation Inhibition

Compound Agonist IC50 / Effective Concentration Reference
Tirofiban (B1683177)-~37 nmol/L (IC50)[4]
Eptifibatide20 µM ADP0.11-0.22 µg/mL (IC50)[5]
Eptifibatide5 µg/mL Collagen0.28-0.34 µg/mL (IC50)[5]
Lotrafiban (suggested)Various1 nM - 1 µM (starting range)Inferred

Experimental Protocols

Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from standard LTA procedures and is suitable for evaluating the inhibitory effect of this compound.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human whole blood from healthy, consenting donors

  • 3.2% Sodium Citrate (B86180)

  • Platelet agonists (e.g., Adenosine Diphosphate - ADP, Collagen, Thrombin Receptor Activating Peptide - TRAP)

  • Saline

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Pipettes and tips

  • Centrifuge

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.

  • Carefully aspirate the upper PRP layer and transfer it to a new tube.

  • Centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature to obtain PPP.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Allow the PRP to rest at room temperature for at least 30 minutes before use.

3. Assay Procedure:

  • Set the aggregometer to 37°C.

  • Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

  • Aliquot 450 µL of the adjusted PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer.

  • Add 5 µL of the desired concentration of this compound (diluted in saline from a DMSO stock) or vehicle control to the PRP.

  • Incubate for 5-10 minutes at 37°C with stirring.

  • Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to initiate aggregation.

  • Record the change in light transmission for 5-10 minutes.

4. Data Analysis:

  • Determine the maximum percentage of aggregation for each condition.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the Log of the this compound concentration to determine the IC50 value.

Visualizations

G cluster_0 Platelet Activation Pathway cluster_1 Mechanism of Lotrafiban Agonist Agonist (e.g., ADP, Thrombin, Collagen) Receptor Platelet Receptor Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIb_IIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Lotrafiban Lotrafiban Hydrochloride Lotrafiban->GPIIb_IIIa_active Blocks

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

G cluster_0 Experimental Workflow: Platelet Aggregation Assay Start Start: Whole Blood Collection PRP_prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Start->PRP_prep Standardize Standardize Platelet Count PRP_prep->Standardize Incubate Incubate PRP with Lotrafiban or Vehicle Standardize->Incubate Add_Agonist Add Platelet Agonist Incubate->Add_Agonist Measure Measure Aggregation (LTA) Add_Agonist->Measure Analyze Analyze Data (IC50 determination) Measure->Analyze

Caption: Workflow for an in vitro platelet aggregation assay with this compound.

References

Troubleshooting Lotrafiban Hydrochloride variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing variability in experimental results with Lotrafiban Hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lotrafiban?

Lotrafiban is an orally-active, small-molecule inhibitor of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] It functions as a competitive antagonist, preventing the binding of key ligands like fibrinogen and von Willebrand Factor (vWF) to the GPIIb/IIIa receptor.[2] This receptor is the final common pathway for platelet aggregation, regardless of the initial activation agonist.[4] Lotrafiban is a peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to occupy the receptor's binding site.[2] By blocking this interaction, Lotrafiban effectively inhibits platelet-to-platelet aggregation and thrombus formation.[4][5]

Lotrafiban_Mechanism cluster_platelet Platelet Cytoplasm cluster_membrane Platelet Membrane Agonist Agonist (e.g., ADP, Thrombin, Collagen) Receptor G-Protein Coupled Receptor Agonist->Receptor 1. Activation Signaling Intracellular Signaling (PLC, IP3, DAG) Receptor->Signaling Calcium ↑ [Ca2+] Signaling->Calcium InsideOut "Inside-Out" Signaling Calcium->InsideOut GPIIb_IIIa_inactive GPIIb/IIIa Receptor (Inactive) InsideOut->GPIIb_IIIa_inactive 2. Conformational Change GPIIb_IIIa_active GPIIb/IIIa Receptor (Active Conformation) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen / vWF GPIIb_IIIa_active->Fibrinogen 3. Ligand Binding NoAggregation Inhibition of Aggregation Aggregation Platelet Aggregation Fibrinogen->Aggregation 4. Cross-linking Lotrafiban Lotrafiban Lotrafiban->GPIIb_IIIa_active Blocks Binding

Caption: Lotrafiban's mechanism of action on the platelet aggregation pathway.
Q2: My IC50 values for Lotrafiban vary between experiments. What are the common causes?

Variability in IC50 values is a frequent challenge in pharmacological studies. For Lotrafiban, the sources of this variability can be grouped into three main categories: compound handling, experimental procedure, and biological factors. A systematic approach is necessary to identify the root cause.

Troubleshooting_Workflow Start Inconsistent IC50 Results Observed Compound 1. Verify Compound Handling & Integrity Start->Compound Assay 2. Review Assay Parameters Start->Assay Biological 3. Assess Biological Variables Start->Biological Storage Correct Storage? (-20°C, dark, dry) Compound->Storage Solubility Stock Solution Clear? (Soluble in DMSO) Compound->Solubility Dilution Accurate Dilutions? (Calibrated pipettes) Compound->Dilution Platelets Consistent Platelet Prep? (PRP/Washed, Count) Assay->Platelets Agonist Agonist Concentration & Age Consistent? Assay->Agonist Incubation Consistent Incubation Time & Temperature? Assay->Incubation Instrument Instrument Calibrated? (Aggregometer) Assay->Instrument Donor High Donor-to-Donor Variability? Biological->Donor Protein Plasma Protein Levels Consistent? Biological->Protein Prodrug Sufficient Esterase Activity? (Prodrug Conversion) Biological->Prodrug Conclusion Systematically Address Each Variable to Isolate Cause Storage->Conclusion Dilution->Conclusion Platelets->Conclusion Agonist->Conclusion Donor->Conclusion Protein->Conclusion

Caption: A logical workflow for troubleshooting IC50 variability.
Q3: How should I properly handle and store this compound to ensure stability and consistency?

Proper handling and storage are critical for maintaining the potency and stability of this compound. Inconsistent practices can lead to degradation or inaccurate concentrations, causing significant experimental variability.

Key recommendations:

  • Initial Receipt: The compound is stable for several weeks at ambient temperature during shipping.[6]

  • Long-Term Storage: For long-term storage (months to years), the solid compound should be stored at -20°C in a dry, dark environment.[6]

  • Short-Term Storage: For short-term storage (days to weeks), 0-4°C is acceptable.[6]

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or colder.

  • Batch Variation: Be aware that the molecular weight of the compound may vary slightly between batches due to hydration, which can affect the concentration of prepared stock solutions.[6] Always refer to the batch-specific information on the certificate of analysis.

Parameter Condition Duration Rationale
Solid Compound Storage Dry, dark, at -20°CLong-term (months to years)Prevents degradation from light, moisture, and heat.[6]
Dry, dark, at 0-4°CShort-term (days to weeks)Suitable for immediate or near-term use.[6]
Stock Solution Solvent DMSON/AThis compound is soluble in DMSO.[6]
Stock Solution Storage Aliquoted, at -20°CMonthsMinimizes freeze-thaw cycles which can degrade the compound.
Working Solutions Aqueous buffersPrepare fresh dailyPrevents potential precipitation or degradation in aqueous media.
Table 1: Recommended Storage and Handling for this compound.
Q4: What is the importance of plasma protein binding in my assays, and how can it cause variability?

Plasma protein binding is a critical factor that can significantly influence the apparent potency of Lotrafiban. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target, the GPIIb/IIIa receptor.[7][8]

  • Mechanism of Variability: Lotrafiban, like many small molecules, will bind to plasma proteins such as albumin and α1-acid glycoprotein.[7][8] The extent of this binding can vary due to:

    • Inter-individual Differences: The concentration of plasma proteins can differ between blood donors.

    • Sample Handling: The type of anticoagulant used can alter the protein environment.[9]

    • Disease State: Pathological conditions can alter the levels of plasma proteins.

  • Experimental Impact: If you are using platelet-rich plasma (PRP), variability in protein binding between samples will directly alter the free concentration of Lotrafiban, leading to shifts in the dose-response curve and inconsistent IC50 values. Assays using washed platelets in a protein-free buffer will not be affected by this specific variable but may not fully represent the in vivo environment.

Q5: Could Lotrafiban be causing paradoxical platelet activation in my experiments?

While Lotrafiban is designed as a pure antagonist, some small-molecule GPIIb/IIIa inhibitors have been associated with partial agonism or paradoxical activation.[1][10] This phenomenon, where the inhibitor stabilizes a high-affinity conformation of the receptor, can lead to unexpected platelet activation, especially at sub-optimal concentrations.[1] Clinical trials with some oral GPIIb/IIIa antagonists have shown an increase in adverse events, potentially linked to this effect.[10]

If you observe results that suggest platelet activation (e.g., an increase in aggregation at low drug concentrations or an increase in activation markers like P-selectin), consider this possibility. This is a complex issue that may be donor-dependent and more likely to occur under specific experimental conditions.

Section 2: Troubleshooting Guides

Guide 1: Inconsistent Platelet Aggregation Inhibition
Symptom / Observation Possible Cause(s) Recommended Solution(s)
No inhibition or very high IC50 Compound Degradation: Improper storage or handling of Lotrafiban.Prepare a fresh stock solution from solid compound stored at -20°C. Aliquot and store properly.
Precipitation: Lotrafiban precipitated out of the aqueous assay buffer.Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). Prepare working dilutions immediately before use.
Platelet Insensitivity: Platelets are old or were damaged during preparation. Platelet reactivity can change with time after venipuncture.[11]Use fresh blood samples. Standardize platelet preparation protocol (centrifugation speed/time) to minimize activation. Perform experiments within a consistent timeframe after blood draw.
High variability between replicates Pipetting Error: Inaccurate dispensing of Lotrafiban, agonist, or platelet suspension.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing.
Inconsistent Agonist Activity: Agonist (e.g., ADP, collagen) has degraded or was improperly diluted.Prepare fresh agonist solutions daily. Store according to manufacturer's instructions. Validate the EC50 of the agonist before running inhibitor studies.
Temperature Fluctuation: The aggregometer or plate reader is not maintaining a stable 37°C.Allow the instrument and all reagents to equilibrate to 37°C before starting the assay.
Drifting baseline or spontaneous aggregation Platelet Activation During Prep: Excessive mechanical stress during centrifugation or pipetting.Optimize the platelet preparation protocol to be as gentle as possible. Keep platelets at room temperature before the assay.
Contamination: Contamination of reagents or disposables with platelet agonists.Use high-purity reagents and sterile, pyrogen-free disposables.
Table 2: Troubleshooting Guide for Platelet Aggregation Assays.

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline. Always refer to the manufacturer's product data sheet for batch-specific information.

  • Determine Mass: Based on the batch-specific molecular weight (e.g., 464.99 g/mol ), calculate the mass of this compound required to prepare a stock solution of desired concentration (e.g., 10 mM).[6][12]

  • Solubilization: Add the appropriate volume of high-purity DMSO to the vial of solid compound.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication may aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene (B1209903) tubes. The volume of the aliquots should be appropriate for a single experiment to avoid waste and freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -20°C or -80°C in a dark, dry location.

  • Documentation: Clearly label all aliquots with the compound name, concentration, date, and batch number.

Protocol 2: General Protocol for Light Transmission Aggregometry (LTA)

This protocol outlines the key steps for assessing Lotrafiban's effect on platelet aggregation using LTA, a common method.

  • Platelet Preparation:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP will be used to set the 100% aggregation baseline.

    • Adjust the platelet count of the PRP with PPP if necessary to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Assay Procedure:

    • Pre-warm the LTA instrument, PRP, PPP, and all reagents to 37°C.

    • Place a cuvette with PPP into the instrument and set the 100% aggregation (100% light transmission) baseline.

    • Place a cuvette with PRP into the instrument and set the 0% aggregation (0% light transmission) baseline.

    • Add a standardized volume of PRP to a new cuvette with a stir bar.

    • Add the vehicle (e.g., DMSO diluted in buffer) or a specific concentration of Lotrafiban working solution.

    • Incubate for a standardized period (e.g., 2-5 minutes) while stirring to allow the inhibitor to bind to the platelets.

    • Initiate aggregation by adding a pre-determined concentration of a platelet agonist (e.g., ADP, collagen).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation curve reaches a plateau.

  • Data Analysis:

    • Determine the maximal aggregation for each concentration of Lotrafiban.

    • Normalize the data relative to the vehicle control (0% inhibition) and a maximal inhibitor control or baseline (100% inhibition).

    • Plot the percent inhibition against the logarithm of the Lotrafiban concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Factors_Affecting_Potency Potency Observed Potency (IC50) Drug Drug-Related Factors Potency->Drug Bio Biological Factors Potency->Bio Assay Assay-Related Factors Potency->Assay Stock Stock Conc. Drug->Stock Stability Stability Drug->Stability Binding Binding Kinetics (on/off rate) Drug->Binding Protein Plasma Protein Binding Bio->Protein Donor Donor Variability Bio->Donor Prodrug Prodrug Conversion Bio->Prodrug Agonist Agonist Choice & Conc. Assay->Agonist Platelet Platelet Health & Count Assay->Platelet Time Incubation Time Assay->Time

Caption: Key factors that can influence the observed potency of Lotrafiban.

References

Technical Support Center: Enhancing Lotrafiban Hydrochloride Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of Lotrafiban (B1675245) Hydrochloride in animal models. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lotrafiban Hydrochloride and what are the potential challenges to its oral bioavailability?

A1: this compound is an orally active platelet glycoprotein (B1211001) IIb/IIIa blocker.[1] It is a prodrug that is converted to its active form by plasma and liver esterases.[2] While specific data on its physicochemical properties are limited, drugs in this class can face challenges with oral bioavailability due to factors such as poor aqueous solubility, low intestinal permeability, and potential for first-pass metabolism.

Q2: My preliminary in vivo pharmacokinetic study in rats shows very low and variable oral bioavailability for this compound. What are the likely causes?

A2: Low and variable oral bioavailability is a common challenge for many drug candidates. For this compound, this could be attributed to one or a combination of the following factors:

  • Poor Aqueous Solubility: The hydrochloride salt form is intended to improve solubility, but the free base may still have low solubility in the gastrointestinal fluids, leading to a low dissolution rate.

  • Low Intestinal Permeability: The molecular size and characteristics of Lotrafiban may result in poor permeation across the intestinal epithelium.

  • P-glycoprotein (P-gp) Efflux: Lotrafiban could be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells and back into the lumen, reducing net absorption.

  • First-Pass Metabolism: As a prodrug activated by esterases, it may also be susceptible to pre-systemic metabolism in the gut wall or liver, reducing the amount of active drug reaching systemic circulation.[2]

Q3: What are some initial formulation strategies to consider for improving the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with solubility and permeability challenges. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[3][4]

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation, potentially bypass efflux transporters, and improve its absorption profile.[5][6]

  • Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate.

Troubleshooting Guide

This section addresses specific issues you might encounter during your animal studies and provides actionable troubleshooting steps.

Issue 1: High variability in plasma concentrations between individual animals in the same dosing group.

Potential Cause & Troubleshooting Steps:

  • Inconsistent Dosing Technique:

    • Verify Accuracy: Ensure your oral gavage technique is consistent and accurate to prevent incomplete dosing or administration into the trachea.

    • Vehicle Selection: Use a well-characterized and consistent vehicle for drug suspension or solution.

  • Effect of Food:

    • Fasting State: Confirm that animals were adequately fasted before oral administration, as food can significantly and variably affect drug absorption.

  • Coprophagy in Rodents:

    • Housing: House animals in metabolic cages or cages with wire mesh floors to prevent coprophagy, which can lead to re-absorption of the drug or its metabolites.

Issue 2: Oral bioavailability remains low even after simple formulation adjustments.

Potential Cause & Troubleshooting Steps:

  • Significant Permeability or Efflux Issues:

    • In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of Lotrafiban and determine if it is a substrate for P-gp efflux. A high efflux ratio (Papp B-A / Papp A-B > 2) would indicate significant P-gp involvement.

    • Advanced Formulations: If P-gp efflux is confirmed, consider formulating with P-gp inhibitors or using nanoparticle-based delivery systems designed to evade these transporters.

Data Presentation

The following tables present hypothetical, yet representative, data that could be generated during formulation development for this compound to improve its oral bioavailability in rats.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Oral Bioavailability
Molecular Weight464.99 g/mol [7]Moderately high, may impact passive diffusion.
Aqueous Solubility (pH 6.8)< 0.1 mg/mL (estimated)Low solubility can be a rate-limiting step for absorption.
LogP3.5 (estimated)Indicates lipophilicity, suggesting suitability for lipid-based formulations.
Caco-2 Permeability (Papp A-B)Low (e.g., < 1 x 10⁻⁶ cm/s)Suggests poor intestinal permeability.
Caco-2 Efflux Ratio> 2Indicates potential for P-gp mediated efflux.

Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 75100 (Reference)
SEDDS Formulation250 ± 501.01250 ± 200500
Nanoparticle Formulation350 ± 601.51750 ± 300700

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation of this compound to enhance its solubility and oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region and optimize the ratio of oil, surfactant, and co-surfactant.

  • Formulation Preparation:

    • Accurately weigh the selected amounts of the oil phase, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath at 40°C to ensure homogeneity.

    • Add the accurately weighed amount of this compound to the excipient mixture.

    • Vortex the mixture until the drug is completely dissolved, resulting in a clear and homogenous liquid SEDDS pre-concentrate.

  • Characterization:

    • Emulsification Study: Dilute the SEDDS pre-concentrate with water or simulated gastric fluid and observe the formation of the emulsion.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of a novel this compound formulation (e.g., SEDDS) with a standard aqueous suspension.

Animals: Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Grouping: Divide the rats into two groups (n=6 per group):

    • Group 1: Aqueous suspension of this compound (e.g., in 0.5% carboxymethylcellulose).

    • Group 2: this compound SEDDS formulation.

  • Dosing: Administer the respective formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Lotrafiban in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study excipient_screening Excipient Screening phase_diagram Phase Diagram Construction excipient_screening->phase_diagram sedds_prep SEDDS Preparation phase_diagram->sedds_prep characterization Characterization sedds_prep->characterization animal_dosing Animal Dosing characterization->animal_dosing blood_sampling Blood Sampling animal_dosing->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for formulation development and in vivo evaluation.

logical_relationship cluster_challenges Bioavailability Challenges cluster_solutions Formulation Solutions poor_solubility Poor Aqueous Solubility lipid_formulations Lipid-Based Formulations (SEDDS) poor_solubility->lipid_formulations solid_dispersions Solid Dispersions poor_solubility->solid_dispersions low_permeability Low Intestinal Permeability nano_formulations Nanoparticle Formulations low_permeability->nano_formulations pgp_efflux P-gp Efflux pgp_efflux->nano_formulations improved_bioavailability Improved Bioavailability lipid_formulations->improved_bioavailability nano_formulations->improved_bioavailability solid_dispersions->improved_bioavailability

Caption: Strategies to overcome bioavailability challenges.

References

Lotrafiban Hydrochloride degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lotrafiban Hydrochloride. The information is designed to address common issues encountered during experimental procedures related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4 °C

  • Long-term (months to years): -20 °C

Stock solutions should also be stored at 0 - 4 °C for short-term use or -20 °C for long-term storage.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing benzodiazepine (B76468) and piperidine (B6355638) rings, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond within the benzodiazepine ring system and the amide linkage to the bipiperidine moiety are susceptible to hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis of benzodiazepines can lead to the opening of the diazepine (B8756704) ring.

  • Oxidation: The tertiary amine in the benzodiazepine ring and the secondary amines in the piperidine rings could be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of many pharmaceutical compounds.

Q3: My this compound sample shows unexpected degradation. What are the potential causes?

A3: Unexpected degradation can arise from several factors:

  • Improper Storage: Exposure to light, moisture, or elevated temperatures can accelerate degradation.

  • pH Instability: The pH of your solution can significantly impact the stability of this compound. Acidic or basic conditions can promote hydrolysis.

  • Presence of Oxidizing Agents: Contaminants or reactive species in your solvents or reagents could lead to oxidative degradation.

  • Incompatibility with other substances: When mixed with other drugs or excipients, incompatibilities can arise. For instance, a related compound, Tirofiban (B1683177) Hydrochloride, is incompatible with diazepam, leading to precipitation[1].

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Steps
High variability between replicate samples.Inconsistent sample preparation or storage conditions.1. Ensure precise and consistent preparation of all solutions. 2. Control the temperature, light exposure, and humidity for all samples uniformly. 3. Verify the calibration and performance of all analytical instruments.
Drastic degradation observed in a new batch of solvent.Solvent contamination with acidic, basic, or oxidizing impurities.1. Use fresh, high-purity (e.g., HPLC grade) solvents. 2. Test the pH of the solvent. 3. Run a blank analysis of the solvent to check for interfering peaks.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptom Possible Cause Troubleshooting Steps
New peaks appear during the analysis of stressed samples.Formation of degradation products.1. Perform a forced degradation study under controlled conditions (see Experimental Protocols below) to systematically generate and identify degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
Extraneous peaks are present even in unstressed samples.Contamination of the sample, solvent, or analytical column.1. Analyze a solvent blank. 2. Prepare a fresh sample with new reagents. 3. Flush the HPLC column with an appropriate cleaning solution.

Quantitative Data Summary

Forced degradation studies on the related compound Tirofiban Hydrochloride provide insights into potential stability. The following table summarizes the conditions and results of these studies, which can serve as a starting point for designing experiments for this compound.

Stress ConditionReagent and ConcentrationDurationTemperatureDegradation Observed
Acid Hydrolysis 1 M HCl2 hoursNot specified19.63%[2]
Base Hydrolysis 1 M NaOH8 hoursNot specified14.39%[2]
Oxidative 30% H₂O₂24 hoursRoom TemperaturePractically stable[2][3][4][5][6]
Thermal -24 hours75 °CPractically stable[2][3][4][5][6]
Photolytic UVA radiation1 hourNot specifiedDegradation observed[2][3][4][5][6]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is adapted from studies on Tirofiban Hydrochloride and can be used as a template for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) at a concentration of approximately 200 µg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Keep the mixture at room temperature for a specified period (e.g., 2 hours).

    • Neutralize the solution with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 8 hours).

    • Neutralize the solution with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 30% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation:

    • Place the solid drug powder or the stock solution in a temperature-controlled oven at 75°C for 24 hours.

  • Photolytic Degradation:

    • Expose the stock solution to UVA radiation for a defined period (e.g., 1 hour).

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent drug from all potential degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 1M HCl) Start->Acid Base Base Hydrolysis (e.g., 1M NaOH) Start->Base Oxidative Oxidative Stress (e.g., 30% H2O2) Start->Oxidative Thermal Thermal Stress (e.g., 75°C) Start->Thermal Photolytic Photolytic Stress (UVA Light) Start->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS for Identification of Degradants HPLC->LCMS Report Characterize Degradation Profile LCMS->Report

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Lotrafiban This compound RingOpening Benzodiazepine Ring Opening (Acid/Base Catalyzed) Lotrafiban->RingOpening H+/OH- AmideCleavage Amide Bond Cleavage (Piperidine Moiety) Lotrafiban->AmideCleavage H+/OH- N_Oxide N-Oxide Formation (Piperidine/Benzodiazepine) Lotrafiban->N_Oxide [O]

Caption: Hypothetical degradation pathways for this compound.

References

Addressing Lotrafiban Hydrochloride light sensitivity during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lotrafiban Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the light sensitivity of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could light exposure be a factor?

A1: Yes, inconsistent results are a common consequence of the degradation of light-sensitive compounds. Exposure to light can reduce the effective concentration of this compound, leading to variability in your experimental outcomes. It is crucial to maintain a controlled light environment throughout your workflow to ensure the compound's integrity.

Q2: What are the visible signs of this compound degradation due to light?

A2: While visual inspection is not a definitive measure of degradation, a change in the color or clarity of a this compound solution may indicate photodegradation. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on proper handling procedures rather than visual cues.

Q3: Can I work with this compound on an open lab bench?

A3: It is strongly advised to work with this compound in a low-light environment. This can be achieved by working in a darkroom with a safelight, using a laminar flow hood with the light turned off, or by shielding your working area from direct light.

Q4: How should I store this compound to maintain its stability?

A4: For optimal stability, store solid this compound in a light-proof container, such as an amber vial, at -20°C or -80°C for long-term storage. For short-term storage of solutions, use amber or foil-wrapped containers and refrigerate at 2-8°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity in assays Degradation of this compound due to light exposure during storage or handling.1. Prepare fresh solutions of this compound for each experiment. 2. Minimize light exposure at every step, from stock solution preparation to final assay. 3. Verify the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC).
High variability between experimental replicates Inconsistent degradation of this compound across different samples due to varied light exposure.1. Ensure uniform handling of all samples, including consistent timing of light exposure. 2. Use opaque or amber-colored microplates or tubes for all experimental steps. 3. Prepare a master mix of reagents to minimize variability in handling time between wells or tubes.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of photodegradation products.1. Protect samples from light during preparation and analysis. Use amber autosampler vials or cover the autosampler tray with a light-blocking cover. 2. If unexpected peaks are observed, compare the chromatograms of light-exposed and light-protected samples to identify potential degradation products.[1][2][3][4][5]

Quantitative Data on Photodegradation

Illustrative Photodegradation of a Light-Sensitive Compound Under Different Light Conditions

Light Source Exposure Duration (hours) Wavelength (nm) Degradation (%)
Ambient Laboratory Light24400-700~5%
Direct Sunlight (simulated)6300-800~25%
UV Lamp2254~45%
UV Lamp2365~30%

This is representative data and does not reflect the actual degradation profile of this compound.

Experimental Protocols

Protocol 1: Preparation of Light-Sensitive this compound Stock Solution
  • Preparation: Conduct all procedures in a dark room or a designated low-light area. Use a safelight if necessary.

  • Materials:

    • This compound powder

    • Appropriate solvent (e.g., DMSO, Ethanol)

    • Amber glass vial or a clear vial completely wrapped in aluminum foil.

    • Calibrated balance and volumetric flasks.

  • Procedure:

    • Weigh the required amount of this compound powder in the low-light environment.

    • Transfer the powder to the light-protected vial.

    • Add the solvent to the desired final volume.

    • Vortex or sonicate briefly in the dark until fully dissolved.

    • Store the stock solution at the recommended temperature (-20°C or -80°C) in the light-protected vial.

Protocol 2: In Vitro Platelet Aggregation Assay with this compound

This protocol is adapted for use with a light-sensitive inhibitor.[6][7][8][9][10]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Keep the PRP at room temperature in a capped, foil-wrapped tube.

  • Platelet Aggregation Assay:

    • Perform all subsequent steps under minimal light conditions.

    • Pre-warm aliquots of PRP to 37°C for 5-10 minutes in the dark.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for the specified time (e.g., 5 minutes) at 37°C in the dark.

    • Place the cuvette in the aggregometer and initiate stirring.

    • Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

    • Plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_activation Platelet Activation cluster_receptor GPIIb/IIIa Receptor cluster_aggregation Platelet Aggregation Agonists Agonists (e.g., Thrombin, ADP, Collagen) GPCR G-Protein Coupled Receptors Agonists->GPCR InsideOut Inside-Out Signaling GPCR->InsideOut GPIIb_IIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Crosslinking Platelet Cross-linking (Aggregation) Fibrinogen->Crosslinking Lotrafiban This compound Lotrafiban->GPIIb_IIIa_active Blocks Binding

Caption: Lotrafiban's mechanism of action.

Experimental_Workflow cluster_prep Preparation (Low Light) cluster_assay Assay (Darkness) cluster_analysis Data Analysis Stock Prepare Lotrafiban Stock Solution (Amber Vial) Incubate Incubate PRP with Lotrafiban/Vehicle (37°C) Stock->Incubate PRP Prepare Platelet-Rich Plasma (PRP) (Foil-wrapped tube) PRP->Incubate Aggregate Induce Aggregation with Agonist Incubate->Aggregate Record Record Light Transmission Aggregate->Record Analyze Calculate % Inhibition Determine IC50 Record->Analyze

Caption: Workflow for a platelet aggregation assay.

References

Lotrafiban Hydrochloride interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Lotrafiban Hydrochloride in common laboratory assays. Given that this compound was an investigational drug, publicly available data on specific assay interferences are limited. The information provided here is based on its mechanism of action as a Glycoprotein (B1211001) (GP) IIb/IIIa inhibitor and general principles of drug-laboratory test interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally active, non-peptide antagonist of the platelet Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] It is a prodrug that is converted by plasma and liver esterases to its active form.[1] Its mechanism of action involves blocking the final common pathway of platelet aggregation.[3][4] By binding to the GPIIb/IIIa receptor, it prevents fibrinogen and von Willebrand factor from cross-linking platelets, thereby inhibiting thrombus formation.[5][6]

Q2: My platelet aggregation assay results are significantly inhibited. Could Lotrafiban be the cause?

Yes, this is the most direct and expected interference. As a GPIIb/IIIa antagonist, Lotrafiban's primary pharmacological effect is the potent inhibition of platelet aggregation.[5][7] Any functional assay that measures platelet aggregation, such as Light Transmission Aggregometry (LTA) or impedance aggregometry, will show reduced or absent platelet response in the presence of Lotrafiban.

Q3: Which other laboratory assays are likely to be affected by Lotrafiban?

Based on its function as a potent antiplatelet agent, the following assays are at high risk of interference:

  • Coagulation Assays: While the primary effect is on platelets, potent antiplatelet agents can influence global coagulation tests. Tests like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) may be affected, although this is generally less pronounced than with direct anticoagulants.[8]

  • Viscoelastic Tests: Assays such as thromboelastography (TEG) and rotational thromboelastometry (ROTEM), which measure whole blood clot formation and strength, will show significant abnormalities, typically a reduced clot strength (low MA in TEG).

  • Platelet Function Tests: Any assay designed to measure platelet function, including closure time (e.g., PFA-100/200), will be impacted.

  • Immunoassays: There is a potential for in vitro (analytical) interference in immunoassays, such as ELISA.[9] This is not due to the drug's pharmacological activity but rather potential cross-reactivity or matrix effects, which are method-dependent.[10]

Troubleshooting Guides

Issue 1: Unexpected Results in Coagulation or Platelet Function Assays

If you observe inhibited platelet function or altered coagulation parameters and suspect the presence of Lotrafiban, follow this troubleshooting workflow.

G cluster_workflow Troubleshooting Workflow for Suspected Interference A Unexpected Result Observed (e.g., Low Platelet Aggregation) B Is Lotrafiban or another GPIIb/IIIa inhibitor present in the sample? A->B C Review sample source and experimental design. Consider qualitative drug screening if possible. B->C Unknown   D Interference is likely due to the pharmacological action of Lotrafiban. B->D  Yes H Issue is likely not due to Lotrafiban. Investigate other causes of assay variability. B->H No   C->B E Perform a Spike and Recovery experiment to confirm interference (See Protocol 1). D->E F Perform Serial Dilution of the sample to assess concentration dependence (See Protocol 2). E->F G Consider alternative assays that are less susceptible to this interference (e.g., measuring a specific factor level). F->G

Caption: Troubleshooting workflow for suspected Lotrafiban interference.

Issue 2: Suspected Interference in an Immunoassay (e.g., ELISA)

Drug interference in immunoassays is typically an in vitro analytical artifact.[10][11] The drug or its metabolites may cross-react with antibodies or interfere with the reaction components.

  • Review Assay Principle: Understand the components of your immunoassay. Assays based on streptavidin-biotin binding can be susceptible to interference.[12]

  • Perform Spike & Recovery: Add a known amount of your target analyte to the sample matrix containing Lotrafiban and a control matrix without the drug. A low recovery percentage in the Lotrafiban sample indicates interference.

  • Perform Dilutional Linearity: Serially dilute the sample. If interference is present, the results may not be linear with the dilution factor.

  • Sample Pre-treatment: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove the interfering drug before analysis. Method development would be required to ensure your analyte of interest is not removed.

Data on Potential Interferences

Since specific quantitative data for Lotrafiban is scarce, the following table summarizes the expected effects on various laboratory assays based on its drug class.

Assay CategorySpecific Test ExamplesExpected Effect of LotrafibanMechanism of Interference
Platelet Function Light Transmission Aggregometry (LTA), PFA-100/200, VerifyNowStrong Inhibition / Prolonged Time In Vivo / Pharmacological: Direct blockade of GPIIb/IIIa receptors prevents platelet aggregation.[4][5]
Viscoelastic Testing Thromboelastography (TEG), Rotational Thromboelastometry (ROTEM)Decreased Clot Strength (↓ MA, ↓ MCF) In Vivo / Pharmacological: Platelet contribution to clot strength is severely diminished.
Coagulation Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT)Possible slight prolongation In Vivo / Pharmacological: Some GPIIb/IIIa inhibitors can have minor anticoagulant effects.[3]
Immunoassays ELISA, Chemiluminescence Immunoassays (CLIA)Unpredictable (False Positive or Negative) In Vitro / Analytical: Potential for drug/metabolite cross-reactivity with antibodies or interference with assay reagents.[9][10]
Clinical Chemistry Basic Metabolic Panel, Liver Function TestsGenerally No Direct Interference In Vivo / Toxicological: Changes may reflect a physiological response to the drug (e.g., hepatotoxicity) rather than analytical interference.[10]

Mechanism of Action and Interference Pathway

Lotrafiban acts at the final step of platelet aggregation. The following diagram illustrates this pathway and the point of inhibition.

G cluster_pathway Platelet Aggregation Pathway and Lotrafiban Inhibition Activation Platelet Activation (e.g., by ADP, Thrombin) Conformation GPIIb/IIIa Receptor Conformational Change Activation->Conformation Binding Fibrinogen Binding to Active GPIIb/IIIa Receptor Conformation->Binding Lotrafiban Lotrafiban Lotrafiban->Binding BLOCKS Crosslink Platelet Cross-linking (Aggregation) Binding->Crosslink Inhibition Inhibition

Caption: Lotrafiban blocks fibrinogen binding to the activated GPIIb/IIIa receptor.

Experimental Protocols

Protocol 1: Spike and Recovery for Immunoassays

Objective: To determine if Lotrafiban causes a matrix effect or analytical interference in a quantitative immunoassay.

Methodology:

  • Prepare Samples:

    • Control Sample (A): Use a pooled matrix (e.g., plasma, serum) known to be free of both the drug and the analyte of interest.

    • Spiked Control (B): Add a known concentration of the analyte to the control matrix.

    • Spiked Test Sample (C): Add the same concentration of analyte to a matrix containing this compound at the highest expected experimental concentration.

  • Assay Measurement: Analyze all three samples according to your standard assay procedure.

  • Calculation:

    • Calculate the "background" from Sample A.

    • Calculate the "expected" recovery by subtracting the background (A) from the Spiked Control (B).

    • Calculate the "observed" recovery by subtracting the background (A) from the Spiked Test Sample (C).

    • Percent Recovery (%) = (Observed Recovery / Expected Recovery) * 100

  • Interpretation: A recovery percentage outside of an acceptable range (typically 80-120%) suggests the presence of interference.

Protocol 2: Serial Dilution for Functional Assays

Objective: To assess if the inhibitory effect of a sample containing Lotrafiban is concentration-dependent.

Methodology:

  • Prepare Dilutions: Create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) of the test sample using an appropriate assay buffer or control matrix.

  • Assay Measurement: Run the neat sample and each dilution in the relevant functional assay (e.g., platelet aggregometry).

  • Data Analysis: Plot the assay response (e.g., % aggregation) against the dilution factor.

  • Interpretation: A dose-dependent increase in assay response with increasing dilution confirms that an inhibitory substance (presumably Lotrafiban) is being diluted out. This demonstrates a direct interference effect.

References

Validation & Comparative

Validating the Antiplatelet Effect of Lotrafiban Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lotrafiban Hydrochloride's antiplatelet effects against established agents, Aspirin (B1665792) and Clopidogrel. Due to the limited availability of direct in vitro comparative data for Lotrafiban, this guide utilizes data from Tirofiban, a structurally and functionally similar glycoprotein (B1211001) (GP) IIb/IIIa inhibitor, as a proxy to provide a comprehensive evaluation. This comparison is based on key in vitro assays used to validate antiplatelet efficacy: Light Transmission Aggregometry (LTA) and Flow Cytometry for platelet activation markers.

Mechanism of Action at a Glance

A fundamental understanding of the distinct mechanisms by which these antiplatelet agents function is crucial for interpreting experimental data.

  • This compound (and Tirofiban): As a glycoprotein IIb/IIIa receptor antagonist, Lotrafiban directly blocks the final common pathway of platelet aggregation.[1] It prevents fibrinogen from binding to the GP IIb/IIIa receptor on activated platelets, thereby inhibiting platelet cross-linking regardless of the initial activation stimulus.[1]

  • Aspirin: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme.[2][3] This action blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist, for the entire lifespan of the platelet.[2][4]

  • Clopidogrel: Clopidogrel is a prodrug that is metabolized into an active form.[5][6] This active metabolite irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, preventing ADP-induced platelet activation and aggregation.[5][7][8]

cluster_aspirin Aspirin Pathway cluster_clopidogrel Clopidogrel Pathway cluster_lotrafiban Lotrafiban Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Thromboxane A2 Thromboxane A2 COX-1->Thromboxane A2 Platelet Activation Platelet Activation Thromboxane A2->Platelet Activation Aspirin Aspirin Aspirin->COX-1 inhibits GP IIb/IIIa Receptor GP IIb/IIIa Receptor Platelet Activation->GP IIb/IIIa Receptor activates ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor P2Y12 Receptor->Platelet Activation Clopidogrel (active) Clopidogrel (active) Clopidogrel (active)->P2Y12 Receptor inhibits Platelet Agonists Platelet Agonists Platelet Agonists->Platelet Activation Platelet Aggregation Platelet Aggregation GP IIb/IIIa Receptor->Platelet Aggregation Fibrinogen Fibrinogen Fibrinogen->GP IIb/IIIa Receptor Lotrafiban Lotrafiban Lotrafiban->GP IIb/IIIa Receptor blocks binding cluster_protocol LTA Experimental Workflow Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Centrifugation Incubation Incubation PRP Preparation->Incubation with drug/vehicle Agonist Addition Agonist Addition Incubation->Agonist Addition Measurement Measurement Agonist Addition->Measurement in aggregometer Data Analysis Data Analysis Measurement->Data Analysis Calculate % aggregation

References

Comparative In Vitro Analysis of Lotrafiban and Tirofiban: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the in vitro properties of two glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) inhibitors: Lotrafiban and Tirofiban. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Lotrafiban, an orally active prodrug, and Tirofiban, administered intravenously, are both potent antagonists of the platelet GP IIb/IIIa receptor. This receptor plays a crucial role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen and von Willebrand factor to GP IIb/IIIa, these drugs effectively inhibit platelet aggregation and thrombus formation. While both drugs target the same receptor, their in vitro characteristics, such as binding affinity and inhibitory concentrations, are critical for understanding their pharmacological profiles.

Quantitative Performance Analysis

The following table summarizes the available in vitro data for the active form of Lotrafiban (SB-214857) and Tirofiban, focusing on their interaction with the GP IIb/IIIa receptor and their effect on platelet aggregation. It is important to note that direct head-to-head in vitro comparative studies are limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.

ParameterLotrafiban (SB-214857)TirofibanReference
Target Glycoprotein IIb/IIIa ReceptorGlycoprotein IIb/IIIa Receptor[1][2]
Mechanism of Action Reversible, selective antagonistReversible, non-peptide antagonist[1][2]
Binding Affinity (GP IIb/IIIa) Kᵢ = 2.5 nmol/LKₑ = 0.15 nmol/L[1]
Platelet Aggregation Inhibition (ADP-induced) Dose-dependent inhibition observed ex vivo (87% inhibition at 50 mg dose)IC₅₀ ≈ 70 ng/mL (in porcine platelets)[1][3]
Platelet Aggregation Inhibition (Collagen-induced) Data not availableIC₅₀ ≈ 200 ng/mL (in porcine platelets)[3]
Platelet Aggregation Inhibition (Thrombin-induced) Data not availableIC₅₀ ≈ 5,000 ng/mL (in porcine platelets)[3]

Note: The platelet aggregation data for Lotrafiban is derived from an ex vivo analysis of a clinical study and not a direct in vitro IC₅₀ determination. The Tirofiban IC₅₀ values were determined using porcine platelets, which may differ from human platelets.

Signaling Pathway and Mechanism of Action

Both Lotrafiban and Tirofiban act as competitive antagonists at the GP IIb/IIIa receptor on the surface of platelets. This receptor, upon activation by various agonists such as ADP, collagen, or thrombin, undergoes a conformational change that enables it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug. By blocking the fibrinogen binding site, these drugs inhibit this crucial step in thrombosis.

cluster_0 Platelet Activation cluster_1 Platelet Aggregation cluster_2 Inhibition Agonists Agonists (ADP, Collagen, Thrombin) Receptors Platelet Receptors (P2Y12, GPVI, PAR-1) Agonists->Receptors Signaling Intracellular Signaling Cascade Receptors->Signaling Activation GP IIb/IIIa Activation (Conformational Change) Signaling->Activation Fibrinogen_Binding Fibrinogen Binding Activation->Fibrinogen_Binding Enables Aggregation Platelet Aggregation Fibrinogen_Binding->Aggregation Thrombus Thrombus Formation Aggregation->Thrombus Drugs Lotrafiban / Tirofiban Drugs->Block Block->Fibrinogen_Binding Inhibits

Mechanism of GP IIb/IIIa Antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are generalized protocols for the key assays used to characterize Lotrafiban and Tirofiban.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

1. Blood Collection and PRP Preparation:

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

  • Collect the upper PRP layer.

  • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

2. Assay Procedure:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Pre-warm the PRP samples to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a specific concentration of the inhibitor (Lotrafiban's active form or Tirofiban) or vehicle control to the PRP and incubate for a defined period.

  • Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen, or thrombin).

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated relative to the light transmission of PPP.

  • Determine the IC₅₀ value by testing a range of inhibitor concentrations and plotting the dose-response curve.

cluster_0 Sample Preparation cluster_1 Assay A Whole Blood Collection B Low-Speed Centrifugation A->B C PRP Isolation B->C D High-Speed Centrifugation B->D F PRP Incubation with Inhibitor C->F E PPP Isolation D->E G Agonist Addition F->G H Light Transmission Measurement G->H I Data Analysis (IC50 Calculation) H->I

Platelet Aggregation Assay Workflow.
GP IIb/IIIa Receptor Binding Assay

This assay quantifies the binding affinity of the inhibitors to the GP IIb/IIIa receptor, often using a competitive binding format with a radiolabeled or fluorescently tagged ligand.

1. Platelet Preparation:

  • Isolate platelets from whole blood as described for the aggregation assay.

  • Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.

  • Resuspend the washed platelets to a standardized concentration.

2. Competitive Binding Assay:

  • In a multi-well plate, combine the washed platelets, a constant concentration of a labeled ligand that binds to GP IIb/IIIa (e.g., radiolabeled fibrinogen or a specific antibody), and varying concentrations of the unlabeled inhibitor (Lotrafiban's active form or Tirofiban).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the platelets from the unbound ligand (e.g., by centrifugation or filtration).

  • Quantify the amount of labeled ligand bound to the platelets (e.g., using a scintillation counter for radiolabels or a fluorescence plate reader for fluorescent tags).

  • The amount of bound labeled ligand will decrease as the concentration of the unlabeled inhibitor increases.

3. Data Analysis:

  • Plot the percentage of inhibition of labeled ligand binding against the concentration of the unlabeled inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the labeled ligand.

  • The binding affinity (Kᵢ or Kₑ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.

cluster_0 Component Preparation cluster_1 Binding and Detection A Washed Platelets D Incubation of Components A->D B Labeled Ligand (e.g., [125I]-Fibrinogen) B->D C Unlabeled Inhibitor (Lotrafiban/Tirofiban) C->D E Separation of Bound and Unbound Ligand D->E F Quantification of Bound Labeled Ligand E->F G Data Analysis (Ki/Kd Calculation) F->G

GP IIb/IIIa Receptor Binding Assay Workflow.

References

A Comparative Guide: Lotrafiban Hydrochloride vs. Abciximab in Platelet Function Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Lotrafiban (B1675245) Hydrochloride and Abciximab, two antagonists of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. While both compounds target the same receptor, their pharmacological profiles, clinical development trajectories, and mechanisms of action exhibit significant differences. This document synthesizes available experimental data to offer a comprehensive overview for research and drug development professionals.

Executive Summary

Lotrafiban Hydrochloride, an orally available small molecule prodrug, was developed as a long-term antiplatelet therapy. However, its clinical development was halted due to safety concerns, specifically an observed increase in mortality and bleeding events in a large-scale clinical trial. In contrast, Abciximab, a chimeric monoclonal antibody Fab fragment administered intravenously, is an established antiplatelet agent used in acute coronary syndromes and during percutaneous coronary interventions. This guide will delve into their distinct mechanisms, present available quantitative data on their platelet inhibition effects, and provide detailed experimental protocols for assessing platelet function.

Mechanism of Action

Both Lotrafiban and Abciximab inhibit platelet aggregation by blocking the GPIIb/IIIa receptor, the final common pathway for platelet aggregation. However, their binding characteristics and molecular nature differ significantly.

This compound is a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence.[1] As a prodrug, it is converted in the body to its active form, which then competes with fibrinogen and von Willebrand factor (vWF) for the RGD-binding site on the activated GPIIb/IIIa receptor.[1]

Abciximab is a Fab fragment of a chimeric human-murine monoclonal antibody.[2] It binds to the GPIIb/IIIa receptor, sterically hindering the binding of fibrinogen and vWF.[2] Its mechanism is not based on RGD mimicry.[2] In addition to the GPIIb/IIIa receptor, Abciximab also binds to the vitronectin (αvβ3) receptor on platelets, endothelial cells, and smooth muscle cells, which may contribute to its overall effect.[2]

cluster_Lotrafiban This compound cluster_Abciximab Abciximab Lotrafiban (Prodrug) Lotrafiban (Prodrug) Active Metabolite Active Metabolite Lotrafiban (Prodrug)->Active Metabolite Esterases GPIIb/IIIa Receptor GPIIb/IIIa Receptor Active Metabolite->GPIIb/IIIa Receptor RGD Mimicry (Competitive Inhibition) Platelet Aggregation Platelet Aggregation Active Metabolite->Platelet Aggregation Inhibition GPIIb/IIIa Receptor->Platelet Aggregation Fibrinogen/vWF Binding Abciximab Abciximab GPIIb/IIIa_Receptor_A GPIIb/IIIa Receptor Abciximab->GPIIb/IIIa_Receptor_A Steric Hindrance Vitronectin Receptor Vitronectin Receptor Abciximab->Vitronectin Receptor Binding Platelet_Aggregation_A Platelet Aggregation Abciximab->Platelet_Aggregation_A Inhibition GPIIb/IIIa_Receptor_A->Platelet_Aggregation_A Fibrinogen/vWF Binding

Figure 1: Simplified signaling pathways for this compound and Abciximab.

Quantitative Data on Platelet Inhibition

Direct comparative studies between this compound and Abciximab are scarce due to the discontinuation of Lotrafiban's development. The following tables summarize available data for each agent.

Table 1: Pharmacodynamic Properties of this compound

ParameterValueStudy PopulationComments
Platelet Aggregation Inhibition Near complete inhibition at concentrations >20 ng/mL[2]Patients with recent MI, unstable angina, TIA, or strokeDose-dependent inhibition observed.
Adverse Events (BRAVO Trial) 33% increase in death rate vs. placebo[3]Patients with coronary and cerebrovascular diseaseAlso showed a significant increase in serious bleeding events.[3]

Table 2: Pharmacodynamic Properties of Abciximab

ParameterValueStudy PopulationComments
GPIIb/IIIa Receptor Blockade >80% at 0.25 mg/kg bolus[4]Healthy volunteers and patientsLevel of blockade associated with maximal inhibition of platelet aggregation.[5]
Platelet Aggregation Inhibition >80% inhibition with standard dosing[6]Patients undergoing PCIThe degree of inhibition can be assay-dependent.[7]
Bleeding Time Increased to >30 minutes from a baseline of ~5 minutes[5]Healthy volunteersDose-dependent effect.
Half-life Initial: <10 minutes; Second phase: ~30 minutes[2]Not specifiedPlatelet function gradually returns to normal over 48 hours.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of platelet function. Below are protocols for key assays mentioned in the literature for evaluating GPIIb/IIIa inhibitors.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard for measuring platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate. The first few milliliters of blood should be discarded to avoid activated platelets from the venipuncture.

  • PRP and PPP Preparation:

    • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[5]

    • Carefully aspirate the upper PRP layer.

    • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes.[5] PPP serves as the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Assay Procedure:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific volume of adjusted PRP to a cuvette with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.

    • Add the platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.

    • Record the change in light transmission over time.

  • For Inhibitor Studies: Incubate the PRP with the inhibitor (e.g., Lotrafiban's active metabolite or Abciximab) for a specified period before adding the agonist.

Blood Collection Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Blood Collection->Centrifugation (Low Speed) PRP PRP Centrifugation (Low Speed)->PRP Remaining Blood Remaining Blood Centrifugation (Low Speed)->Remaining Blood Platelet Count Adjustment Platelet Count Adjustment PRP->Platelet Count Adjustment Centrifugation (High Speed) Centrifugation (High Speed) Remaining Blood->Centrifugation (High Speed) PPP PPP Centrifugation (High Speed)->PPP PPP->Platelet Count Adjustment Adjusted PRP Adjusted PRP Platelet Count Adjustment->Adjusted PRP Aggregometer Aggregometer Adjusted PRP->Aggregometer Data Acquisition Data Acquisition Aggregometer->Data Acquisition Light Transmission Measurement Inhibitor Inhibitor Inhibitor->Aggregometer Incubation Agonist Agonist Agonist->Aggregometer Addition

Figure 2: Experimental workflow for Light Transmission Aggregometry (LTA).

Flow Cytometry for PAC-1 Binding

This assay measures the activation state of the GPIIb/IIIa receptor by quantifying the binding of a conformation-specific antibody, PAC-1, which only binds to the activated receptor.

Protocol:

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., ACD or sodium citrate).

  • Sample Preparation:

    • In a microtiter well or flow cytometry tube, add a cocktail of fluorescently labeled antibodies. This typically includes PAC-1 (e.g., FITC-conjugated) and a platelet-specific marker like CD41 or CD61 (e.g., PE-conjugated).[8]

    • Isotype controls should be used to set the background fluorescence.

  • Platelet Activation and Staining:

    • Add a small volume of whole blood to the antibody cocktail.

    • Add a platelet agonist (e.g., ADP, TRAP-6) to stimulate platelet activation. A resting (unstimulated) sample should also be prepared.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature in the dark.

  • Fixation (Optional): The reaction can be stopped and the cells fixed by adding a fixative solution (e.g., 1% paraformaldehyde).

  • Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics or by the platelet-specific marker.

  • Data Analysis: Quantify the percentage of PAC-1 positive platelets and the mean fluorescence intensity (MFI) to determine the level of GPIIb/IIIa activation.

  • For Inhibitor Studies: Pre-incubate the blood with the inhibitor before adding the agonist.

GPIIb/IIIa Receptor Occupancy Assay

This flow cytometry-based assay quantifies the percentage of GPIIb/IIIa receptors that are bound by an antagonist.

Protocol:

  • Principle: The assay utilizes two antibodies: a labeled competing antibody that binds to the same site as the drug, and a labeled non-competing antibody that binds to a different epitope on the GPIIb/IIIa receptor.

  • Sample Preparation: Whole blood is incubated with the GPIIb/IIIa antagonist (e.g., Abciximab).

  • Staining:

    • To measure unoccupied receptors, the sample is incubated with a fluorescently labeled antibody that competes with the drug for binding.

    • To measure total receptors, the sample is incubated with a fluorescently labeled non-competing antibody.

  • Data Acquisition and Analysis:

    • Samples are analyzed by flow cytometry.

    • Receptor occupancy is calculated using the following formula: % Occupancy = [1 - (Free Receptors / Total Receptors)] x 100

cluster_Assay Receptor Occupancy Assay Whole Blood Whole Blood Incubation with Drug Incubation with Drug Whole Blood->Incubation with Drug Aliquot 1 Aliquot 1 Incubation with Drug->Aliquot 1 Aliquot 2 Aliquot 2 Incubation with Drug->Aliquot 2 Flow Cytometry Flow Cytometry Aliquot 1->Flow Cytometry Aliquot 2->Flow Cytometry Labeled Competing Ab Labeled Competing Ab Labeled Competing Ab->Aliquot 1 Measures Free Receptors Labeled Non-Competing Ab Labeled Non-Competing Ab Labeled Non-Competing Ab->Aliquot 2 Measures Total Receptors Calculation Calculation Flow Cytometry->Calculation % Occupancy

Figure 3: Logical workflow for a GPIIb/IIIa receptor occupancy assay.

Conclusion

This compound and Abciximab, while both targeting the GPIIb/IIIa receptor, represent two distinct classes of inhibitors with vastly different clinical outcomes. Abciximab is a well-established intravenous agent for acute settings, with a large body of evidence supporting its efficacy and a well-characterized safety profile. Lotrafiban, an oral agent designed for chronic use, failed in late-stage clinical trials due to an unacceptable risk-benefit profile.

For researchers and drug development professionals, the story of Lotrafiban serves as a critical case study on the challenges of developing oral GPIIb/IIIa inhibitors for long-term therapy, where the balance between antithrombotic efficacy and bleeding risk is paramount. The experimental protocols detailed in this guide provide a foundation for the continued investigation of platelet function and the evaluation of novel antiplatelet agents.

References

Comparative Analysis of Lotrafiban Hydrochloride's Cross-Reactivity with Other Integrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lotrafiban Hydrochloride's cross-reactivity with other integrins. Lotrafiban is a non-peptide peptidomimetic of the arginine-glycine-aspartic acid (RGD) sequence, designed as a potent antagonist of the platelet integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). Understanding its selectivity is crucial for evaluating its therapeutic potential and off-target effects.

Executive Summary

This compound is a highly selective antagonist for the integrin αIIbβ3, a key receptor in platelet aggregation. While comprehensive quantitative cross-reactivity data for Lotrafiban against a full panel of integrins is not extensively published, studies on similar RGD-peptidomimetics indicate a high degree of specificity for αIIbβ3 over other RGD-binding integrins such as αvβ3, αvβ5, and α5β1. This selectivity is a critical attribute, as off-target inhibition of other integrins can lead to unintended side effects. This guide summarizes the available data, provides detailed experimental protocols for assessing integrin binding, and visualizes the relevant signaling pathways.

Data Presentation: Integrin Antagonist Selectivity Profile

Direct quantitative data on the cross-reactivity of Lotrafiban across a wide range of integrins is limited in publicly available literature. However, to illustrate the concept of selectivity for this class of compounds, the following table presents IC50 values for various integrin antagonists, including the related αIIbβ3 antagonist Tirofiban, against a panel of RGD-dependent integrins. It is important to note that while Lotrafiban is expected to have a similar high selectivity for αIIbβ3, the specific values in this table are for other compounds and serve as a comparative reference.

Compound/Drug NameαIIbβ3 (nM)αvβ3 (nM)αvβ5 (nM)α5β1 (nM)Reference Compound(s)
Lotrafiban 40-80 Not ReportedNot ReportedNot ReportedN/A
Tirofiban11>10,000>10,000>10,000RGD peptidomimetic
Eptifibatide120440>10,000>10,000Cyclic RGD peptide
Abciximab515Not ReportedNot ReportedMonoclonal Antibody
Cilengitide>10,0000.76.9>10,000Cyclic RGD peptide

Note: The IC50 value for Lotrafiban is for the inhibition of platelet aggregation[1]. Data for other compounds are compiled from various sources to illustrate typical selectivity profiles. The lack of reported high affinity for other integrins by RGD-peptidomimetics suggests high selectivity for αIIbβ3[2].

Experimental Protocols

To assess the cross-reactivity of a compound like Lotrafiban, a variety of in vitro binding and cell-based assays can be employed. Below are detailed methodologies for key experiments.

Solid-Phase Integrin Binding Assay

This assay measures the ability of a test compound to inhibit the binding of a purified integrin to its immobilized ligand.

Materials:

  • Purified recombinant human integrins (e.g., αIIbβ3, αvβ3, αvβ5, α5β1)

  • Integrin ligands (e.g., Fibrinogen for αIIbβ3, Vitronectin for αvβ3/αvβ5, Fibronectin for α5β1)

  • 96-well microtiter plates

  • Test compound (this compound)

  • Biotinylated secondary antibody against the integrin

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Plate reader

Methodology:

  • Coating: Coat 96-well plates with the respective integrin ligand (e.g., 10 µg/mL fibrinogen in phosphate-buffered saline, PBS) overnight at 4°C.

  • Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST) and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Inhibition: Prepare serial dilutions of Lotrafiban. Add the diluted compound to the wells, followed by the addition of the purified integrin solution. Incubate for 2-3 hours at room temperature.

  • Detection: Wash the plates with PBST. Add a biotinylated antibody specific for the integrin subunit and incubate for 1 hour. After another wash, add streptavidin-HRP and incubate for 30 minutes.

  • Signal Generation: Wash the plates and add the HRP substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at 450 nm. The IC50 value is calculated as the concentration of Lotrafiban that causes 50% inhibition of integrin binding to its ligand.

Cell Adhesion Assay

This assay determines the effect of a test compound on the adhesion of cells expressing specific integrins to a ligand-coated surface.

Materials:

  • Cell lines expressing specific integrins (e.g., K562 cells transfected with αIIbβ3, M21 melanoma cells expressing αvβ3)

  • Culture medium

  • Ligand-coated 96-well plates

  • Calcein-AM (or other fluorescent cell stain)

  • Test compound (this compound)

  • Fluorescence plate reader

Methodology:

  • Cell Preparation: Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Inhibition: Pre-incubate the labeled cells with various concentrations of Lotrafiban for 30 minutes at 37°C.

  • Adhesion: Add the cell suspension to the ligand-coated and blocked 96-well plates. Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion relative to the control (no inhibitor) and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways for the integrins discussed.

Integrin_AlphaIIbBeta3_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Fibrinogen Fibrinogen (Ligand) aIIbB3 αIIbβ3 Fibrinogen->aIIbB3 Binding Src Src Family Kinases aIIbB3->Src Outside-In Talin_Kindlin Talin/Kindlin Talin_Kindlin->aIIbB3 Inside-Out Activation PLC PLC PKC PKC PLC->PKC PKC->Talin_Kindlin FAK FAK Src->FAK Cytoskeleton Actin Cytoskeleton FAK->Cytoskeleton Aggregation Platelet Aggregation Cytoskeleton->Aggregation

Integrin αIIbβ3 Signaling Pathway

Integrin_AlphaVBeta3_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Vitronectin Vitronectin (Ligand) aVB3 αvβ3 Vitronectin->aVB3 Binding FAK FAK aVB3->FAK Clustering Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK Src->MAPK Akt Akt PI3K->Akt Cell_Processes Cell Survival, Proliferation, Migration Akt->Cell_Processes MAPK->Cell_Processes

Integrin αvβ3 Signaling Pathway

Integrin_Alpha5Beta1_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Fibronectin Fibronectin (Ligand) a5B1 α5β1 Fibronectin->a5B1 Binding FAK FAK a5B1->FAK Activation Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Processes Cell Adhesion, Matrix Assembly, Gene Expression ERK->Cell_Processes

Integrin α5β1 Signaling Pathway
Experimental Workflow

The following diagram outlines a general workflow for assessing the cross-reactivity of an integrin antagonist.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_screening Phase 2: Initial Screening cluster_selectivity Phase 3: Selectivity Profiling cluster_validation Phase 4: Cellular Validation cluster_analysis Phase 5: Data Analysis and Conclusion Select_Integrins Select Target and Off-Target Integrins Prepare_Reagents Prepare Purified Integrins, Ligands, and Cells Select_Integrins->Prepare_Reagents Solid_Phase_Assay Solid-Phase Binding Assay (Primary Screen) Prepare_Reagents->Solid_Phase_Assay Determine_IC50_Primary Determine IC50 for Primary Target (αIIbβ3) Solid_Phase_Assay->Determine_IC50_Primary Cross_Reactivity_Assay Solid-Phase Binding Assay (Off-Target Panel) Determine_IC50_Primary->Cross_Reactivity_Assay Determine_IC50_Off_Target Determine IC50 for Off-Target Integrins Cross_Reactivity_Assay->Determine_IC50_Off_Target Cell_Adhesion_Assay Cell Adhesion Assay Determine_IC50_Off_Target->Cell_Adhesion_Assay Functional_Assays Functional Assays (e.g., Platelet Aggregation) Cell_Adhesion_Assay->Functional_Assays Analyze_Data Analyze and Compare IC50 Values Functional_Assays->Analyze_Data Conclusion Draw Conclusions on Selectivity Profile Analyze_Data->Conclusion

Integrin Antagonist Cross-Reactivity Workflow

References

Reproducibility of Lotrafiban Hydrochloride effects across different studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotrafiban Hydrochloride, an orally active non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, was developed as a potential agent for the secondary prevention of atherothrombotic events. The reproducibility of a drug's effects across different studies is a critical aspect of its evaluation. This guide provides a comparative analysis of the effects of this compound across a preclinical canine model and two significant human clinical trials—the APLAUD and BRAVO studies—to offer insights into the consistency of its pharmacodynamic and clinical outcomes.

Mechanism of Action

Lotrafiban acts as a competitive inhibitor of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation. By mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, Lotrafiban blocks the binding of fibrinogen and other ligands to the activated GPIIb/IIIa receptor, thereby preventing platelet cross-linking and thrombus formation.

Signaling Pathway

The following diagram illustrates the central role of the GPIIb/IIIa receptor in the platelet aggregation cascade and the inhibitory action of Lotrafiban.

GPIIb_IIIa_Pathway cluster_activation Platelet Activation cluster_signaling Intracellular Signaling cluster_receptor GPIIb/IIIa Receptor cluster_aggregation Platelet Aggregation Thrombin Thrombin Signaling\nCascades Signaling Cascades Thrombin->Signaling\nCascades ADP ADP ADP->Signaling\nCascades Collagen Collagen Collagen->Signaling\nCascades TXA2 TXA2 TXA2->Signaling\nCascades Inactive\nGPIIb/IIIa Inactive GPIIb/IIIa Signaling\nCascades->Inactive\nGPIIb/IIIa Activation Active\nGPIIb/IIIa Active GPIIb/IIIa Inactive\nGPIIb/IIIa->Active\nGPIIb/IIIa Conformational Change Fibrinogen\nBinding Fibrinogen Binding Active\nGPIIb/IIIa->Fibrinogen\nBinding Platelet\nAggregation Platelet Aggregation Fibrinogen\nBinding->Platelet\nAggregation Thrombus\nFormation Thrombus Formation Platelet\nAggregation->Thrombus\nFormation Lotrafiban Lotrafiban Lotrafiban->Active\nGPIIb/IIIa Inhibition

Caption: GPIIb/IIIa signaling pathway and Lotrafiban's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from a preclinical canine study and the APLAUD and BRAVO human clinical trials, allowing for a direct comparison of Lotrafiban's effects.

Table 1: Preclinical Efficacy in a Canine Model of Coronary Thrombosis[1]
ParameterDosageEffect
Ex vivo Platelet Aggregation 1.0-50.0 mg/kg (oral)45%-95% dose-related inhibition
0.1-0.8 µg/kg/min (IV)45%-95% dose-related inhibition
Coronary Occlusion Dose-dependentSignificant reduction in frequency
Thrombus Size Dose-dependentSignificant reduction
Left Ventricular Ischemic Damage Dose-dependentSignificant reduction
Bleeding Time Dose-dependentProlonged
Combination Therapy (Lotrafiban 0.1 µg/kg/min IV + Aspirin (B1665792) 5.0 mg/kg) -Additive antithrombotic effects, modest bleeding time prolongation
Table 2: APLAUD Phase II Clinical Trial - Dose-Finding and Platelet Aggregation[1]
Lotrafiban Dose (BID)NTrough Inhibition of ADP-induced Platelet Aggregation (Median)Peak Inhibition of ADP-induced Platelet Aggregation (Median)
Placebo92~0%~0%
5 mg93~10%~20%
20 mg99~30%~60%
50 mg103~60%~85%
100 mg26~90%~98%
Table 3: APLAUD Phase II Clinical Trial - Safety Outcomes[1]
OutcomePlacebo (N=92)Lotrafiban (All Doses, N=321)
Major Bleeding 0%0.6%
Minor Bleeding 14.1%23.4%
Thrombocytopenia (<100,000/µL) 1.1%1.4%
Severe Thrombocytopenia (<20,000/µL) 0%0.9%
Table 4: BRAVO Phase III Clinical Trial - Primary Efficacy and Safety Outcomes[2][3]
OutcomePlacebo (N=4599)Lotrafiban (N=4591)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint 16.4%17.5%0.94 (0.85-1.03)0.19
All-Cause Mortality 2.3%3.0%1.33 (1.03-1.72)0.026
Serious Bleeding 2.8%8.0%-<0.001

Experimental Protocols

Preclinical Canine Model of Coronary Thrombosis[1]
  • Animal Model: The study utilized two canine models: a circumflex artery electrical injury model and a cyclic flow reduction ("Folts") model to induce coronary thrombosis.

  • Drug Administration: Lotrafiban was administered either orally (1.0-50.0 mg/kg) or intravenously (0.1-0.8 µg/kg/min). A combination therapy of low-dose intravenous Lotrafiban and aspirin (5.0 mg/kg) was also assessed.

  • Efficacy Endpoints: Efficacy was evaluated by measuring ex vivo platelet aggregation, frequency of coronary occlusion, thrombus size, and the extent of left ventricular ischemic damage.

  • Safety Endpoint: Bleeding time was measured to assess the primary safety outcome.

APLAUD (Antiplatelet Useful Dose) Clinical Trial[1]
  • Study Design: A randomized, double-blind, placebo-controlled, dose-finding Phase II trial.

  • Participants: 451 patients with a recent cardiovascular or cerebrovascular acute ischemic event.

  • Intervention: Patients were randomized to receive placebo or one of four doses of Lotrafiban (5, 20, 50, or 100 mg) twice daily for 12 weeks, in addition to 300-325 mg/day of aspirin.

  • Pharmacodynamic Assessment: Inhibition of ADP-induced platelet aggregation was measured at trough and peak drug levels at week 2.

  • Primary Safety Endpoints: Incidence and tolerability of major and minor bleeding during treatment.

BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) Clinical Trial[2][3]
  • Study Design: A large-scale, randomized, double-blind, placebo-controlled, international Phase III trial.

  • Participants: 9190 patients with vascular disease (59% with coronary artery disease and 41% with cerebrovascular disease).

  • Intervention: Patients were randomized to receive Lotrafiban (30 or 50 mg twice daily based on age and creatinine (B1669602) clearance) or placebo, in addition to aspirin (75-325 mg/day). The follow-up period was up to 2 years.

  • Primary Efficacy Endpoint: A composite of all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization.

  • Primary Safety Endpoint: Incidence of serious bleeding.

Experimental Workflow Diagram

The following diagram outlines the general workflow from preclinical studies to large-scale clinical trials in the evaluation of Lotrafiban.

Experimental_Workflow Preclinical_Studies Preclinical Studies (Canine Thrombosis Model) Phase_I_Trials Phase I Trials (Safety & Tolerability in Healthy Volunteers) Preclinical_Studies->Phase_I_Trials Promising Efficacy & Safety APLAUD_Trial APLAUD Phase II Trial (Dose-Finding & Pharmacodynamics) Phase_I_Trials->APLAUD_Trial Acceptable Safety Profile BRAVO_Trial BRAVO Phase III Trial (Large-Scale Efficacy & Safety) APLAUD_Trial->BRAVO_Trial Dose Selection & Proof of Concept Regulatory_Review Regulatory Review & Decision BRAVO_Trial->Regulatory_Review Clinical Outcome Data

Caption: General experimental workflow for Lotrafiban's development.

Comparison and Reproducibility Analysis

The data presented reveals a consistent dose-dependent inhibition of platelet aggregation by Lotrafiban across both the preclinical canine model and the human APLAUD trial. In the canine model, this inhibition of platelet function translated into significant antithrombotic efficacy, with reductions in coronary occlusion and thrombus size[1]. The APLAUD trial confirmed this potent antiplatelet effect in humans, with higher doses achieving near-complete inhibition of ADP-induced platelet aggregation[1].

However, the translation of this consistent pharmacodynamic effect into a net clinical benefit in a large-scale trial was not observed. The BRAVO trial, a large Phase III study, failed to show a significant reduction in the primary composite ischemic endpoint[2][3]. More concerningly, Lotrafiban was associated with a statistically significant increase in all-cause mortality and a substantial increase in serious bleeding events compared to placebo[2][3].

The APLAUD trial had already indicated a dose-dependent increase in minor bleeding, and the severe thrombocytopenia observed, although infrequent, was a signal of potential hematological toxicity[1]. The BRAVO trial confirmed and amplified these safety concerns, with a nearly threefold increase in serious bleeding[2][3].

Conclusion

The effects of this compound on its intended pharmacological target—the GPIIb/IIIa receptor—and the subsequent inhibition of platelet aggregation were highly reproducible across preclinical and clinical studies. A clear dose-response relationship was established in both a canine model and in human subjects.

Despite this consistent and potent antiplatelet activity, the therapeutic window for Lotrafiban proved to be unacceptably narrow in a large-scale clinical setting. The robust inhibition of platelet function, while effective at preventing thrombosis in preclinical models, led to a significant increase in bleeding complications and an unexpected increase in mortality in the BRAVO trial. This starkly contrasts with the promising preclinical efficacy data and highlights the challenge of translating potent antithrombotic effects into safe and effective long-term clinical outcomes. The case of Lotrafiban serves as a critical example for researchers and drug developers of the importance of carefully evaluating the benefit-risk profile of potent antithrombotic agents, as strong pharmacodynamic effects do not always guarantee a favorable clinical outcome.

References

Lotrafiban Hydrochloride: A Comparative Analysis of a Discontinued Antithrombotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lotrafiban (B1675245) Hydrochloride, an orally available glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, was developed as a potent antithrombotic agent for the long-term prevention of ischemic events. However, its clinical development was halted due to unfavorable outcomes in a large-scale clinical trial. This guide provides a head-to-head comparison of Lotrafiban with other antithrombotic agents, summarizing key clinical trial data and experimental protocols to offer a comprehensive perspective on its therapeutic potential and the challenges faced by the class of oral GP IIb/IIIa inhibitors.

Mechanism of Action: The Final Common Pathway of Platelet Aggregation

Lotrafiban, like other drugs in its class, targets the platelet GP IIb/IIIa receptor. This receptor is the final common pathway for platelet aggregation, mediating the binding of fibrinogen and von Willebrand factor, which leads to the formation of a platelet plug. By blocking this receptor, Lotrafiban effectively inhibits platelet aggregation induced by various agonists.

cluster_platelet Platelet Thrombotic Stimuli Thrombotic Stimuli Platelet Activation Platelet Activation Thrombotic Stimuli->Platelet Activation GP IIb/IIIa Receptor Activation GP IIb/IIIa Receptor Activation Platelet Activation->GP IIb/IIIa Receptor Activation Fibrinogen Binding Fibrinogen Binding GP IIb/IIIa Receptor Activation->Fibrinogen Binding Allows Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation Lotrafiban Lotrafiban Lotrafiban->GP IIb/IIIa Receptor Activation Inhibits

Caption: Mechanism of action of Lotrafiban.

Head-to-Head Comparison: Clinical Trial Data

Direct head-to-head clinical trials comparing Lotrafiban Hydrochloride with other active antithrombotic agents are unavailable due to its early discontinuation. The primary data for Lotrafiban comes from the BRAVO (Blockade of the GP IIb/IIIa Receptor to Avoid Vascular Occlusion) trial, which compared Lotrafiban to placebo in patients receiving aspirin (B1665792). The following tables summarize the key findings from the BRAVO trial and provide a comparative overview with other significant antithrombotic agents based on data from their respective landmark clinical trials.

Table 1: Efficacy Outcomes of Lotrafiban vs. Placebo (BRAVO Trial)
OutcomeLotrafiban + Aspirin (n=~4600)Placebo + Aspirin (n=~4600)Hazard Ratio (95% CI)P-value
Primary Endpoint (Death, MI, Stroke) 16.4%17.5%0.94 (0.85 - 1.03)0.19
All-Cause Mortality 3.0%2.3%1.33 (1.03 - 1.72)0.026
Table 2: Safety Outcomes of Lotrafiban vs. Placebo (BRAVO Trial)
OutcomeLotrafiban + AspirinPlacebo + AspirinP-value
Serious Bleeding 8.0%2.8%<0.001
Table 3: Comparative Overview of Antithrombotic Agents (Data from various landmark trials)
Drug ClassAgent(s)Key Efficacy FindingKey Safety Finding (Major Bleeding)
Oral GP IIb/IIIa Inhibitor LotrafibanNo significant reduction in ischemic events vs. placebo. Increased mortality.Significantly increased risk of serious bleeding vs. placebo.
ADP Receptor Inhibitor ClopidogrelSuperior to aspirin in preventing major vascular events in high-risk patients.Similar or slightly higher risk compared to aspirin.
Intravenous GP IIb/IIIa Inhibitor Abciximab, Eptifibatide, TirofibanSignificant reduction in ischemic events in acute coronary syndromes and PCI.Increased risk of bleeding compared to placebo.
COX-1 Inhibitor AspirinEffective for secondary prevention of cardiovascular events.Dose-dependent increase in gastrointestinal bleeding.
Direct Thrombin Inhibitors DabigatranNon-inferior or superior to warfarin (B611796) for stroke prevention in atrial fibrillation.Variable bleeding risk compared to warfarin.
Factor Xa Inhibitors Rivaroxaban, ApixabanNon-inferior or superior to warfarin for stroke prevention and VTE treatment.Generally lower rates of intracranial hemorrhage than warfarin.

Experimental Protocols

The BRAVO (Blockade of the GP IIb/IIIa Receptor to Avoid Vascular Occlusion) Trial

Objective: To evaluate the efficacy and safety of long-term treatment with lotrafiban in preventing death, myocardial infarction, or stroke in patients with recent acute coronary syndromes or stroke.

Study Design:

  • Phase: III, multicenter, randomized, double-blind, placebo-controlled.

  • Patient Population: Patients with a recent history of unstable angina, non-Q-wave myocardial infarction, or ischemic stroke.

  • Intervention: Patients were randomized to receive either Lotrafiban (30 mg or 50 mg twice daily, based on renal function) or a matching placebo.

  • Concomitant Medication: All patients received background therapy with aspirin (75-325 mg daily).

  • Primary Endpoint: A composite of all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke.

  • Safety Endpoint: Major and minor bleeding events.

cluster_workflow BRAVO Trial Workflow PatientScreening Patient Screening (Recent ACS or Stroke) Randomization Randomization PatientScreening->Randomization LotrafibanArm Lotrafiban + Aspirin Randomization->LotrafibanArm PlaceboArm Placebo + Aspirin Randomization->PlaceboArm FollowUp Follow-up (Assessment of Endpoints) LotrafibanArm->FollowUp PlaceboArm->FollowUp DataAnalysis Data Analysis (Efficacy and Safety) FollowUp->DataAnalysis

Caption: Simplified workflow of the BRAVO clinical trial.

Discussion and Conclusion

The clinical development of this compound was a significant endeavor in the quest for effective oral antithrombotic therapies. However, the results of the BRAVO trial were disappointing, demonstrating not only a lack of efficacy in reducing major ischemic events but also a concerning increase in all-cause mortality and a significantly higher risk of serious bleeding compared to placebo. These findings led to the termination of the trial and the discontinuation of the drug's development.

The experience with Lotrafiban, along with other oral GP IIb/IIIa inhibitors that also failed in late-stage clinical trials, highlights the challenge of achieving a favorable risk-benefit profile with this class of drugs for long-term use. While intravenous GP IIb/IIIa inhibitors have a well-established role in the acute setting of coronary interventions, the translation of this benefit to chronic oral therapy has been unsuccessful. The reasons for this failure are likely multifactorial, potentially including difficulties in maintaining a consistent and optimal level of platelet inhibition, off-target effects, and an inherent increase in bleeding risk that outweighs any potential ischemic benefit in a chronic setting.

For researchers and drug development professionals, the story of Lotrafiban serves as a critical case study. It underscores the importance of rigorous preclinical and early-phase clinical assessment to identify potential safety signals and the necessity of carefully designed large-scale trials to definitively establish the clinical utility of novel therapeutic agents. Future efforts in antithrombotic drug development may focus on alternative pathways that offer a wider therapeutic window, providing effective thrombosis prevention without a prohibitive increase in bleeding complications.

Meta-analysis of Lotrafiban Hydrochloride clinical trial data for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for Lotrafiban (B1675245) Hydrochloride, an oral glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist. Its performance is compared with alternative antiplatelet agents, primarily focusing on the widely used P2Y12 inhibitors. This document summarizes key efficacy and safety data from major clinical trials to inform future research and drug development in the field of antiplatelet therapy.

Introduction to Lotrafiban and Antiplatelet Therapy

Lotrafiban was developed as an orally active antagonist of the platelet GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1] The rationale was to provide a convenient oral alternative to the intravenously administered GPIIb/IIIa inhibitors used in acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).[1] However, the clinical development of Lotrafiban and other oral GPIIb/IIIa inhibitors was halted due to unfavorable outcomes in large-scale clinical trials.[2][3] This guide revisits the data from the pivotal Lotrafiban trials and places it in the context of current standard-of-care antiplatelet therapies.

Mechanism of Action: GPIIb/IIIa vs. P2Y12 Inhibition

The primary mechanism of action for Lotrafiban is the blockade of the GPIIb/IIIa receptor on the surface of platelets. This receptor, upon activation, binds to fibrinogen, leading to platelet aggregation and thrombus formation. By inhibiting this binding, Lotrafiban was designed to prevent the formation of blood clots.

In contrast, P2Y12 inhibitors such as clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153) act on the P2Y12 receptor, an adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. Inhibition of this receptor prevents platelet activation and subsequent aggregation. The signaling pathways for these two classes of antiplatelet agents are distinct, as illustrated below.

cluster_0 Platelet Activation Stimuli cluster_1 Platelet cluster_2 Inhibitory Action cluster_3 Downstream Effects Collagen Collagen Thrombin Thrombin ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Platelet_Activation Platelet Activation P2Y12_Receptor->Platelet_Activation Activates GPIIb_IIIa_Receptor GPIIb/IIIa Receptor (Inactive) Activated_GPIIb_IIIa GPIIb/IIIa Receptor (Active) Platelet_Aggregation Platelet Aggregation Activated_GPIIb_IIIa->Platelet_Aggregation Binds Fibrinogen P2Y12_Inhibitors P2Y12 Inhibitors (Clopidogrel, Prasugrel, Ticagrelor) P2Y12_Inhibitors->P2Y12_Receptor Blocks Lotrafiban Lotrafiban Lotrafiban->Activated_GPIIb_IIIa Blocks Platelet_Activation->Activated_GPIIb_IIIa Conformational Change Thrombus_Formation Thrombus Formation Platelet_Aggregation->Thrombus_Formation

Figure 1: Simplified signaling pathways of P2Y12 inhibitors and Lotrafiban in platelets.

Clinical Trial Data: A Comparative Summary

The clinical development of Lotrafiban involved several key trials, most notably the APLAUD (Antiplatelet Useful Dose) and the BRAVO (Blockade of the GPIIb/IIIa Receptor to Avoid Vascular Occlusion) trials.[2][4] The data from these trials are compared below with pivotal trials of P2Y12 inhibitors.

Efficacy Outcomes

The primary efficacy endpoint in these trials was typically a composite of major adverse cardiovascular events (MACE), including cardiovascular death, myocardial infarction (MI), and stroke.

Trial Treatment Arms Patient Population Primary Efficacy Endpoint Endpoint Rate (Drug) Endpoint Rate (Control) Hazard Ratio (HR) or Relative Risk (RR) [95% CI] P-value
BRAVO [2][5]Lotrafiban vs. PlaceboCoronary and Cerebrovascular DiseaseAll-cause mortality, MI, stroke, recurrent ischemia requiring hospitalization, urgent revascularization16.4%17.5%0.94 [0.85-1.03]0.19
CURE [6][7]Clopidogrel + Aspirin (B1665792) vs. AspirinAcute Coronary Syndrome without ST-elevationCV death, non-fatal MI, or stroke9.3%11.4%0.80 [0.72-0.90]<0.001
TRITON-TIMI 38 [8][9]Prasugrel + Aspirin vs. Clopidogrel + AspirinAcute Coronary Syndrome with planned PCICV death, non-fatal MI, or non-fatal stroke9.9%12.1%0.81 [0.73-0.90]<0.001
PLATO [1][10]Ticagrelor + Aspirin vs. Clopidogrel + AspirinAcute Coronary SyndromeCV death, MI, or stroke9.8%11.7%0.84 [0.77-0.92]<0.001
Safety Outcomes: Bleeding Events

A critical aspect of antiplatelet therapy is the risk of bleeding. The tables below summarize the major bleeding events observed in the respective clinical trials.

Trial Treatment Arms Major Bleeding Definition Bleeding Rate (Drug) Bleeding Rate (Control) Hazard Ratio (HR) or Relative Risk (RR) [95% CI] P-value
BRAVO [2][5]Lotrafiban vs. PlaceboSerious Bleeding8.0%2.8%-<0.001
CURE [7]Clopidogrel + Aspirin vs. AspirinMajor Bleeding3.7%2.7%1.38 [1.13-1.67]0.001
TRITON-TIMI 38 [2][8]Prasugrel + Aspirin vs. Clopidogrel + AspirinTIMI Major Bleeding (non-CABG)2.4%1.8%1.32 [1.03-1.68]0.03
PLATO [11]Ticagrelor + Aspirin vs. Clopidogrel + AspirinPLATO Major Bleeding11.6%11.2%1.04 [0.95-1.13]0.43
Mortality Outcomes

The BRAVO trial was terminated early due to an observed increase in mortality in the Lotrafiban group.[2][3] This contrasts with the outcomes of the P2Y12 inhibitor trials.

Trial Treatment Arms Mortality Endpoint Mortality Rate (Drug) Mortality Rate (Control) Hazard Ratio (HR) [95% CI] P-value
BRAVO [2][5]Lotrafiban vs. PlaceboAll-Cause Mortality3.0%2.3%1.33 [1.03-1.72]0.026
CURE [12]Clopidogrel + Aspirin vs. AspirinCardiovascular Death5.1%5.5%0.93 [0.79-1.08]NS
TRITON-TIMI 38 [4]Prasugrel + Aspirin vs. Clopidogrel + AspirinCardiovascular Death2.0%2.2%0.91 [0.73-1.14]NS
PLATO [10]Ticagrelor + Aspirin vs. Clopidogrel + AspirinCardiovascular Death4.0%5.1%0.79 [0.69-0.91]0.001

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are extensive. Below is a summarized workflow representing the typical design of these studies.

cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Follow-up & Data Collection cluster_4 Data Analysis Inclusion_Criteria Inclusion Criteria Met (e.g., ACS, Stroke) Exclusion_Criteria Exclusion Criteria Assessed (e.g., Bleeding Risk) Inclusion_Criteria->Exclusion_Criteria Randomize Randomization Exclusion_Criteria->Randomize Treatment_A Investigational Drug (e.g., Lotrafiban) Randomize->Treatment_A Arm 1 Treatment_B Control (e.g., Placebo or Active Comparator) Randomize->Treatment_B Arm 2 Follow_Up Scheduled Follow-up Visits Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Collection of Efficacy and Safety Endpoint Data Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Time-to-Event Analysis) Data_Collection->Statistical_Analysis Results Trial Results Statistical_Analysis->Results

Figure 2: General experimental workflow for large-scale antiplatelet clinical trials.
Key Methodological Aspects of the BRAVO Trial

  • Patient Population: The BRAVO trial enrolled 9,190 patients with either coronary artery disease (59%) or cerebrovascular disease (41%).[2]

  • Intervention: Patients were randomized to receive either Lotrafiban (30 mg or 50 mg twice daily based on age and creatinine (B1669602) clearance) or a placebo, in addition to standard aspirin therapy (75-325 mg daily).[2]

  • Primary Endpoint: The primary composite endpoint was all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization.[2]

  • Follow-up: The planned follow-up was up to 2 years, but the trial was terminated early.[2]

Discussion and Conclusion

The clinical trial data for Lotrafiban Hydrochloride stands in stark contrast to that of the P2Y12 inhibitors. While the latter have demonstrated a consistent, albeit modest, net clinical benefit in reducing ischemic events in patients with ACS, the BRAVO trial for Lotrafiban was stopped prematurely due to an increase in all-cause mortality and a significant increase in major bleeding events without a corresponding reduction in the primary efficacy endpoint.[2][3]

The failure of Lotrafiban, along with other oral GPIIb/IIIa inhibitors, has been a significant event in the development of antiplatelet therapies. The reasons for the increased mortality are not fully understood but may be related to the specific pharmacologic properties of the oral GPIIb/IIIa antagonists.

References

Benchmarking Lotrafiban Hydrochloride: A Comparative Guide to New Antiplatelet Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antiplatelet therapy is in a constant state of evolution, driven by the dual imperatives of enhancing antithrombotic efficacy while mitigating bleeding risks. Lotrafiban Hydrochloride, an oral glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, represents a significant therapeutic concept that, despite its eventual discontinuation due to safety concerns, provides a valuable benchmark for the evaluation of a new generation of antiplatelet agents. This guide offers an objective comparison of this compound against promising new drug candidates—Zalunfiban (B610598), Selatogrel, and Asundexian (B3325157)—supported by available experimental data and detailed methodologies.

Overview of Antiplatelet Agents

This compound (Discontinued)

Lotrafiban was developed as an orally active prodrug that is converted in the body to its active form. It acts as a competitive antagonist of the platelet GPIIb/IIIa receptor, the final common pathway for platelet aggregation. By blocking this receptor, Lotrafiban was designed to prevent the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation induced by all agonists. However, the large-scale BRAVO clinical trial revealed a concerning increase in mortality and major bleeding events, leading to the cessation of its development.

Zalunfiban (RUC-4, Disaggpro™)

Zalunfiban is a next-generation, subcutaneously administered GPIIb/IIIa inhibitor.[1][2] Its key features include a rapid onset of action, achieving maximal effect within 15 minutes, and a short pharmacokinetic half-life of approximately one to two hours.[2][3][4] This profile is designed for pre-hospital emergency treatment of ST-segment elevation myocardial infarction (STEMI).[1][5] By binding to the GPIIb/IIIa receptor, it locks it in an inactive state, preventing platelet aggregation.[1]

Selatogrel (ACT-246475)

Selatogrel is a potent, selective, and reversible P2Y12 receptor antagonist administered via subcutaneous injection.[6][7][8] The P2Y12 receptor plays a crucial role in amplifying platelet activation and aggregation. Selatogrel's rapid absorption and reversible action offer the potential for fast and potent antiplatelet effects with a wider therapeutic window compared to oral P2Y12 inhibitors.[8] It is being developed for the early treatment of acute myocardial infarction (AMI).[6][9]

Asundexian

Asundexian is an oral, small-molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[10][11][12][13] The inhibition of FXIa is a novel antithrombotic strategy that aims to dissociate antithrombotic efficacy from bleeding risk.[12] By targeting FXIa, asundexian is expected to prevent thrombosis with a potentially lower impact on hemostasis compared to traditional anticoagulants and antiplatelet agents.[10][11]

Mechanism of Action: A Comparative Look

The fundamental difference in the mechanism of action between these agents dictates their potential efficacy and safety profiles. Lotrafiban and Zalunfiban target the final common pathway of platelet aggregation, offering broad antiplatelet activity. Selatogrel targets a specific amplification loop in platelet activation, while Asundexian modulates the coagulation cascade, representing a distinct approach to thrombosis prevention.

cluster_Lotrafiban_Zalunfiban Lotrafiban & Zalunfiban cluster_Selatogrel Selatogrel cluster_Asundexian Asundexian Platelet\nAgonists Platelet Agonists GPIIb/IIIa\nReceptor GPIIb/IIIa Receptor Platelet\nAgonists->GPIIb/IIIa\nReceptor Activate Platelet\nAggregation Platelet Aggregation GPIIb/IIIa\nReceptor->Platelet\nAggregation Mediate Lotrafiban Lotrafiban Lotrafiban->GPIIb/IIIa\nReceptor Inhibit Zalunfiban Zalunfiban Zalunfiban->GPIIb/IIIa\nReceptor Inhibit ADP ADP P2Y12\nReceptor P2Y12 Receptor ADP->P2Y12\nReceptor Activate Platelet\nActivation\n(Amplification) Platelet Activation (Amplification) P2Y12\nReceptor->Platelet\nActivation\n(Amplification) Mediate Selatogrel Selatogrel Selatogrel->P2Y12\nReceptor Inhibit Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Activation Thrombin\nGeneration Thrombin Generation Factor XIa->Thrombin\nGeneration Promote Asundexian Asundexian Asundexian->Factor XIa Inhibit

Figure 1: Simplified signaling pathways of the compared antiplatelet agents.

Comparative Performance Data

The following tables summarize the available quantitative data for each drug, providing a basis for objective comparison. It is important to note that direct head-to-head trial data is limited, and comparisons are based on individual study results.

Table 1: Preclinical and Pharmacodynamic Data
ParameterThis compoundZalunfibanSelatogrelAsundexian
Target GPIIb/IIIa ReceptorGPIIb/IIIa ReceptorP2Y12 ReceptorFactor XIa
IC50 (Platelet Aggregation) Data not readily availableData not readily available7.9 nM (ADP-induced)[6]Data not readily available
Onset of Action Oral, delayed~15 minutes (subcutaneous)[2][3][4]~10 minutes (subcutaneous)[14]Oral, data not readily available
Duration of Action Long-acting~2 hours (half-life)[2][3]Reversible within 24 hours[15]Data not readily available
Route of Administration OralSubcutaneousSubcutaneousOral
Table 2: Clinical Trial Efficacy Data
Clinical Trial (Indication)DrugComparatorPrimary Efficacy EndpointResult
BRAVO (Coronary & Cerebrovascular Disease)LotrafibanPlaceboComposite of death, MI, stroke, recurrent ischemia, urgent revascularizationNo significant difference (16.4% vs 17.5% for placebo)
CELEBRATE (STEMI)ZalunfibanPlacebo30-day major adverse event composite21% risk reduction (OR 0.79)[16]
Phase 2 (AMI)Selatogrel (8mg & 16mg)-Platelet reactivity units (PRU) < 100 at 30 minAchieved rapid and potent platelet inhibition[6]
OCEANIC-STROKE (Secondary Stroke Prevention)AsundexianPlacebo (on top of antiplatelet therapy)Recurrent ischemic strokeSignificantly reduced risk of ischemic stroke[17][18]
Table 3: Clinical Trial Safety Data
Clinical TrialDrugComparatorPrimary Safety EndpointResult
BRAVO LotrafibanPlaceboSerious bleedingIncreased risk (8.0% vs 2.8%)
BRAVO LotrafibanPlaceboAll-cause mortalityIncreased risk (3.0% vs 2.3%)
CELEBRATE ZalunfibanPlaceboGUSTO severe or life-threatening bleedingNo significant difference (1.2% vs 0.8%)[16]
Phase 2 (AMI & CCS)Selatogrel-Adverse eventsFavorable safety profile, low incidence of bleeding[6][9]
OCEANIC-STROKE AsundexianPlaceboMajor bleedingNo significant increase in major bleeding risk[17][18]
OCEANIC-AF AsundexianApixabanMajor bleedingLower incidence of major bleeding (0.2% vs 0.7%)[3]

Experimental Protocols

The following are standardized methodologies for key experiments cited in the evaluation of antiplatelet drugs.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard for in vitro assessment of platelet aggregation.

cluster_workflow LTA Experimental Workflow Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Centrifugation (low speed) PPP Preparation PPP Preparation Blood Collection->PPP Preparation Centrifugation (high speed) Baseline Reading Baseline Reading PRP Preparation->Baseline Reading Place in aggregometer PPP Preparation->Baseline Reading Set 100% transmission Agonist Addition Agonist Addition Baseline Reading->Agonist Addition Aggregation Measurement Aggregation Measurement Agonist Addition->Aggregation Measurement Record light transmittance change

Figure 2: Workflow for Light Transmission Aggregometry.

Protocol:

  • Blood Collection: Whole blood is drawn into tubes containing an anticoagulant (typically 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells, leaving PRP as the supernatant.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components, yielding PPP.

  • Assay Procedure:

    • A cuvette with PRP is placed in an aggregometer, and a baseline light transmission is established.

    • A cuvette with PPP is used to set 100% light transmission.

    • A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP.

    • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time to generate an aggregation curve.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline.

Flow Cytometry for Platelet Activation

Flow cytometry allows for the quantitative analysis of platelet surface markers of activation.

Protocol:

  • Blood Collection: Whole blood is collected as described for LTA.

  • Sample Preparation:

    • Aliquots of whole blood are incubated with fluorescently labeled antibodies specific for platelet activation markers (e.g., P-selectin [CD62P], activated GPIIb/IIIa [PAC-1]).

    • A platelet-specific marker (e.g., CD41) is included to gate the platelet population.

    • Samples are incubated in the presence or absence of a platelet agonist.

  • Flow Cytometry Analysis:

    • The stained samples are run on a flow cytometer.

    • Platelets are identified based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.

    • The percentage of platelets expressing the activation markers is quantified.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This in vivo model is used to assess the antithrombotic efficacy of drug candidates.[19][20][21][22]

Protocol:

  • Animal Preparation: Anesthetized animal (e.g., mouse or rat) has its carotid artery surgically exposed.

  • Thrombosis Induction: A filter paper saturated with a specific concentration of FeCl₃ (e.g., 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[21] This induces oxidative injury to the vessel wall, initiating thrombus formation.

  • Blood Flow Monitoring: A Doppler flow probe is placed around the artery to continuously monitor blood flow.

  • Data Analysis: The time to vessel occlusion (cessation of blood flow) is the primary endpoint. A longer time to occlusion in treated animals compared to controls indicates antithrombotic efficacy.

Conclusion and Future Directions

The journey from Lotrafiban to the new generation of antiplatelet agents highlights a significant shift in drug development strategy. While the broad-spectrum inhibition of GPIIb/IIIa receptors by Lotrafiban proved to be a double-edged sword, the newer agents demonstrate a more nuanced approach. Zalunfiban refines the GPIIb/IIIa inhibitor concept with a focus on rapid, short-term intervention. Selatogrel offers potent and reversible P2Y12 inhibition with a favorable safety profile in early studies. Asundexian represents a paradigm shift by targeting the coagulation cascade to potentially uncouple antithrombotic effects from bleeding risk.

The development of these novel agents underscores the importance of targeting specific pathways in the complex process of thrombosis. Future research will likely focus on further refining these targeted approaches, exploring combination therapies, and personalizing antiplatelet treatment based on individual patient risk profiles. The ultimate goal remains the development of safer and more effective therapies to prevent and treat thrombotic diseases.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Lotrafiban Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations, as these may be more stringent than the general guidelines provided herein. [1][2]

Pre-Disposal Safety and Hazard Assessment

Given that Lotrafiban Hydrochloride is an investigational drug, a comprehensive Safety Data Sheet (SDS) may not be available. Therefore, it should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hazard Communication: Ensure all containers for this compound waste are clearly labeled to indicate their contents and potential hazards.

Segregation and Collection of Waste

Proper segregation is the first critical step in compliant pharmaceutical waste management.

  • Waste Stream: this compound waste, including unused product, partially used vials, and contaminated materials (e.g., syringes, gloves, bench paper), must be segregated from regular trash and other chemical waste streams.

  • Container Requirements: Use only designated, leak-proof, and puncture-resistant containers for hazardous pharmaceutical waste.[3][4] These containers should be kept closed when not in use.

Step-by-Step Disposal Procedure

  • Initial Collection: Place all materials contaminated with this compound directly into a designated hazardous waste container. For any returned investigational drug product from clinical sites, ensure it is documented and stored securely until disposal.[5]

  • Container Labeling: Label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and the date accumulation started.

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Access should be restricted to authorized personnel.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.

  • Final Disposal Method: The standard and required method for the disposal of hazardous pharmaceutical waste is incineration at a facility permitted by the Resource Conservation and Recovery Act (RCRA).[2][3][6] This method ensures the complete destruction of the active pharmaceutical ingredient. Flushing or disposal in regular trash is strictly prohibited.[2][7]

  • Documentation: Maintain meticulous records of all disposed this compound, including quantities and dates of disposal. A certificate of destruction should be obtained from the licensed waste vendor and kept on file, as this may be required by the study sponsor.[3][4]

Data Presentation

As no specific quantitative data regarding disposal (e.g., concentration limits for non-hazardous classification) for this compound was found, a quantitative data table is not applicable. The guiding principle is to treat all quantities of this compound waste as hazardous.

Parameter Guideline Citation
Disposal MethodIncineration at an RCRA-permitted facility[2][3][6]
On-site StorageSecure, designated, and restricted area[5]
Waste ContainerLeak-proof, puncture-resistant, and clearly labeled[3][4]
DocumentationMaintain disposal records and obtain a certificate of destruction[3][4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Lotrafiban_Disposal_Workflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Vendor Procedures cluster_Admin Administrative Procedures Generate_Waste Generation of Lotrafiban HCl Waste Segregate_Waste Segregate into Hazardous Waste Container Generate_Waste->Segregate_Waste Label_Container Label Container (Name, Hazard) Segregate_Waste->Label_Container Store_Securely Secure On-site Storage Label_Container->Store_Securely Contact_EHS Contact EHS for Pickup Store_Securely->Contact_EHS Vendor_Pickup Licensed Vendor Picks Up Waste Contact_EHS->Vendor_Pickup Transport Transport to Permitted Facility Vendor_Pickup->Transport Incinerate Incineration Transport->Incinerate Document_Disposal Document Disposal (Date, Quantity) Incinerate->Document_Disposal Obtain_Cert Obtain Certificate of Destruction Document_Disposal->Obtain_Cert File_Records File All Records Obtain_Cert->File_Records

Caption: Logical Workflow for this compound Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lotrafiban Hydrochloride
Reactant of Route 2
Lotrafiban Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.